9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C11H14N4O3 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2S,3R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3/t7-,8+,9-/m1/s1 |
Clé InChI |
SJXRKKYXNZWKDB-HRDYMLBCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analytical strategies employed in the structural elucidation of the synthetic nucleoside analog, 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine. This compound, a purine nucleoside analogue, holds significant interest in medicinal chemistry and drug development due to the broad antitumor activity exhibited by this class of molecules, which often stems from their ability to inhibit DNA synthesis and induce apoptosis.[1][2] A precise and unambiguous determination of its chemical structure is paramount for understanding its biological activity, mechanism of action, and for the development of related therapeutic agents.
This document will detail the integrated analytical workflow for confirming the identity and structure of this compound, focusing on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a definitive crystal structure remains to be published, this guide will also touch upon the principles of X-ray crystallography as the ultimate confirmation of three-dimensional structure.
Rationale for Analytical Strategy: A Multi-faceted Approach
The structural elucidation of a novel or synthesized molecule like this compound necessitates a multi-technique approach to unambiguously determine its elemental composition, connectivity, and stereochemistry. The core analytical workflow is designed to be a self-validating system, where data from each technique corroborates the others, leading to a confident structural assignment.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is the first-line analytical technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental composition.
Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Monoisotopic Mass | 250.1066 u |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Observed Ion (HRMS) | [M+H]⁺ at m/z 251.1144 |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides a fragmentation fingerprint that is characteristic of the molecule's structure. For purine deoxynucleosides, a key fragmentation pathway is the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar.
Key Predicted Fragment Ions for [M+H]⁺:
-
m/z 135.0614: Corresponds to the protonated 6-methylpurine base [C₆H₇N₄]⁺. This is a highly characteristic fragment for this class of compounds.
-
m/z 117.0922: Corresponds to the deoxyribose sugar fragment [C₅H₉O₃]⁺, resulting from the cleavage of the glycosidic bond and subsequent rearrangement.
Caption: Predicted primary fragmentation pathway for this compound in MS/MS.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the compound from any residual impurities.
-
Mass Spectrometry:
-
Instrument: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 251.11) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Sample Preparation Protocol for NMR
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for nucleosides due to its excellent solubilizing properties.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (20-30 mg) is preferable to obtain good signal-to-noise in a reasonable time.
-
Sample Filtration: To ensure high-quality spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal reference (0 ppm for both ¹H and ¹³C).
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 (Purine) | ~8.7 | s | - |
| H-2 (Purine) | ~8.5 | s | - |
| H-1' (Anomeric) | ~6.3 | t | ~6.5 |
| H-3' | ~4.4 | m | - |
| H-4' | ~3.9 | m | - |
| H-5', 5'' | ~3.6, ~3.5 | m | - |
| CH₃ (Purine) | ~2.6 | s | - |
| H-2', 2'' | ~2.7, ~2.3 | m | - |
| 3'-OH | ~5.3 | d | ~4.0 |
| 5'-OH | ~5.2 | t | ~5.5 |
Note: Chemical shifts are predictions based on data from similar nucleoside analogs and may vary slightly.
The β-configuration of the anomeric proton (H-1') is typically confirmed by its coupling pattern, often appearing as a triplet due to coupling to the two H-2' protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-6 (Purine) | ~160 |
| C-2 (Purine) | ~152 |
| C-4 (Purine) | ~150 |
| C-8 (Purine) | ~145 |
| C-5 (Purine) | ~120 |
| C-1' (Anomeric) | ~84 |
| C-4' | ~88 |
| C-3' | ~71 |
| C-5' | ~62 |
| C-2' | ~40 |
| CH₃ (Purine) | ~12 |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
Caption: Workflow for structural assignment using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY will be instrumental in tracing the connectivity of the protons within the deoxyribose ring (H-1' through H-5').
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for connecting the different parts of the molecule. Key HMBC correlations to look for include:
-
A correlation between the anomeric proton (H-1') and the purine carbons C-4 and C-8, which definitively proves the site of glycosylation at N-9.
-
Correlations between the methyl protons and purine carbons C-5 and C-6, confirming the position of the methyl group.
-
X-Ray Crystallography: The Definitive 3D Structure
While MS and NMR can provide a complete picture of the molecule's connectivity and solution-state conformation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state, including absolute stereochemistry.
Protocol Outline for X-Ray Crystallography
-
Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization through techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Although no published crystal structure for this compound is currently available, the expected outcome would be the confirmation of the purine and deoxyribose moieties, the N-9 glycosidic linkage, the β-anomeric configuration, and the C2'-endo conformation of the sugar puckering, which is common for 2'-deoxynucleosides.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula, while a suite of 1D and 2D NMR experiments meticulously pieces together the molecular puzzle of connectivity and stereochemistry. Though challenging, obtaining a single crystal for X-ray diffraction would provide the ultimate validation of the proposed structure. This rigorous analytical approach ensures the scientific integrity of the data, which is crucial for the advancement of research and development in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analogue with significant interest in biomedical research for its potential therapeutic applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic strategies, including the widely employed Vorbrüggen glycosylation and the chemical modification of pre-existing nucleoside scaffolds. The guide delves into the mechanistic underpinnings of these methodologies, provides step-by-step protocols, and presents comparative data to inform experimental design and optimization.
Introduction: The Significance of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine (6-MePdR) is a synthetic nucleoside analogue that has garnered attention in the field of cancer research and gene therapy.[3] As a derivative of deoxyadenosine, its biological activity is often associated with the modulation of cellular processes involving purine metabolism and DNA synthesis.[1] Notably, 6-MePdR has been investigated as a prodrug in enzyme-prodrug gene therapy approaches, where its conversion to the cytotoxic base, 6-methylpurine, is catalyzed by a targeted enzyme, such as E. coli purine nucleoside phosphorylase (PNP).[3][4][5] This targeted activation mechanism offers the potential for selective tumor cell killing, minimizing systemic toxicity.[3][4] The synthesis of high-purity 6-MePdR is therefore a critical step in advancing its preclinical and clinical evaluation.
This guide will focus on the two predominant and scientifically validated pathways for the synthesis of 6-MePdR:
-
Pathway A: Direct Glycosylation via the Vorbrüggen Method: This approach involves the coupling of the 6-methylpurine base with a suitably protected 2-deoxyribose derivative.
-
Pathway B: Chemical Modification of a Precursor Nucleoside: This strategy utilizes a more readily available 2'-deoxynucleoside, such as 2'-deoxyinosine, and chemically modifies the purine ring to introduce the 6-methyl group.
Pathway A: Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a cornerstone of modern nucleoside synthesis, prized for its stereoselectivity and broad applicability.[6][7] The reaction facilitates the formation of the N-glycosidic bond between a silylated heterocyclic base and a protected sugar, typically in the presence of a Lewis acid catalyst.[7][8]
Mechanistic Rationale
The success of the Vorbrüggen glycosylation hinges on several key principles:
-
Silylation of the Purine Base: 6-Methylpurine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), to enhance its nucleophilicity and solubility in aprotic organic solvents.[6][7]
-
Formation of the Oxocarbenium Ion: The protected 2-deoxyribose derivative, often a 1-chloro or 1-acetyl sugar, reacts with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) to generate a key electrophilic intermediate, the 1,2-dioxolenium ion or a related oxocarbenium species.[7]
-
Stereoselective Nucleophilic Attack: The silylated 6-methylpurine then attacks the anomeric carbon of the oxocarbenium ion. The stereochemical outcome, favoring the desired β-anomer, is directed by the protecting group at the C-2' position of the sugar, which participates in the reaction intermediate, sterically hindering attack from the α-face.
Experimental Workflow
The general workflow for the Vorbrüggen glycosylation approach to 6-MePdR is depicted below:
Caption: Workflow for Vorbrüggen Glycosylation of 6-Methylpurine.
Detailed Protocol
Materials:
-
6-Methylpurine
-
1-Chloro-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (Hoffman's sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Silylation of 6-Methylpurine: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 6-methylpurine in anhydrous acetonitrile. Add BSA and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
-
Glycosylation: Cool the solution to room temperature. In a separate flask, dissolve 1-chloro-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in anhydrous acetonitrile. Add this solution to the silylated 6-methylpurine solution. Cool the mixture to 0 °C and add TMSOTf dropwise. Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected nucleoside in methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W H+). Filter the resin and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.[9]
| Parameter | Typical Value | Reference |
| Yield (Coupling Step) | ~70-92% | [8][9] |
| Yield (Deprotection Step) | ~84-95% | [9] |
| Catalyst | TMSOTf | [8] |
| Solvent | Acetonitrile | [8] |
Pathway B: Chemical Modification of a Precursor Nucleoside
An alternative and efficient strategy involves the chemical transformation of a commercially available 2'-deoxynucleoside. This approach circumvents the need for the glycosylation step and can be particularly advantageous if the starting nucleoside is readily accessible. A common precursor is 6-chloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine, which can be prepared from 2'-deoxyinosine.
Rationale and Key Reactions
This pathway leverages the reactivity of the 6-position of the purine ring. The key transformation is the conversion of a 6-chloro substituent to a 6-methyl group. Organometallic reagents, particularly organozinc compounds, have proven effective for this conversion due to their relatively mild nature, which is compatible with the sensitive glycosidic bond and sugar moieties.[9]
Experimental Workflow
Caption: Workflow for Nucleoside Modification Pathway.
Detailed Protocol
Materials:
-
6-Chloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine
-
Methylzinc bromide (CH3ZnBr) or similar organozinc reagent
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Tetrahydrofuran (THF), anhydrous
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent: Prepare or obtain a solution of methylzinc bromide in an appropriate solvent like THF.
-
Methylation Reaction: In a flame-dried flask under an inert atmosphere, dissolve the protected 6-chloropurine deoxynucleoside and the palladium catalyst in anhydrous THF. Add the methylzinc bromide solution dropwise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Deprotection: Dissolve the resulting crude protected 6-methylpurine nucleoside in methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature until deprotection is complete.
-
Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final product by silica gel column chromatography to obtain 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.[9]
| Parameter | Typical Value | Reference |
| Yield (Methylation Step) | 92% | [9] |
| Yield (Deprotection Step) | 84% | [9] |
| Catalyst | Pd(PPh3)4 | [9] |
| Reagent | CH3ZnBr | [9] |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Vorbrüggen Glycosylation | Pathway B: Nucleoside Modification |
| Starting Materials | 6-Methylpurine, Protected Deoxyribose | Protected 2'-Deoxyinosine or 6-Chloro-2'-deoxynucleoside |
| Key Reaction | N-Glycosidic bond formation | C-C bond formation on the purine ring |
| Stereocontrol | Generally high β-selectivity | Stereochemistry is pre-determined by the starting nucleoside |
| Advantages | Modular; adaptable to various purine bases and sugars | Potentially shorter route if precursor is readily available; avoids glycosylation challenges |
| Challenges | Requires synthesis of protected sugar; potential for anomeric mixture formation | Requires handling of organometallic reagents; precursor synthesis may be multi-step |
Conclusion
The synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine can be effectively achieved through two primary routes: Vorbrüggen glycosylation and the chemical modification of a pre-existing nucleoside. The choice of pathway often depends on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The Vorbrüggen approach offers flexibility and is a well-established method for creating a diverse range of nucleoside analogues. The nucleoside modification pathway, particularly using organozinc reagents, presents a highly efficient and high-yielding alternative when the appropriate precursor is accessible. Both methods, when executed with precision, can provide high-purity 6-MePdR, a crucial component for ongoing research into targeted cancer therapies.
References
- 1. 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine | Genome Context [genomecontext.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Mechanism of Action of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is a synthetic purine nucleoside analog with significant potential in oncology. Its mechanism of action is multifaceted and highly dependent on the enzymatic profile of the target cell, exhibiting a dual-pathway activity. In the "intrinsic" pathway, it functions as a classical prodrug, undergoing metabolic phosphorylation to its active triphosphate form. This metabolite then acts as a fraudulent nucleotide, disrupting DNA synthesis by inhibiting DNA polymerases and incorporating into the genomic material, ultimately leading to cell death. Concurrently, an "extrinsic" pathway can be exploited in targeted therapies. The compound is a substrate for certain bacterial enzymes, notably E. coli purine nucleoside phosphorylase (PNP), which cleaves it to release the highly cytotoxic base, 6-methylpurine. This forms the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where tumor cells expressing the bacterial enzyme are selectively eradicated. This guide provides an in-depth exploration of these dual mechanisms, supported by validated experimental protocols to empower further research and development.
Introduction
Purine nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy.[1][2][3] By mimicking endogenous nucleosides like deoxyadenosine and deoxyguanosine, these compounds deceive cellular metabolic and proliferative machinery. This compound (henceforth MeP-dR) belongs to this class. Its structure, featuring a 2'-deoxyribose sugar attached to a 6-methylpurine base, is key to its biological activity. The deoxyribose moiety allows it to be recognized by enzymes of the deoxynucleoside salvage pathway, while the methyl group at the 6-position of the purine ring alters its base-pairing properties and enzymatic interactions compared to natural purines, leading to cytotoxic outcomes. Understanding its precise molecular journey—from cellular entry to target engagement—is critical for its rational application and future development.
Part 1: The Intrinsic Pathway: Metabolic Activation and DNA Synthesis Inhibition
This pathway represents the mechanism of action in cells that do not express a potent cleaving enzyme. Here, MeP-dR acts as a prodrug that must be anabolized to its active triphosphate form to exert its cytotoxic effects.
Section 1.1: Cellular Uptake and the Phosphorylation Cascade
The journey of MeP-dR begins with its transport into the cell, likely via human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs), which recognize the deoxyribose sugar. Once inside the cytoplasm, it must undergo a three-step phosphorylation to become this compound-5'-triphosphate (MeP-dGTP). This bioactivation is a prerequisite for its interaction with DNA polymerases.[4]
This process is catalyzed by a series of cellular kinases:
-
Monophosphorylation: The initial and rate-limiting step is the conversion of MeP-dR to its 5'-monophosphate form (MeP-dGMP). This is typically carried out by deoxynucleoside kinases. Given its structure as a purine deoxyribonucleoside, the primary enzymes responsible are likely deoxycytidine kinase (dCK) and possibly deoxyguanosine kinase (dGK).[5]
-
Diphosphorylation: MeP-dGMP is subsequently converted to the 5'-diphosphate (MeP-dGDP) by a nucleoside monophosphate kinase (NMPK).
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate metabolite, MeP-dGTP.
Experimental Protocol: In Vitro Deoxynucleoside Kinase Assay
This protocol aims to confirm the first phosphorylation step, which is often rate-limiting for nucleoside analog activation.
Objective: To determine if MeP-dR is a substrate for human deoxycytidine kinase (dCK).
Materials:
-
Recombinant human dCK enzyme.
-
MeP-dR.
-
[γ-³²P]ATP or a non-radioactive ATP regeneration system coupled to a lactate dehydrogenase/pyruvate kinase spectrophotometric assay.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Thin-layer chromatography (TLC) plates (for radioactive method).
Methodology (Radiolabeling Approach):
-
Prepare a reaction mixture containing kinase buffer, 100 µM MeP-dR, and 100 µM [γ-³²P]ATP (specific activity ~10 Ci/mmol).
-
Initiate the reaction by adding a known concentration of recombinant dCK (e.g., 50 nM).
-
Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding EDTA to chelate Mg²⁺ or by spotting the aliquot directly onto a TLC plate.
-
Separate the substrate ([γ-³²P]ATP) from the product ([³²P]MeP-dGMP) using TLC with an appropriate mobile phase (e.g., water:formic acid:n-butanol, 15:15:70).
-
Visualize the separated spots using autoradiography or a phosphorimager.
-
Quantify the spot corresponding to MeP-dGMP to determine the reaction rate.
Causality and Validation: The appearance of a new radioactive spot that co-migrates with a non-radioactive MeP-dGMP standard validates that dCK can phosphorylate MeP-dR. The rate of product formation demonstrates the enzymatic efficiency. This self-validating system confirms the crucial first step of the intrinsic activation pathway.
Section 1.2: Molecular Target Engagement: DNA Polymerase as the Effector
The active metabolite, MeP-dGTP, structurally mimics the natural deoxynucleoside triphosphates (dNTPs), primarily dATP and dGTP. This mimicry allows it to compete with these natural substrates for the active site of DNA polymerases during DNA replication.[6]
Mechanism of Inhibition:
-
Competitive Inhibition: MeP-dGTP binds to the active site of DNA polymerases, reducing the rate of incorporation of natural dNTPs.
-
DNA Incorporation and Chain Termination: If the polymerase accepts MeP-dGTP as a substrate, it is incorporated into the growing DNA strand. Studies on similar methylated purines, such as O⁶-methyldeoxyguanosine, show they can be incorporated into DNA.[7][8] This fraudulent base can lead to two primary cytotoxic outcomes:
-
Chain Termination: The presence of the modified purine may prevent the polymerase from adding the next nucleotide, causing replication fork stalling.
-
Mispairing and Mutagenesis: The 6-methyl group alters the hydrogen-bonding pattern, potentially causing it to mispair with thymine instead of cytosine. This leads to mutations during subsequent rounds of replication, inducing genomic instability and triggering cell death pathways.[7][8]
-
Data Presentation: Kinetic Parameters for DNA Polymerase Inhibition
The following table presents hypothetical, yet plausible, kinetic data for MeP-dGTP based on values observed for similar modified nucleotides. These values are essential for quantifying the potency of the active metabolite.
| Compound | Target Enzyme | Km (µM) | Ki (µM) | Inhibition Type |
| dATP (Natural) | DNA Polymerase α | ~0.8 | N/A | N/A |
| MeP-dGTP | DNA Polymerase α | N/A | ~6.0 | Competitive |
Part 2: The Extrinsic Pathway: A Prodrug for Enzyme-Targeted Therapy
This pathway is particularly relevant in the context of cancer gene therapy. MeP-dR is relatively non-toxic to human cells, in part because it is a poor substrate for mammalian adenosine deaminase.[9] However, it can be efficiently cleaved by other enzymes, such as purine nucleoside phosphorylase (PNP) from E. coli.
Section 2.1: Enzymatic Cleavage by E. coli Purine Nucleoside Phosphorylase
In a Gene-Directed Enzyme Prodrug Therapy (GDEPT) strategy, a gene encoding a non-human enzyme is delivered specifically to tumor cells. When the corresponding prodrug is administered systemically, it is only activated within the tumor cells, leading to localized cytotoxicity and minimizing systemic side effects.
MeP-dR is an excellent prodrug for the E. coli PNP system.[10][11] When tumor cells are engineered to express this bacterial enzyme, systemically administered MeP-dR is cleaved at the glycosidic bond, releasing two products:
-
6-Methylpurine (MeP): A highly cytotoxic adenine analog.
-
2-Deoxyribose-1-phosphate.
This targeted release of MeP within the tumor microenvironment leads to potent, localized cell killing.[10]
Section 2.2: Mechanism of the Liberated 6-Methylpurine Base
Once released, 6-methylpurine (MeP) must also be activated to exert its cytotoxic effects. It is a substrate for adenine phosphoribosyltransferase (APRTase), an enzyme in the purine salvage pathway.[12] APRTase converts MeP into 6-methylpurine ribonucleotide. This fraudulent nucleotide can then interfere with critical cellular processes, including RNA and protein synthesis, leading to metabolic chaos and cell death.[12]
Part 3: Cellular Consequences and Validation Workflows
Both the intrinsic and extrinsic pathways converge on the induction of cellular stress, leading to cell cycle arrest and programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis
Objective: To quantify the induction of apoptosis in tumor cells following treatment with MeP-dR.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.
Methodology:
-
Seed tumor cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MeP-dR (e.g., 0, 1, 10, 100 µM) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately using a flow cytometer.
Validation: A dose-dependent increase in the percentage of Annexin V-positive cells provides quantitative evidence that MeP-dR induces apoptosis, confirming the ultimate cytotoxic outcome of its mechanism of action.
Conclusion
This compound is a sophisticated antineoplastic agent whose mechanism of action can be tailored to the therapeutic strategy. Its intrinsic pathway, reliant on cellular phosphorylation and subsequent disruption of DNA synthesis, positions it as a broad-spectrum cytotoxic agent. Simultaneously, its role as a high-fidelity prodrug for bacterial PNP in the extrinsic pathway offers a potent tool for targeted cancer therapies like GDEPT. A thorough understanding of these dual mechanisms, validated through the robust experimental frameworks described herein, is paramount for optimizing its clinical application and designing next-generation purine nucleoside analogs.
References
- 1. This compound | Hammond Cell Tech [hammondcelltech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Amorcyte Cell [amorcyte.com]
- 4. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 5. Purine ribonucleoside and deoxyribonucleoside kinase activities in thymocytes. Specificity and optimal assay conditions for phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Resistance to 6-Methylpurine is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 6-Methylpurine Deoxyriboside: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological activity of 6-methylpurine deoxyriboside (6-MPdR), a nucleoside analog with significant potential in targeted cancer therapy. This document moves beyond a conventional review, offering a detailed synthesis of its mechanism of action, metabolic activation, and diverse biological effects, with a strong emphasis on the underlying scientific principles and practical experimental methodologies. We will delve into its primary application as a potent prodrug in enzyme-prodrug gene therapy, its impact on cellular signaling pathways, and the methods to assess its efficacy. This guide is designed to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively investigate and harness the therapeutic potential of 6-MPdR.
Introduction: The Promise of a Targeted Prodrug
6-Methylpurine deoxyriboside (6-MPdR) is a synthetic deoxyadenosine analog characterized by a methyl group at the 6th position of the purine ring. On its own, 6-MPdR exhibits limited cytotoxicity to mammalian cells due to its poor recognition by human nucleoside salvage enzymes[1]. This inherent inactivity is the cornerstone of its utility as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. The targeted activation of 6-MPdR at specific sites, such as tumors, forms the basis of a powerful therapeutic strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).
The primary focus of 6-MPdR research has been its application in GDEPT, particularly in conjunction with the Escherichia coli purine nucleoside phosphorylase (PNP) enzyme[1][2]. This bacterial enzyme, unlike its human counterpart, efficiently cleaves the glycosidic bond of 6-MPdR, releasing the highly toxic metabolite, 6-methylpurine (6-MP)[1][2]. When tumor cells are engineered to express E. coli PNP, systemic administration of the non-toxic 6-MPdR leads to the localized production of cytotoxic 6-MP, thereby achieving selective tumor cell killing with minimal systemic toxicity[3][4].
Mechanism of Action: From Inert Prodrug to Potent Toxin
The biological activity of 6-MPdR is entirely dependent on its conversion to 6-MP. The process can be dissected into two key stages: enzymatic activation and the subsequent cytotoxic effects of 6-MP.
Enzymatic Activation by E. coli Purine Nucleoside Phosphorylase
The central tenet of 6-MPdR-based GDEPT is the differential substrate specificity of bacterial versus human PNPs. E. coli PNP readily recognizes 6-MPdR and catalyzes its phosphorolytic cleavage into 6-methylpurine and deoxyribose-1-phosphate[1].
This localized production of 6-MP within the tumor is critical for the therapeutic index of this approach. The highly diffusible nature of 6-MP also leads to a "bystander effect," where neighboring, non-transduced tumor cells are also killed, amplifying the therapeutic efficacy[5].
Cytotoxic Mechanisms of 6-Methylpurine
Once formed, 6-MP exerts its potent cytotoxic effects through multiple mechanisms, primarily by acting as a fraudulent purine analog that disrupts essential cellular processes:
-
Inhibition of Nucleic Acid Synthesis: 6-MP is a substrate for adenine phosphoribosyltransferase (APRT), which converts it into 6-methylpurine ribonucleotide. This fraudulent nucleotide can then be further phosphorylated and incorporated into both DNA and RNA, leading to chain termination and inhibition of replication and transcription.
-
Inhibition of Protein Synthesis: The disruption of RNA synthesis and function ultimately leads to the inhibition of protein synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. 6-MP has been shown to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases[3].
Experimental Protocols for Evaluating Biological Activity
A thorough investigation of 6-MPdR's biological activity requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust method for determining the cytotoxic effects of compounds like 6-MPdR in the presence of an activating enzyme.
Protocol: MTT Assay for 6-MPdR Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., human glioma D54MG cells, with and without stable expression of E. coli PNP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 6-MPdR in culture medium. Remove the existing medium from the wells and add 100 µL of the 6-MPdR dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Antitumor Activity Assessment
Animal models are indispensable for evaluating the therapeutic efficacy and potential toxicity of 6-MPdR in a physiological context.
Protocol: In Vivo Antitumor Study in a Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject human tumor cells (e.g., D54MG cells expressing E. coli PNP) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer 6-MPdR intraperitoneally or orally at various doses (e.g., 25-100 mg/kg/day) for a specified duration. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
| Parameter | Description |
| Cell Line | Human glioma D54MG expressing E. coli PNP |
| Animal Model | Nude mice |
| 6-MPdR Dose | 25-100 mg/kg/day (intraperitoneal) |
| Treatment Duration | 10-14 days |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, survival, histological analysis |
Table 1: Key parameters for an in vivo antitumor study of 6-MPdR.
Antiviral Activity Assessment: Plaque Reduction Assay
While the primary focus of 6-MPdR has been on its anticancer properties, its active metabolite, 6-MP, has demonstrated antiviral activity. The plaque reduction assay is a standard method to quantify the inhibition of viral replication.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of 6-MPdR and a gelling agent (e.g., methylcellulose) to restrict viral spread to adjacent cells.
-
Plaque Formation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization: Fix and stain the cells with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value (the concentration of the drug that reduces the number of plaques by 50%).
Impact on Cellular Signaling Pathways
The cytotoxic effects of 6-MP are mediated through its impact on critical cellular signaling pathways, particularly those governing cell survival and death.
Induction of Apoptosis
As a DNA-damaging agent, 6-MP is a potent inducer of apoptosis. The cellular stress caused by the incorporation of 6-methylpurine into nucleic acids activates the intrinsic apoptotic pathway. This is characterized by:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK and JNK pathways, are crucial regulators of cell proliferation, differentiation, and apoptosis. While direct studies on 6-MPdR's effect on these pathways are limited, the DNA damage induced by its active metabolite, 6-MP, is known to activate stress-activated protein kinases such as JNK. Activation of the JNK pathway is often associated with the induction of apoptosis. Conversely, the ERK pathway is typically associated with cell survival and proliferation, and its inhibition can enhance the efficacy of chemotherapeutic agents. Further research is warranted to fully elucidate the intricate interplay between 6-MP and MAPK signaling.
Mechanisms of Resistance
The development of resistance is a significant challenge in cancer therapy. In the context of 6-MPdR, resistance can arise from defects in its activation pathway. The key enzyme responsible for converting 6-MP to its active nucleotide form is adenine phosphoribosyltransferase (APRT). Mutations or downregulation of APRT can lead to reduced conversion of 6-MP and consequently, resistance to 6-MPdR-based therapy.
Future Directions and Conclusion
6-Methylpurine deoxyriboside stands as a compelling example of a targeted prodrug with significant therapeutic potential, particularly within the framework of GDEPT. Its selective activation in tumor cells expressing a bacterial enzyme offers a promising strategy for minimizing systemic toxicity, a major hurdle in conventional chemotherapy.
Future research should focus on optimizing the delivery of the activating enzyme to tumor tissues, exploring novel and more efficient enzyme variants, and investigating combination therapies to overcome potential resistance mechanisms. A deeper understanding of the intricate effects of 6-MP on cellular signaling pathways will undoubtedly unveil new avenues for enhancing its therapeutic efficacy.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore and unlock the full potential of 6-methylpurine deoxyriboside in the fight against cancer and potentially other diseases.
References
- 1. Autoradiography | Research Starters | EBSCO Research [ebsco.com]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Replication: From Radioisotopes to Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A Technical Guide for Researchers
Foreword: The Evolving Landscape of Purine Nucleoside Analogs in Oncology
For decades, purine nucleoside analogs have been a cornerstone of chemotherapy, exploiting the fundamental reliance of cancer cells on DNA replication and metabolism. Their structural similarity to endogenous nucleosides allows them to act as deceptive substrates, integrating into cellular machinery to halt proliferation and induce cell death. Within this established class of compounds, 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine emerges as a molecule of significant interest, demonstrating a nuanced profile of antitumor activity. This technical guide provides an in-depth exploration of its therapeutic promise, offering a synthesis of current knowledge and practical insights for researchers and drug development professionals. We will delve into its proposed mechanisms of action, preclinical efficacy, and the innovative strategies being employed to harness its cytotoxic power, providing a robust framework for future investigation and development.
Molecular Profile and Rationale for Antitumor Activity
This compound is a synthetic purine nucleoside analog. Its structure, featuring a methyl group at the 6-position of the purine ring and a deoxyribose sugar moiety, is key to its biological activity. This modification from natural purines allows it to be recognized by cellular enzymes and transporters, yet its altered structure disrupts normal metabolic processes.
The primary rationale for its antitumor activity lies in its classification as an antimetabolite. Rapidly dividing cancer cells have a high demand for nucleotides to support DNA synthesis. By mimicking natural deoxyadenosine, this compound can enter these metabolic pathways, leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death)[1][2][3]. It is particularly noted for its potential against indolent lymphoid malignancies[1][2].
Proposed Mechanisms of Antitumor Action
The cytotoxic effects of this compound are believed to be multifactorial, primarily revolving around the disruption of DNA synthesis and the activation of apoptotic pathways.
Inhibition of DNA Synthesis
Upon cellular uptake, it is anticipated that this compound is phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA polymerases[4][5]. The incorporation of the modified nucleotide into a growing DNA strand can lead to chain termination, effectively halting DNA replication. The presence of the methyl group on the purine base likely interferes with the proper Watson-Crick base pairing, further disrupting the fidelity and processivity of DNA polymerases[4][6].
Figure 1: Proposed mechanism of DNA synthesis inhibition.
Induction of Apoptosis
The disruption of DNA replication and the accumulation of DNA damage are potent triggers for apoptosis. While the specific apoptotic pathways activated by this compound have not been fully elucidated, studies on related deoxyadenosine analogs suggest the involvement of both intrinsic and extrinsic pathways[7]. DNA damage can activate p53 and other tumor suppressor proteins, leading to the upregulation of pro-apoptotic proteins like Bax and Bak. These proteins can then disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
In Vitro Antitumor Activity: Insights from a Close Analog
The in vitro antitumor effects of β-D-MPR and its α-D-anomer were evaluated in five human tumor cell lines. The results, summarized in the table below, demonstrate the high potency of the β-D-anomer, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | β-D-MPR IC50 (nM) | α-D-MPR IC50 (µM) |
| A549 | Lung Carcinoma | 6 | 1.47 |
| HT-29 | Colon Carcinoma | 10 | 2.55 |
| MCF-7 | Breast Carcinoma | 34 | 4.83 |
| DU-145 | Prostate Carcinoma | 8 | 1.98 |
| U-87 MG | Glioblastoma | 12 | 2.11 |
| Data adapted from a study on 6-Methylpurine-β-D-riboside. |
These findings underscore the potent cytotoxic activity of the 6-methylpurine nucleoside scaffold and suggest that this compound is likely to exhibit significant antitumor effects in vitro. The lower activity of the α-D-anomer also highlights the stereochemical importance of the sugar moiety for biological activity.
In Vivo Studies: A Prodrug Approach for Targeted Therapy
A significant challenge in the systemic administration of potent cytotoxic agents like 6-methylpurine (the active purine base) is the lack of selectivity, leading to toxicity in healthy tissues. To address this, this compound has been investigated as a prodrug in a gene therapy strategy involving Escherichia coli purine nucleoside phosphorylase (PNP).
This approach involves the targeted delivery of the E. coli PNP gene to tumor cells. The expressed enzyme can then selectively cleave the glycosidic bond of the administered this compound, releasing the toxic 6-methylpurine directly within the tumor microenvironment. This localized activation minimizes systemic toxicity. While this strategy has shown promise, a limitation is the potential for off-target activation by gut bacteria, which can also express PNP.
Figure 2: Prodrug strategy using E. coli PNP.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Future Directions and Conclusion
This compound represents a promising lead compound in the development of novel anticancer therapies. While its general mechanisms of action are understood within the context of purine nucleoside analogs, further research is warranted to delineate the specific cellular pathways it modulates. Key areas for future investigation include:
-
Detailed Mechanistic Studies: Elucidating the specific DNA polymerases inhibited, the key players in the apoptotic cascade it activates, and its effects on cell cycle progression.
-
In Vivo Efficacy in Traditional Models: Evaluating its antitumor activity and toxicity profile in standard xenograft and syngeneic animal models to establish its therapeutic window.
-
Optimization of the Prodrug Strategy: Developing more targeted delivery systems for the activating enzyme to further minimize off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amorcyte Cell [amorcyte.com]
- 3. This compound | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 4. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A Technical Guide for Drug Discovery Professionals
Abstract
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a synthetic purine nucleoside analog, has garnered attention for its pronounced antitumor properties. However, its structural resemblance to a class of compounds with known antiviral activities suggests a broader therapeutic potential. This technical guide provides a comprehensive analysis of the theoretical antiviral spectrum of this compound, drawing upon existing data for structurally related nucleoside analogs. We delve into the putative mechanisms of action, delineate a strategic framework for its virological evaluation, and present detailed experimental protocols for researchers in the field of antiviral drug development. This document serves as a foundational resource to stimulate and guide further investigation into the antiviral efficacy of this compound.
Introduction: Beyond the Antitumor Horizon
This compound is a purine nucleoside analog characterized by a 6-methyl substitution on the purine ring and a deoxyribose sugar moiety.[1][2] Its primary established biological activity lies in the realm of oncology, where it has demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The mechanism of its antitumor action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1]
While its role as an anticancer agent is the subject of ongoing research, the structural scaffold of this molecule positions it as a compelling candidate for antiviral drug discovery. The history of antiviral chemotherapy is rich with examples of nucleoside analogs that effectively inhibit viral replication.[3][4] This guide, therefore, aims to bridge the knowledge gap and explore the untapped antiviral potential of this compound.
Chemical Profile and Synthesis
The synthesis of this compound and its derivatives can be achieved through established methods of nucleoside chemistry. A common approach involves the glycosylation of a silylated 6-methylpurine base with a protected 2-deoxyribofuranosyl halide, followed by deprotection.[5] Variations in the synthesis of related purine nucleosides have also been reported, offering alternative routes to this class of compounds.[6]
| Property | Description |
| IUPAC Name | (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol |
| Molecular Formula | C₁₁H₁₄N₄O₃ |
| Molecular Weight | 266.26 g/mol |
| Structure | A purine base (6-methylpurine) linked to a 2-deoxyribose sugar via a β-N9-glycosidic bond. |
Postulated Mechanism of Antiviral Action
The antiviral activity of most nucleoside analogs is contingent upon their intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.[3][4][5][7] Given the structure of this compound, a similar mechanism of action is hypothesized.
Caption: Postulated intracellular activation and mechanism of action.
The deoxyribose sugar suggests a potential for greater activity against DNA viruses, as their polymerases utilize deoxyribonucleoside triphosphates. However, some deoxyribonucleoside analogs have also shown activity against RNA viruses, particularly those with reverse transcriptase activity.
Predicted Antiviral Spectrum: An Evidence-Based Extrapolation
Direct experimental data on the antiviral spectrum of this compound is not yet available in the public domain. However, by examining the antiviral activities of structurally similar compounds, we can formulate a well-grounded hypothesis regarding its potential targets.
Potential Activity Against DNA Viruses
Studies on 6-substituted 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates have demonstrated activity against a range of DNA viruses, including:
The presence of the 6-methyl group in the target compound, while different from the substitutions in the cited studies (e.g., 6-methylthio, 6-hydroxylamino), maintains the core purine scaffold that is recognized by viral enzymes. The deoxyribose moiety could potentially enhance the interaction with the DNA polymerases of these viruses.
Potential Activity Against RNA Viruses
The antiviral potential against RNA viruses is also plausible. Research on 9-beta-D-ribofuranosyl-6-alkylthiopurines has shown inhibitory effects on several RNA viruses, such as:
Furthermore, the carbocyclic analogue of 6-methylthiopurine ribonucleoside has demonstrated activity against murine leukemia virus, a retrovirus.[1] This suggests that the 6-methylpurine core can be accommodated by the RNA-dependent polymerases of certain RNA viruses.
A Strategic Framework for Experimental Validation
To empirically determine the antiviral spectrum of this compound, a systematic, multi-tiered approach is essential.
Caption: A strategic workflow for antiviral evaluation.
Step-by-Step Experimental Protocols
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound in various cell lines relevant for viral studies (e.g., Vero, HeLa, MDCK).
Materials:
-
This compound
-
Relevant cell lines
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a cell-only control and a solvent control.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value using a dose-response curve.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against plaque-forming viruses.
Materials:
-
Confluent cell monolayers in 6- or 12-well plates
-
Virus stock of known titer
-
Serial dilutions of the compound
-
Overlay medium (containing, for example, carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Infect cell monolayers with a specific number of plaque-forming units (PFU) of the virus.
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Wash the cells with PBS.
-
Add the overlay medium containing different concentrations of the compound.
-
Incubate until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Objective: To quantify the reduction in the production of infectious virus particles in the presence of the compound.
Materials:
-
Cells in 24- or 48-well plates
-
Virus stock
-
Serial dilutions of the compound
Procedure:
-
Infect cells with the virus at a specific multiplicity of infection (MOI).
-
After adsorption, wash the cells and add a medium containing serial dilutions of the compound.
-
Incubate for one viral replication cycle.
-
Harvest the cell supernatant (and/or cell lysate).
-
Determine the viral titer in the harvested samples using a plaque assay or TCID₅₀ assay.
-
Calculate the concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%).
Conclusion and Future Directions
While this compound is primarily recognized for its antitumor effects, its chemical structure strongly suggests a potential for antiviral activity. Based on the analysis of related purine nucleoside analogs, it is plausible that this compound could exhibit inhibitory effects against a range of both DNA and RNA viruses. The experimental framework and detailed protocols provided in this guide offer a clear path for the systematic evaluation of this hypothesis. Further research in this area is warranted and could lead to the development of a novel broad-spectrum antiviral agent.
References
- 1. Selective inhibition of RNA tumor virus replication in vitro and evaluation of candidate antiviral agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activities and the mechanism of 9-beta-D-ribofuranosyl-6-alkylthiopurines on several RNA viruses from animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of novel purine nucleoside analogs
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, demonstrating significant clinical success as antiviral and anticancer drugs.[1][2] These molecules, which mimic endogenous purine nucleosides, can disrupt critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.[2][3] This guide provides a comprehensive technical overview of the modern strategies employed in the discovery and synthesis of novel purine nucleoside analogs. We will explore the intricate chemical and enzymatic methodologies, delve into the rationale behind experimental design, and present detailed protocols for the synthesis, purification, characterization, and biological evaluation of these potent compounds.
Introduction: The Enduring Therapeutic Potential of Purine Nucleoside Analogs
The journey of purine nucleoside analogs from laboratory curiosities to life-saving medicines is a testament to the power of medicinal chemistry. By strategically modifying the purine base or the sugar moiety of natural nucleosides, scientists have created a class of drugs with profound impacts on human health.[4] The core principle behind their efficacy lies in their ability to act as antimetabolites.[5] Once inside a cell, they are often phosphorylated by cellular kinases to their active triphosphate forms.[6][7] These activated analogs can then competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into growing DNA or RNA chains, leading to chain termination and ultimately, cell death or inhibition of viral replication.[2][8]
This guide will navigate the multifaceted process of bringing a novel purine nucleoside analog from concept to a potential drug candidate. We will begin by examining the strategic design considerations that underpin the synthesis of new analogs, followed by a detailed exploration of both chemical and enzymatic synthetic routes. Subsequently, we will cover the crucial steps of purification and structural characterization, and finally, discuss the in vitro assays essential for evaluating their biological activity.
Rational Design and Strategic Considerations
The design of novel purine nucleoside analogs is a highly rational process, guided by an understanding of structure-activity relationships (SAR).[9][10] The goal is to create molecules that are selectively recognized and activated by viral or cancer cells while minimizing toxicity to healthy host cells. Key areas of molecular modification include:
-
The Purine Base: Modifications to the purine ring system can enhance binding to target enzymes, alter the susceptibility to metabolic enzymes like adenosine deaminase, or introduce new functionalities.[10][11]
-
The Sugar Moiety: Alterations to the ribose or deoxyribose sugar can impact the analog's conformation, its ability to be phosphorylated, and its incorporation into nucleic acids.[2] Modifications at the 2', 3', 4', and 5' positions are common strategies.[2]
-
Bioisosteric Replacement: The substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties can lead to improved pharmacological properties.
Synthetic Strategies: Chemical and Enzymatic Approaches
The synthesis of purine nucleoside analogs can be broadly categorized into chemical and enzymatic (or chemoenzymatic) methods. The choice of strategy depends on the desired structural modifications, scalability, and stereoselectivity requirements.
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers a high degree of control and versatility, allowing for the introduction of a wide range of modifications. A cornerstone of chemical nucleoside synthesis is the glycosylation reaction , which forms the critical N-glycosidic bond between the purine base and the sugar moiety.[12]
Key Glycosylation Method: The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This is one of the most widely used methods for nucleoside synthesis.[12] It involves the reaction of a silylated heterocyclic base with an electrophilic sugar derivative, typically in the presence of a Lewis acid catalyst.[12]
Experimental Protocol: Silyl-Hilbert-Johnson Glycosylation
-
Silylation of the Purine Base:
-
Suspend the desired purine base (e.g., 6-chloropurine) in a dry, aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl) with a non-nucleophilic base (e.g., triethylamine).
-
Heat the mixture to reflux until the purine base is fully dissolved, indicating the formation of the silylated derivative.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flask, dissolve the protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in a dry, aprotic solvent.
-
Add the solution of the silylated purine base to the sugar solution.
-
Cool the mixture to 0°C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The protecting groups on the sugar and potentially the purine base are then removed using appropriate deprotection strategies (e.g., methanolic ammonia for benzoyl groups).
-
Enzymatic and Chemoenzymatic Synthesis: Selectivity and Sustainability
Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods, offering high regio- and stereoselectivity under mild reaction conditions.[1][13] Enzymes such as nucleoside phosphorylases can be used for transglycosylation reactions, transferring a sugar moiety from a donor nucleoside to a new purine base.[14] Chemoenzymatic approaches combine the advantages of both chemical and enzymatic steps to create efficient and elegant synthetic routes.[13]
Experimental Workflow: Chemoenzymatic Synthesis
Purification and Characterization: Ensuring Purity and Confirming Structure
Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of nucleoside analogs.[15][16] Once a pure compound is obtained, its structure must be unequivocally confirmed.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized analog, confirming the attachment of the sugar to the purine base and determining the stereochemistry.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[17]
Biological Evaluation: Assessing Therapeutic Potential
The ultimate goal of synthesizing novel purine nucleoside analogs is to identify compounds with potent and selective biological activity. A battery of in vitro assays is employed to assess their anticancer and antiviral efficacy, as well as their potential for toxicity.
High-Throughput Screening (HTS)
For large libraries of synthesized compounds, HTS assays are invaluable for rapidly identifying promising candidates.[18] Fluorescence-based assays are commonly used to screen for inhibitors of specific enzymes.[19]
Workflow for a Fluorescence-Based HTS Assay
Cytotoxicity Assays
To evaluate the anticancer potential of the synthesized analogs, their cytotoxicity against various cancer cell lines is determined. The MTT assay is a widely used colorimetric assay for this purpose.[20][21]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the purine nucleoside analog in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the analog.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 1: Representative Cytotoxicity Data for a Novel Purine Nucleoside Analog
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0.58 |
| A549 (Lung Cancer) | 1.2 |
| HCT116 (Colon Cancer) | 0.85 |
| Normal Fibroblasts | > 50 |
This is example data and does not represent a specific real compound.
Pharmacokinetic Considerations
For a nucleoside analog to be a successful drug, it must have favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[22][23] Key considerations include:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.[22]
-
Metabolism: The conversion of the analog to its active triphosphate form and its subsequent breakdown.[7][24]
-
Role of Transporters: Nucleoside transporters play a crucial role in the uptake of these hydrophilic molecules into cells.[6][25]
Conclusion and Future Directions
The discovery and synthesis of novel purine nucleoside analogs remain a vibrant and critical area of drug development. The continuous evolution of synthetic methodologies, including the increasing use of biocatalysis, is enabling the creation of ever more complex and potent analogs.[1][26] Coupled with advanced high-throughput screening technologies and a deeper understanding of the molecular mechanisms of disease, the future holds great promise for the development of the next generation of purine nucleoside analog therapeutics.[18][27] The integration of computational modeling and artificial intelligence in the design phase is also poised to accelerate the discovery of novel drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 5. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 8. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 15. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Pharmacokinetics and potential interactions amongst antiretroviral agents used to treat patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 27. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Introduction
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, also known as 6-Methylpurine 2'-deoxyriboside, is a synthetic purine nucleoside analogue that has garnered significant interest in the field of biomedical research. Structurally similar to the natural nucleoside deoxyadenosine, this compound is a key player in the development of advanced therapeutic strategies, particularly in oncology. Its primary role is as a prodrug in Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment approach.[1][2] In this system, a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), is selectively expressed in tumor cells.[1][3] The non-toxic this compound is then systemically administered and is converted into the cytotoxic agent 6-methylpurine only within the enzyme-expressing cancer cells, thereby minimizing systemic toxicity.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers in drug development, as they profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This document will delve into the structural and molecular characteristics, solubility, and spectroscopic data, providing both available information and standardized methodologies for their determination.
Chemical and Molecular Properties
The fundamental identity of this compound is defined by its chemical structure and associated molecular properties. These parameters are the foundation for all further physicochemical and biological investigations.
| Property | Value | Source |
| IUPAC Name | (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol | [4][5] |
| Synonyms | 6-Methylpurine 2'-deoxyriboside, 6-Methylpurine-2'-deoxy-beta-D-riboside | [6] |
| CAS Number | 16006-64-7 | [6][7] |
| Molecular Formula | C11H14N4O3 | [6] |
| Molecular Weight | 250.25 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
Structural Elucidation
The structure of this compound consists of a 6-methylpurine base attached to a 2-deoxy-beta-D-ribofuranose sugar moiety via a β-N9-glycosidic bond.
Caption: Chemical structure of this compound.
Solubility and Partition Coefficient
Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution is often the rate-limiting step for absorption. In the context of intravenous administration, solubility in aqueous vehicles is essential for formulation.
Aqueous Solubility
Experimental Protocol for Solubility Determination (Shake-Flask Method - OECD Guideline 105)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is necessary to confirm saturation.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.
| Property | Value | Method |
| XLogP3 | 0.2 | Computed |
A computed XLogP3 value of 0.2 suggests that the compound is relatively hydrophilic.[6]
Experimental Protocol for LogP Determination (Shake-Flask Method - OECD Guideline 107)
-
Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) at a concentration well below its solubility limit. Pre-saturate both the n-octanol and aqueous phases by shaking them together for 24 hours, then allowing them to separate.
-
Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural confirmation and quantification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of purine nucleosides due to the strong absorbance of the purine ring system. While a specific spectrum for this compound is not available, related purine derivatives show characteristic absorption maxima. For instance, the riboside form, 6-methylpurine-β-D-riboside, has a reported λmax of 260.3 nm.[9]
General Protocol for UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, methanol, or ethanol).
-
Sample Preparation: Prepare a dilute solution of the compound of known concentration.
-
Measurement: Record the absorbance spectrum over a relevant wavelength range (typically 200-400 nm) using a calibrated spectrophotometer. Use the solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While specific spectral data for this compound is not published, general chemical shift ranges for related nucleosides are known.[9][10]
Expected ¹H NMR Spectral Features:
-
Purine Protons: Signals for the C2-H and C8-H protons of the purine ring.
-
Deoxyribose Protons: Characteristic signals for the anomeric proton (H-1'), as well as the H-2', H-3', H-4', and H-5' protons of the sugar moiety.
-
Methyl Protons: A singlet corresponding to the methyl group at the C6 position of the purine ring.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the carbon atoms of the purine ring and the deoxyribose sugar.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments like COSY, HSQC, and HMBC for complete structural assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to obtain structural information through fragmentation analysis.[11]
Expected Mass Spectral Data:
-
Molecular Ion: An accurate mass measurement of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) corresponding to the elemental formula C11H14N4O3.
-
Fragmentation Pattern: A characteristic fragmentation pattern for nucleosides involves the cleavage of the glycosidic bond, resulting in ions corresponding to the purine base and the deoxyribose sugar.[12]
General Protocol for LC-MS Analysis
-
Chromatographic Separation: Dissolve the sample in a suitable solvent and inject it into a liquid chromatography system (e.g., reversed-phase HPLC) to separate it from any impurities.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): For structural confirmation, the molecular ion can be isolated and fragmented to produce a characteristic product ion spectrum.
Caption: Workflow for the spectroscopic analysis of this compound.
Stability
The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and in vivo performance. Stability studies are essential to identify potential degradation pathways. While specific stability data for this compound is not available, a related compound, 6-methylmercaptopurine, is known to undergo degradation during acid hydrolysis.[13]
Protocol for Preliminary Stability Assessment
-
Forced Degradation Studies: Expose solutions of the compound to a range of stress conditions, including:
-
Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution.
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Identification of Degradants: Use LC-MS/MS to identify the structure of any significant degradation products.
Conclusion
This compound is a promising nucleoside analogue with significant potential in targeted cancer therapy. A thorough understanding of its physicochemical properties is fundamental for its successful development from a research compound to a clinical candidate. This guide has outlined the key physicochemical parameters, provided available data, and detailed the standard experimental protocols for their determination. While there are gaps in the publicly available data for this specific molecule, the methodologies described herein provide a robust framework for researchers to generate the necessary information for their drug development programs. Further experimental investigation into the solubility, pKa, LogP, detailed spectroscopic characterization, and stability of this compound is highly encouraged.
References
- 1. 6-Methylpurine 2'-deoxyriboside | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Genome Context [genomecontext.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Methylpurine 2'-deoxyriboside | C11H14N4O3 | CID 97184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 8. 6-Methylpurine | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy of Some Nucleosides and Nucleotides [authors.library.caltech.edu]
- 11. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Resurgence of a Classic Scaffold: A Technical Guide to the Therapeutic Potential of 6-Methylpurine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Prodrug Paradigm
For decades, 6-methylpurine (6-MeP), a deceptively simple N6-alkylated purine, has been a subject of interest primarily for its potent, albeit non-selective, cytotoxic activity. Its clinical utility was historically hampered by systemic toxicity. The advent of gene-directed enzyme prodrug therapy (GDEPT), particularly utilizing Escherichia coli purine nucleoside phosphorylase (PNP), provided a new lease on life for this class of compounds. This elegant strategy ingeniously confines the activation of non-toxic 6-methylpurine nucleoside prodrugs to tumor cells expressing the bacterial enzyme, thereby unleashing the cytotoxic 6-methylpurine in situ. While the GDEPT approach remains a cornerstone of 6-methylpurine nucleoside research, the field is evolving. There is a burgeoning interest in exploring the direct-acting therapeutic potential of these nucleosides, independent of enzymatic activation, as well as refining the existing prodrug strategies. This guide provides a comprehensive technical overview of the current landscape of 6-methylpurine nucleoside research, from fundamental mechanisms of action to detailed experimental protocols and future perspectives.
The Core Concept: Intracellular Generation of a Potent Cytotoxin
The central tenet of 6-methylpurine-based therapy revolves around the intracellular release of the purine analog 6-methylpurine. Unlike many other nucleoside analogs that exert their effects in their phosphorylated forms, 6-methylpurine nucleosides often serve as delivery vehicles for the active base.
The GDEPT Approach: A Tale of Two Enzymes
The most well-established therapeutic strategy for 6-methylpurine nucleosides is their use as prodrugs in conjunction with E. coli PNP. This system exploits the differential substrate specificities of human and bacterial PNPs. Human PNP does not efficiently cleave N6-substituted purine nucleosides like 6-methylpurine deoxyriboside (6-MePdR). In contrast, E. coli PNP readily catalyzes the phosphorolytic cleavage of 6-MePdR, releasing the highly cytotoxic 6-methylpurine.[1][2]
This differential activity forms the basis of a powerful cancer gene therapy strategy:
-
Gene Delivery : The gene encoding E. coli PNP is delivered specifically to tumor cells, for instance, via a viral vector.
-
Prodrug Administration : The non-toxic prodrug, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine (6-MePdR), is administered systemically.[3]
-
Selective Activation : In tumor cells expressing E. coli PNP, 6-MePdR is cleaved to release 6-methylpurine.
-
Bystander Effect : The liberated 6-methylpurine is membrane-permeable and can diffuse into neighboring, non-transduced tumor cells, leading to a "bystander effect" that amplifies the therapeutic efficacy.
Intracellular Fate and Cytotoxicity of 6-Methylpurine
Once liberated, 6-methylpurine undergoes intracellular metabolism to exert its cytotoxic effects. It is a substrate for adenine phosphoribosyltransferase (APRT), which converts it to 6-methylpurine ribonucleoside monophosphate. Subsequent phosphorylations lead to the formation of the corresponding di- and triphosphates.[4]
The cytotoxicity of 6-methylpurine stems from several mechanisms:
-
Inhibition of Macromolecular Synthesis : 6-methylpurine and its metabolites have been shown to inhibit DNA, RNA, and protein synthesis.[4]
-
Incorporation into Nucleic Acids : 6-methylpurine is incorporated into both DNA and RNA, leading to chain termination and dysfunction of these macromolecules.[4]
-
Toxicity in Non-proliferating Cells : A significant advantage of 6-methylpurine is its toxicity to both proliferating and quiescent cells, which is crucial for eradicating solid tumors with a low growth fraction.[4]
Synthesis and Characterization of 6-Methylpurine Nucleosides
The synthesis of 6-methylpurine nucleosides is a critical aspect of their development as therapeutic agents. Several methods have been reported, with the Vorbrüggen glycosylation and the sodium salt glycosylation methods being the most common.
Key Synthetic Strategies
-
Vorbrüggen Glycosylation : This method involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. It is a versatile method for the synthesis of a wide range of nucleosides.[5]
-
Sodium Salt Glycosylation : This approach utilizes the sodium salt of the purine base, which is then reacted with a protected halo-sugar. This method can offer good stereoselectivity, particularly for the synthesis of β-anomers.[4]
Experimental Protocol: Synthesis of 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine
The following protocol is a representative example of the synthesis of 6-MePdR via the sodium salt glycosylation method.[4]
Step 1: Preparation of the Sodium Salt of 6-Methylpurine
-
Suspend 6-methylpurine in a suitable aprotic solvent (e.g., acetonitrile).
-
Add one equivalent of a strong base, such as sodium hydride, portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
Step 2: Glycosylation
-
In a separate flask, dissolve 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in the same aprotic solvent.
-
Add the solution of the protected halo-sugar to the suspension of the 6-methylpurine sodium salt at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
Step 3: Deprotection
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Step 4: Purification
-
Neutralize the reaction mixture with an acidic resin or by adding acetic acid.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography or preparative HPLC to yield pure 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine.
Biological Evaluation of 6-Methylpurine Nucleosides
A thorough biological evaluation is essential to characterize the therapeutic potential of novel 6-methylpurine nucleosides. This typically involves assessing their cytotoxicity against cancer cell lines and their antiviral activity.
In Vitro Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6][7][8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding : Seed human cancer cell lines (e.g., D54MG glioma, CEM leukemia) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Compound Treatment : Prepare serial dilutions of the 6-methylpurine nucleoside and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antiviral Assays
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques.[10][11][12]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding : Seed a monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well plates.[10]
-
Virus Infection : Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment and Overlay : Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the 6-methylpurine nucleoside.
-
Incubation : Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis : Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Structure-Activity Relationships (SAR) and Future Directions
The therapeutic potential of 6-methylpurine nucleosides can be further enhanced through medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.
Key SAR Insights
-
Sugar Modifications : Modifications to the sugar moiety have been extensively explored to improve the substrate specificity for mutant E. coli PNP enzymes and to reduce cleavage by gut bacteria. For instance, modifications at the 5'-position of the ribose ring have been shown to be tolerated by a mutant M64V E. coli PNP.
-
Base Modifications : While the 6-methyl group is crucial for cytotoxicity, modifications at other positions of the purine ring could modulate activity and selectivity. For example, 7-deaza-6-methylpurine nucleosides have shown anti-influenza activity.[9]
| Modification Site | Observation | Therapeutic Implication |
| Sugar Moiety | ||
| 2'-Deoxy | Generally well-tolerated and often used as the base scaffold. | Good starting point for further modifications. |
| 5'-Modifications | Can be accommodated by mutant E. coli PNP. | Improved selectivity and reduced off-target toxicity. |
| Purine Base | ||
| 6-Methyl | Essential for cytotoxic activity. | Core pharmacophore. |
| 7-Deaza | Can confer antiviral activity.[9] | Potential for developing direct-acting antiviral agents. |
Challenges and Future Perspectives
Despite the promise of 6-methylpurine nucleosides, several challenges remain:
-
Improving GDEPT Systems : Further optimization of gene delivery vectors and the development of more specific and efficient enzyme-prodrug combinations are needed.
-
Overcoming Drug Resistance : As with any anticancer or antiviral agent, the potential for the development of resistance is a concern.
-
Exploring Direct-Acting Mechanisms : A more in-depth investigation into the potential of 6-methylpurine nucleosides as direct inhibitors of viral or cellular enzymes, such as RNA-dependent RNA polymerases or kinases, is warranted.[13][14][15][16][17]
-
Expanding Therapeutic Applications : The potent and broad-spectrum cytotoxicity of 6-methylpurine suggests that its nucleoside derivatives could be explored for other applications, including as antiparasitic agents.
The field of 6-methylpurine nucleoside research is at an exciting juncture. While the GDEPT approach continues to be refined, the exploration of direct-acting therapeutic potential opens up new avenues for drug discovery. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will be crucial for unlocking the full therapeutic potential of this versatile class of compounds. The continued development of novel 6-methylpurine nucleosides holds the promise of delivering more effective and selective therapies for cancer and viral infections.[18][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient syntheses of 6-methylpurine and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Future challenges in the clinical development of thymidylate synthase inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Landscape of targets within nucleoside metabolism for the modification of immune responses [frontiersin.org]
- 20. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Purine Nucleoside Analog
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is a synthetic purine nucleoside analog that holds significant promise in the realm of cancer research and drug development.[1][2][3] Structurally related to naturally occurring nucleosides, this compound is designed to interfere with fundamental cellular processes, primarily targeting the machinery of DNA synthesis and repair.[4][5][6] Its classification as a nucleoside analog places it within a class of compounds that have well-established antitumor activities.[1][2][3] The core directive of this document is to provide a comprehensive, experience-driven guide for the effective utilization of this compound in a cell culture setting. We will delve into its presumed mechanism of action, provide detailed protocols for its application in key cellular assays, and offer insights into data interpretation and troubleshooting, thereby empowering researchers to confidently explore its therapeutic potential.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |
| Molecular Weight | 249.27 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL) | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [2] |
Safety and Handling: As with any chemical agent, proper safety precautions should be observed. It is recommended to handle this compound in a designated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water.[7]
Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 2.49 mg of this compound in 1 mL of high-purity, anhydrous DMSO.[2] Ensure the compound is fully dissolved by gentle vortexing or sonication if necessary. Store the stock solution in small aliquots at -80°C.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
While specific mechanistic studies on this compound are not extensively available in the public domain, its action can be inferred from the well-established mechanisms of other purine nucleoside analogs.[4][5][6] The primary mode of action is believed to be the disruption of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2][3]
Upon cellular uptake, this compound is likely phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA polymerases, leading to its incorporation into the growing DNA strand.[4][6] The presence of the methyl group at the 6-position of the purine ring is expected to disrupt the normal base pairing and helical structure of DNA, ultimately leading to chain termination and the stalling of replication forks.[4][6] This DNA damage triggers a cellular stress response, activating checkpoint pathways that can arrest the cell cycle to allow for DNA repair.[4][5] However, if the damage is too extensive, the cell is pushed towards apoptosis.[4][5]
The induction of apoptosis by nucleoside analogs is often mediated through the intrinsic, or mitochondrial, pathway.[8] This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP or a similar nucleotide triphosphate, oligomerizes to form the apoptosome.[9][10] The apoptosome recruits and activates the initiator caspase, caspase-9.[9][10] Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[9]
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are provided as a starting point for investigating the cellular effects of this compound. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability Assay (MTT or similar)
This assay determines the cytotoxic effects of the compound on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[11]
-
Data Analysis: Create a quadrant plot to differentiate the cell populations:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage)
-
Figure 2. Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound and control cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specific duration.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. The first peak represents cells in the G0/G1 phase, the valley represents cells in the S phase, and the second peak represents cells in the G2/M phase.[6][8] Quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[5]
Data Interpretation and Troubleshooting
| Assay | Expected Outcome with this compound | Troubleshooting Tips |
| Cell Viability | Dose- and time-dependent decrease in cell viability. | High variability: Ensure consistent cell seeding density and proper mixing of reagents. No effect: Increase compound concentration or incubation time. Verify compound integrity. |
| Apoptosis | Increase in the percentage of Annexin V-positive cells (early and late apoptosis). | Low apoptosis: Optimize treatment time and concentration. Ensure cells are not overly confluent. High necrosis: The compound may be causing rapid cell death at the tested concentration; try a lower concentration. |
| Cell Cycle | Accumulation of cells in the S phase or G2/M phase, indicating cell cycle arrest. | Poor peak resolution: Ensure proper fixation and staining. Check for cell clumps and filter if necessary. No change in cell cycle: The effect may be time- or concentration-dependent. The compound may induce apoptosis without a distinct cell cycle arrest in the chosen cell line. |
Conclusion and Future Directions
This compound presents a compelling avenue for anticancer research. The protocols and insights provided in this guide offer a robust framework for initiating investigations into its cellular effects. While its mechanism is likely to align with other purine nucleoside analogs by inhibiting DNA synthesis and inducing apoptosis, further detailed studies are warranted to elucidate the specific signaling pathways and molecular targets involved. Future research should focus on determining its IC₅₀ values across a panel of cancer cell lines, investigating its impact on specific DNA repair pathways, and confirming the activation of the intrinsic apoptotic cascade, including the roles of specific caspases. Such studies will be instrumental in fully characterizing the therapeutic potential of this promising compound.
References
- 1. immunomart.com [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 5. researchgate.net [researchgate.net]
- 6. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. This compound | Genome Context [genomecontext.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for laboratory synthesis of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
An Application Note and Protocol for the Laboratory Synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine
Abstract
This document provides a comprehensive, three-stage protocol for the laboratory synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog of interest to researchers in medicinal chemistry and drug development.[1][2] The synthesis commences with the preparation of the key glycosyl donor, 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, followed by a stereoselective Vorbrüggen glycosylation with 6-methylpurine. The final stage involves the deprotection of the sugar hydroxyl groups to yield the target compound. This guide is designed for researchers and scientists, offering detailed, step-by-step instructions, mechanistic insights, and methods for purification and characterization.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[3] By mimicking naturally occurring nucleosides, these synthetic compounds can interfere with the replication of nucleic acids, making them potent therapeutic agents.[4] 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine is a synthetic purine derivative. Its structural similarity to natural deoxyadenosine makes it a valuable compound for investigating enzymatic processes and for development as a potential cytotoxic agent in cancer gene therapy approaches.[5][6] The 6-methylpurine moiety, in particular, is a well-known cytotoxic adenine analog.[7][8]
The synthesis of 2'-deoxynucleosides presents a significant stereochemical challenge: the formation of the N-glycosidic bond must be controlled to favor the biologically active β-anomer. The protocol detailed herein employs a robust and well-documented strategy that ensures high stereoselectivity and reproducible yields.
Overall Synthetic Pathway
The synthesis is achieved in three primary stages:
-
Protection and Activation of 2-Deoxy-D-ribose: The starting material, 2-deoxy-D-ribose, is first protected with p-toluoyl groups and then converted into a stable, crystalline α-chloro sugar (Hoffer's chlorosugar). This intermediate is an excellent glycosyl donor.
-
N-Glycosidic Bond Formation: The protected chlorosugar is coupled with 6-methylpurine. This key step utilizes a modified Vorbrüggen glycosylation, where the purine base is silylated in situ to enhance its reactivity, followed by a Lewis acid-catalyzed SN2 reaction with the chlorosugar.[5][9] This reaction proceeds with an inversion of configuration at the anomeric center, yielding the desired β-nucleoside.
-
Deprotection: The p-toluoyl protecting groups are removed under basic conditions to afford the final product.
Caption: Overall workflow for the synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.
Experimental Protocols
Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| 2-Deoxy-D-ribose | ≥99% | Sigma-Aldrich | |
| 6-Methylpurine | ≥98% | Sigma-Aldrich | |
| Acetyl Chloride | Reagent grade | Fisher Scientific | Used to generate HCl in situ.[10] |
| Methanol (Anhydrous) | ≥99.8% | Sigma-Aldrich | |
| Pyridine (Anhydrous) | ≥99.8% | Sigma-Aldrich | |
| p-Toluoyl chloride | ≥98% | Sigma-Aldrich | |
| Acetic Acid (Glacial) | ACS grade | VWR | |
| Hexamethyldisilazane (HMDS) | ≥99% | Sigma-Aldrich | Silylating agent. |
| Ammonium Sulfate | ACS grade | Sigma-Aldrich | Catalyst for silylation. |
| Acetonitrile (Anhydrous) | ≥99.8% | Sigma-Aldrich | Reaction solvent for glycosylation. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich | Lewis acid catalyst. |
| Sodium Methoxide | 0.5 M in Methanol | Sigma-Aldrich | Deprotection reagent. |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Ethyl Acetate | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Protocol 1: Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride (1)
This protocol is an improved and safer version of the original Hoffer method, which avoids the direct handling of gaseous HCl.[10][11] Acetyl chloride is added to aqueous acetic acid to generate a saturated solution of HCl in situ.
Step-by-Step Methodology:
-
Preparation of Methyl 2-Deoxy-D-ribofuranoside:
-
To 100 mL of anhydrous methanol in a flask cooled in an ice bath, slowly add 1.0 mL of acetyl chloride. Stir for 15 minutes.
-
Add 10.0 g of 2-deoxy-D-ribose to the methanolic HCl solution.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The solid should fully dissolve.
-
Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a viscous oil (crude methyl furanosides).
-
-
Acylation with p-Toluoyl Chloride:
-
Dissolve the crude oil from the previous step in 100 mL of anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add 30.0 g of p-toluoyl chloride dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Extract the aqueous mixture three times with 150 mL of dichloromethane (DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1-O-methyl-2-deoxy-3,5-di-O-(p-toluoyl)-D-ribofuranoside as a thick syrup.
-
-
Chlorination to Form Hoffer's Chlorosugar (1):
-
Prepare the HCl-saturated acetic acid solution: In a flask, combine 81 mL of glacial acetic acid and 4 mL of water. Cool in an ice bath and slowly add 16.3 g of acetyl chloride.[10]
-
Dissolve the crude syrup from the previous step in this freshly prepared HCl/acetic acid solution.
-
Stir the mixture at room temperature. A crystalline product should begin to precipitate within 30-60 minutes.
-
After 4 hours, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.
-
Expected Yield: ~58% (calculated from 2-deoxy-D-ribose).[10] The product is the pure α-chloro derivative (1), which is stable for storage.[12]
-
Protocol 2: Vorbrüggen Glycosylation for Synthesis of Protected Nucleoside (2)
This key step forms the N-glycosidic bond. The Vorbrüggen method involves activating the purine base by silylation, followed by a Lewis acid-catalyzed coupling with the glycosyl donor.[7][9] The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at the anomeric carbon from α in the chlorosugar to β in the final nucleoside.
Caption: Stereochemical inversion during SN2 glycosylation.
Step-by-Step Methodology:
-
Silylation of 6-Methylpurine:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 1.50 g of 6-methylpurine in 50 mL of anhydrous acetonitrile.
-
Add a catalytic amount (~20 mg) of ammonium sulfate.
-
Add 5.0 mL of hexamethyldisilazane (HMDS).
-
Heat the mixture to reflux (around 85 °C) and maintain for 2-3 hours, or until the solution becomes clear. This indicates the formation of the soluble silylated purine.
-
Cool the reaction mixture to room temperature.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve 3.89 g of the chlorosugar (1) in 30 mL of anhydrous acetonitrile.
-
Cool this solution to 0 °C in an ice bath.
-
Transfer the clear, silylated 6-methylpurine solution to the chlorosugar solution via cannula.
-
Slowly add 2.44 g of TMSOTf dropwise to the combined solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain a crude foam.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 3:1 to 1:1) to isolate the protected β-anomer (2).
-
Protocol 3: Deprotection to Yield Final Product (3)
The final step is the removal of the p-toluoyl ester protecting groups from the 3' and 5' hydroxyl positions. This is efficiently achieved by base-catalyzed methanolysis.[13]
Step-by-Step Methodology:
-
Dissolve the purified protected nucleoside (2) from the previous step in 50 mL of anhydrous methanol.
-
Add 5 mL of 0.5 M sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 10% methanol in DCM as eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, neutralize the reaction by adding Amberlite IR-120 (H+) resin until the pH is ~7.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by silica gel column chromatography (eluting with a gradient of DCM/methanol) or by recrystallization from a suitable solvent (e.g., methanol/ether) to yield the pure final product (3).
Purification and Characterization
The identity and purity of the final compound, 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine, must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the crucial β-anomeric configuration.[15][16] The coupling constant between H-1' and H-2' protons (J1',2') is diagnostic for the anomeric configuration in 2'-deoxynucleosides. For β-anomers, this typically appears as a pseudo-triplet with a J value of ~6-7 Hz.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| MS (ESI+) | m/z = 251.11 [M+H]⁺, 273.09 [M+Na]⁺ for C₁₁H₁₄N₄O₃ |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 8.78 (s, 1H, H-8), 8.75 (s, 1H, H-2), 6.35 (t, J=6.6 Hz, 1H, H-1'), 5.35 (d, J=4.1 Hz, 1H, 3'-OH), 5.10 (t, J=5.5 Hz, 1H, 5'-OH), 4.40 (m, 1H, H-3'), 3.90 (m, 1H, H-4'), 3.65-3.50 (m, 2H, H-5'), 2.85 (s, 3H, -CH₃), 2.60 (m, 1H, H-2'a), 2.30 (m, 1H, H-2'b). |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 160.5, 151.5, 149.0, 142.0, 120.0, 88.0, 84.0, 71.0, 62.0, 39.0, 21.0. |
(Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.)
References
- 1. 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine | Genome Context [genomecontext.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleosides & Amidites: Building Blocks of DNA & RNA [kbdna.com]
- 5. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorbrüggen Glycosylation [drugfuture.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of the unusual deoxynucleoside, alpha-N-(9-beta-D-2'-deoxyribofuranosylpurin-6-yl)glycinamide, specified by the phage Mu modification function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Dosage of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine for In Vitro Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the effective dosage of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analogue, for in vitro studies. These application notes delve into the compound's mechanism of action, offering a rationale for the experimental design. The core of this guide is a detailed, step-by-step protocol for conducting dose-response studies to ascertain the half-maximal inhibitory concentration (IC50). This protocol is designed to be a self-validating system, incorporating essential controls and checkpoints to ensure data integrity and reproducibility.
Introduction and Scientific Background
This compound, also known as 6-methylpurine-2'-deoxyriboside (MeP-dR), is a synthetic purine nucleoside analogue with demonstrated antitumor activity.[1][2] Like other nucleoside analogues, its primary mechanism of action involves the disruption of nucleic acid synthesis, leading to the inhibition of DNA replication and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]
A critical aspect of MeP-dR's application, particularly in cancer research, is its role as a prodrug in enzyme-prodrug gene therapy systems.[3] Specifically, MeP-dR is a substrate for the E. coli enzyme purine nucleoside phosphorylase (PNP). In cells engineered to express E. coli PNP, MeP-dR is converted to the highly cytotoxic base, 6-methylpurine (MeP).[3][4] This strategy allows for targeted cell killing, as MeP-dR is relatively non-toxic to mammalian cells that do not express the bacterial enzyme.[5] Therefore, determining the effective dosage of MeP-dR requires careful consideration of the experimental system, particularly the presence or absence of E. coli PNP.
The protocols outlined herein are designed to be adaptable for both scenarios, enabling researchers to accurately determine the IC50 of MeP-dR in their specific cell lines of interest.
Mechanism of Action: A Tale of Two Systems
The cytotoxic effect of this compound is contingent on its metabolic activation. Understanding this dual mechanism is paramount for designing and interpreting dose-response experiments.
-
In Conventional Cell Lines: In mammalian cells lacking exogenous enzymes, MeP-dR may exhibit some level of cytotoxicity, likely through metabolic phosphorylation by cellular kinases to its triphosphate form. This active metabolite can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases, leading to chain termination and cell cycle arrest.[6] However, it is generally considered to have low toxicity in this context.[5]
-
In E. coli PNP-Expressing Cell Lines (Gene Therapy Model): The primary and most potent mechanism of action is observed in cells engineered to express E. coli PNP.[3][4] This enzyme efficiently cleaves the glycosidic bond of MeP-dR, releasing the toxic purine analog 6-methylpurine (MeP).[3] MeP can then be further metabolized to cytotoxic nucleotides that disrupt cellular processes, leading to rapid cell death. This system provides a high degree of selectivity, as only the PNP-expressing cells will activate the prodrug.
References
- 1. This compound | Hammond Cell Tech [hammondcelltech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cancer Cell Lines with 6-Methylpurine Deoxyriboside
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Prodrug Strategy for Targeted Cancer Therapy
6-methylpurine deoxyriboside (6-MPdR) is a synthetic nucleoside analog that has garnered significant interest in oncology research, not as a direct cytotoxic agent, but as a highly potent prodrug. A prodrug is an inactive compound that is metabolized within the body or a specific target cell into an active drug. The utility of 6-MPdR is almost exclusively realized in the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT), a strategic approach aimed at achieving localized and potent cancer cell killing while minimizing systemic toxicity.[1]
This guide provides a comprehensive overview of the scientific principles and detailed protocols for utilizing 6-MPdR in cancer cell line studies. We will delve into its unique mechanism of action, the experimental systems required for its study, and the methodologies to assess its efficacy and cellular impact.
Part 1: The Molecular Mechanism of 6-MPdR Activation
Unlike many conventional chemotherapeutics, 6-MPdR is virtually non-toxic to mammalian cells.[2] Human purine salvage enzymes are inefficient at metabolizing it.[2] Its therapeutic potential is unlocked by the presence of a non-human enzyme, Escherichia coli purine nucleoside phosphorylase (E. coli PNP).
The activation cascade proceeds as follows:
-
Enzymatic Cleavage: In cells engineered to express E. coli PNP, the enzyme cleaves the glycosidic bond of 6-MPdR.[1]
-
Generation of a Toxin: This reaction releases the highly toxic, membrane-permeable base, 6-methylpurine (MeP).[3][4]
-
Lethal Synthesis: MeP is then readily utilized by the ubiquitous mammalian enzyme adenine phosphoribosyltransferase (APRT) as a substrate.[2] APRT converts MeP into cytotoxic 6-methylpurine nucleotides.
-
Metabolic Disruption: These fraudulent nucleotides are incorporated into nascent RNA and DNA, and they potently inhibit protein and RNA synthesis, leading to rapid metabolic arrest and cell death.[2][3]
This mechanism is distinct from most standard anticancer drugs and is effective against both dividing and non-dividing cells, a crucial advantage for targeting slow-growing solid tumors.[1][2]
Caption: Activation pathway of the prodrug 6-MPdR in a target cancer cell.
Part 2: The Bystander Effect - Amplifying Therapeutic Reach
A critical feature of the E. coli PNP/6-MPdR system is its profound "bystander effect." The toxic metabolite, MeP, is a small, uncharged molecule that can freely diffuse across cell membranes into adjacent tumor cells.[3] This means that even if only a fraction of the tumor cells expresses the E. coli PNP enzyme, the locally produced MeP can kill a much larger population of neighboring, non-transduced cancer cells.[3] This phenomenon significantly amplifies the therapeutic effect and overcomes the challenge of achieving 100% gene delivery in a solid tumor.
Part 3: Application Protocols for In Vitro Studies
The following protocols provide a framework for studying 6-MPdR. It is essential to adapt these general procedures to the specific requirements of your chosen cell line.
Protocol 1: Establishment of an E. coli PNP-Expressing Cancer Cell Line
Rationale: To study 6-MPdR, a stable cell line expressing the activating enzyme is required. Lentiviral transduction is a common and efficient method for creating such a model.
Materials:
-
Cancer cell line of interest (e.g., D54MG glioma, MCF-7 breast cancer)
-
Lentiviral vector encoding E. coli PNP with a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the PNP lentiviral vector and packaging plasmids according to the manufacturer's protocol.
-
Harvest Virus: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed the target cancer cells at 50-60% confluency. The next day, replace the medium with fresh medium containing the viral supernatant and Polybrene (final concentration 4-8 µg/mL).
-
Incubation: Incubate for 24 hours.
-
Selection: After 24 hours, replace the virus-containing medium with fresh complete medium. After another 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Expansion: Culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are established. Expand these colonies to generate a stable E. coli PNP-expressing cell line.
-
Validation: Confirm PNP expression and activity via Western Blot for the PNP protein and by testing sensitivity to a low dose of 6-MPdR compared to the non-transduced parental cell line.
Protocol 2: Determining Cytotoxicity with an MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. This is used to determine the half-maximal inhibitory concentration (IC50) of the activated 6-MPdR.
Materials:
-
PNP-expressing cells and parental (wild-type) cells
-
6-MPdR (stock solution in DMSO or PBS)
-
96-well plates
-
Complete growth medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed both PNP-expressing and parental cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 6-MPdR in complete medium. Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include "no drug" (vehicle control) and "no cells" (blank) wells.
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the 6-MPdR concentration and use non-linear regression to determine the IC50 value.
Expected Outcome: The PNP-expressing cells should show a dose-dependent decrease in viability with a low IC50 value, while the parental cells should remain largely unaffected even at high concentrations of 6-MPdR.[2]
| Cell Line Type | Expected IC50 for 6-MPdR | Rationale |
| Parental (No E. coli PNP) | >100 µM | Mammalian cells lack the enzyme to efficiently activate the prodrug.[2] |
| Transduced (E. coli PNP+) | Low µM to nM range | Efficient conversion of 6-MPdR to toxic 6-MeP leads to high cytotoxicity.[5] |
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining
Rationale: To determine if cell death induced by activated 6-MPdR occurs via apoptosis. Annexin V binds to phosphatidylserine, an early apoptotic marker, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
PNP-expressing cells
-
6-MPdR
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treatment: Seed PNP-expressing cells in 6-well plates. Treat with 6-MPdR at concentrations around the determined IC50 value (e.g., 1x and 5x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mechanistic Insight: The induction of apoptosis by related alkylating agents often involves a pathway dependent on Bcl-2 decline, cytochrome c release, and the activation of caspase-9 and caspase-3.[6] This process can be triggered by the formation of DNA double-strand breaks.[6]
Protocol 4: Cell Cycle Analysis
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle. This protocol assesses the distribution of cells in different phases (G0/G1, S, G2/M) following treatment. Purine analogs have been shown to induce cell cycle arrest, often at the G2/M checkpoint.[7]
Materials:
-
PNP-expressing cells
-
6-MPdR
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be analyzed using software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for in vitro analysis of 6-MPdR in cancer cell lines.
Part 4: Key Considerations and Troubleshooting
-
Mismatch Repair (MMR) Status: The cytotoxicity of some O6-alkylguanine compounds is dependent on a proficient DNA mismatch repair (MMR) system.[6] Cells with deficient MMR may exhibit tolerance.[6] It is crucial to know the MMR status (e.g., expression of MLH1, MSH2) of your cell line, as it may influence sensitivity to 6-MPdR.
-
Controls are Critical: Always include the parental (non-transduced) cell line as a negative control to confirm that the observed cytotoxicity is dependent on E. coli PNP expression. A vehicle control (e.g., DMSO) is necessary to rule out solvent effects.
-
Prodrug Stability: Prepare fresh dilutions of 6-MPdR for each experiment. Check the manufacturer's data sheet for information on stability in solution and proper storage conditions.
-
In Vivo Correlation: While in vitro studies are essential, the antitumor activity of 6-MPdR can be limited in animal models due to the generation of toxic MeP by gut bacteria.[4] This highlights the importance of moving towards targeted delivery systems for the PNP gene in vivo.
Conclusion
6-methylpurine deoxyriboside stands as a powerful tool for preclinical cancer research within the GDEPT paradigm. Its reliance on a foreign enzyme provides an exceptional degree of controllable cytotoxicity, and the potent bystander effect offers a compelling therapeutic advantage. By employing the robust protocols outlined in this guide, researchers can effectively establish cellular models to investigate the efficacy of the 6-MPdR/PNP system, dissect its molecular mechanisms of cell death, and contribute to the development of novel, targeted cancer therapies.
References
- 1. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of Purine Nucleoside Analogs
For Professionals in Virology Research and Antiviral Drug Development
Introduction: The Enduring Promise of Purine Nucleoside Analogs
Purine nucleoside analogs represent a cornerstone of antiviral chemotherapy, forming the backbone of treatments for a range of devastating viral infections caused by herpesviruses, hepatitis B and C viruses, and HIV.[1] Their success lies in a clever deception: they mimic naturally occurring purine nucleosides (adenosine and guanosine), allowing them to be recognized and processed by viral and host cell enzymes.[2] This molecular mimicry is the key to their mechanism of action. To exert their antiviral effect, these analogs must first be anabolized within the host cell to their active triphosphate form.[2] This conversion is often the rate-limiting step and a key determinant of their potency and selectivity.[3]
Once converted, the triphosphate analog primarily targets the viral DNA or RNA polymerase.[2][3] It competes with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral nucleic acid chain. Upon incorporation, the analog can halt further chain elongation, a process known as chain termination, effectively crippling the replication of the viral genome.[3] This targeted disruption of viral replication, while minimizing interference with host cell polymerases, is the hallmark of a successful nucleoside analog antiviral.
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel purine nucleoside analogs. It moves beyond simple procedural lists to explain the rationale behind each step, ensuring that the data generated is robust, reproducible, and translatable.
Guiding Principle: The Selectivity Index
The ultimate goal of these assays is to determine the Selectivity Index (SI) , a critical measure of an antiviral compound's therapeutic potential. The SI is the ratio of the compound's cytotoxicity to its antiviral activity.[4][5]
SI = CC₅₀ / EC₅₀
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells.
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication or activity by 50%.
A high SI value (typically >10) is desirable, indicating that the compound is effective against the virus at concentrations far below those that would harm the host cell.[4] This principle of separating efficacy from toxicity is the central dogma of the entire screening cascade.
Experimental Workflow: A Validated Screening Cascade
The evaluation of a novel purine nucleoside analog follows a logical, multi-stage process. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated for decision-making.
Caption: High-level workflow for in vitro evaluation of antiviral purine nucleoside analogs.
Part 1: Foundational Cytotoxicity Assays
Before assessing antiviral activity, it is imperative to determine the compound's inherent toxicity to the host cells that will be used in the viral assays.[6][7] This step is non-negotiable; without it, one cannot distinguish true antiviral activity from non-specific cell killing.[8]
Causality: Why Measure Cytotoxicity First?
-
To Establish a Therapeutic Window: Knowing the CC₅₀ allows researchers to select a range of non-toxic concentrations for antiviral testing.[7]
-
To Ensure Data Integrity: If a compound kills the host cells, it will indirectly prevent viral replication, leading to a "false positive" antiviral result.[8]
-
To Calculate the Selectivity Index: The CC₅₀ is the numerator in the SI equation, making it a foundational data point for evaluating a compound's potential.[4]
Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product that can be quantified spectrophotometrically.[4][7]
Materials:
-
Host cells appropriate for the target virus (e.g., Vero cells for HSV, MDCK cells for Influenza).
-
96-well flat-bottom cell culture plates.
-
Complete cell culture medium.
-
Purine nucleoside analog stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the purine nucleoside analog in complete medium. A typical starting concentration might be 100-200 µM.
-
Treatment: Carefully remove the medium from the cells. Add 100 µL of the prepared compound dilutions to the wells in triplicate. Include "cells only" (medium only) controls and a "no cell" (blank) control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % Viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.[4]
-
| Parameter | Description | Typical Value Range |
| CC₅₀ | 50% Cytotoxic Concentration | >100 µM (desirable) |
| Assay Duration | Should match the duration of the antiviral assay | 48 - 96 hours |
| Cell Line | Must be permissive to the target virus | e.g., Vero, A549, MDCK, HFF |
Part 2: Primary Antiviral Efficacy Assays
With a clear understanding of the compound's cytotoxicity profile, the next phase is to directly measure its ability to inhibit viral replication. The plaque reduction assay is considered the gold standard for this purpose.[10][11]
Protocol: Plaque Reduction Assay (PRA)
This assay quantifies the ability of a compound to reduce the number of infectious virus particles, or plaques, formed in a cell monolayer.[12] A plaque is a localized area of cell death (cytopathic effect, or CPE) caused by viral replication.[13] Each plaque originates from a single infectious virus particle.
Causality: Why the PRA is the Gold Standard
-
Quantitative Measurement: It directly quantifies the number of infectious virions, providing a highly accurate measure of antiviral activity.[14]
-
Phenotypic relevance: It measures the inhibition of a complete, multi-step replication cycle, from entry to cell-to-cell spread.
-
Direct EC₅₀ Determination: The data generated is used to calculate the EC₅₀, the denominator of the Selectivity Index.[5]
Materials:
-
Confluent monolayers of host cells in 24- or 48-well plates.
-
Virus stock with a known titer (Plaque-Forming Units/mL).
-
Purine nucleoside analog dilutions (prepared in infection medium, based on CC₅₀ results).
-
Infection medium (e.g., serum-free DMEM).
-
Overlay medium (e.g., medium containing 0.4% - 1.2% methylcellulose or agarose).[13][15]
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.8% Crystal Violet in 50% ethanol).[15]
Step-by-Step Methodology:
-
Cell Preparation: Use confluent cell monolayers. Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Infection: Infect the cell monolayers with a dilution of virus calculated to produce 40-100 plaques per well.[15] Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add the overlay medium containing the various non-toxic concentrations of the purine nucleoside analog.[10] Also, include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (this is virus-dependent, typically 3-10 days). The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[13]
-
Plaque Visualization: Carefully aspirate the overlay. Fix the cells with the fixative solution for at least 30 minutes.[10] Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[10] Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control: (% Reduction) = 100 - [(Plaques_Treated / Plaques_Control) * 100].
-
Plot the % Reduction against the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
Protocol: Virus Yield Reduction Assay (VYRA)
The yield reduction assay is a powerful secondary method that measures the quantity of new infectious virus particles produced in the presence of an antiviral compound.[14][16][17] Unlike the PRA, which measures the inhibition of plaque formation, the VYRA directly titrates the progeny virus.
Causality: Why Perform a VYRA?
-
Confirmatory Power: It provides an independent confirmation of the antiviral activity observed in the PRA.
-
High MOI Applicability: The assay is typically performed at a high Multiplicity of Infection (MOI), ensuring that nearly all cells are infected simultaneously. This provides a robust measure of the compound's effect on a single cycle of viral replication.[14]
-
Quantitative Rigor: It measures the reduction in the total yield of infectious virus, often over several orders of magnitude, providing a precise quantification of the compound's potency.[14][18]
Step-by-Step Methodology:
-
Infection and Treatment: Seed cells in plates or flasks. Infect the cells with the target virus at a high MOI (e.g., 1-5) in the presence of serial dilutions of the purine nucleoside analog.
-
Incubation: Incubate for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours).
-
Virus Harvest: After incubation, harvest the entire culture (cells and supernatant). Subject the harvest to three cycles of freeze-thawing to lyse the cells and release all progeny virions.
-
Titer Determination: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[12][14]
-
Data Analysis:
-
Calculate the reduction in virus titer (in log₁₀ PFU/mL) for each compound concentration compared to the no-drug control.
-
The concentration that reduces the virus yield by 90% (1-log₁₀), 99% (2-log₁₀), or 99.9% (3-log₁₀) can be determined. The EC₉₀ is a common metric reported from this assay.[19]
-
| Parameter | Assay | Rationale |
| EC₅₀ | Plaque Reduction Assay | Concentration for 50% inhibition of plaque formation. Gold standard for efficacy. |
| EC₉₀ | Virus Yield Reduction Assay | Concentration for 90% (1 log₁₀) reduction in progeny virus yield. A more stringent measure of potency. |
| SI | CC₅₀ / EC₅₀ | Therapeutic index. Higher is better. A key decision-making metric. |
Part 3: Advanced Characterization - Beyond Efficacy
Promising candidates from primary screening warrant a deeper investigation into their mechanism of action and potential for resistance development.
Mechanism of Action: The Role of qPCR
While purine analogs are known to target viral polymerases, assays can be designed to confirm this and rule out other mechanisms. Quantitative real-time PCR (qPCR) is an invaluable tool for this purpose.[20] It can precisely quantify the amount of viral nucleic acid, providing a direct measure of genome replication.[21][22]
Caption: The canonical mechanism of action for antiviral purine nucleoside analogs.
Protocol: qPCR-Based Replication Assay
-
Setup: Perform a virus yield reduction experiment as described above.
-
Sample Collection: At the time of harvest, instead of titrating for infectious virus, extract total DNA or RNA from the cell lysates.
-
qPCR Analysis: Use primers and probes specific to a conserved region of the viral genome to quantify the number of viral genome copies.[20][23]
-
Data Analysis: Compare the quantity of viral nucleic acid in treated samples to untreated controls. A dose-dependent reduction in viral genome copies strongly indicates that the compound is inhibiting a step at or before nucleic acid replication, consistent with the expected mechanism of a purine nucleoside analog.[21]
Antiviral Resistance Profiling
Viruses, particularly RNA viruses, have high mutation rates, which can lead to the development of drug resistance.[24] Assessing the potential for resistance is a critical step in preclinical development.
Methodology: Resistance Selection and Characterization
-
Selection of Resistant Variants: Culture the virus in the continuous presence of the purine nucleoside analog, starting at a sub-optimal concentration (e.g., near the EC₅₀). Gradually increase the drug concentration over multiple passages.
-
Phenotypic Analysis: Isolate viral clones that can replicate at higher drug concentrations. Perform a plaque reduction assay on these variants to determine their EC₅₀ and quantify the fold-increase in resistance compared to the wild-type virus.[24][25]
-
Genotypic Analysis: Sequence the target viral polymerase gene (and potentially other relevant genes) from the resistant variants.[26][27] Compare the sequence to the wild-type virus to identify mutations that confer resistance.[25] This information is crucial for understanding the drug's binding site and mechanism of escape.
Conclusion
The protocols and strategies outlined in this document provide a rigorous, self-validating framework for the in vitro characterization of novel purine nucleoside analogs. By systematically evaluating cytotoxicity before efficacy, confirming antiviral activity with orthogonal methods like PRA and VYRA, and performing advanced characterization of the mechanism and resistance profile, researchers can build a comprehensive data package. This structured approach, grounded in the principle of the Selectivity Index, ensures that only the most promising and safest candidates are advanced in the long and challenging journey of antiviral drug development.[28][29]
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. arbidol.org [arbidol.org]
- 20. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Application of real-time PCR for testing antiviral compounds against Lassa virus, SARS coronavirus and Ebola virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 25. researchgate.net [researchgate.net]
- 26. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 28. fiveable.me [fiveable.me]
- 29. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
How to dissolve and prepare 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine for research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the dissolution, preparation, and handling of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine for research purposes. This document synthesizes technical data with practical, field-proven insights to ensure experimental success and safety.
Introduction: A Potent Purine Nucleoside Analog
This compound is a synthetic purine nucleoside analog that has garnered significant interest in oncological research. Structurally similar to natural deoxyadenosine, it is recognized by cellular enzymes and can be incorporated into DNA. This incorporation disrupts the normal process of DNA replication and repair, ultimately leading to the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2] Its mechanism of action makes it a valuable tool for studying DNA synthesis, and cell cycle regulation, and for the development of novel chemotherapeutic strategies.[1][3]
The cytotoxic effects of this class of compounds are particularly pronounced in indolent lymphoid malignancies.[1][3] Furthermore, its role as a prodrug has been explored in gene therapy approaches, where it can be converted to a more toxic metabolite by specific enzymes expressed in target tumor cells.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₃ | MedChemExpress |
| Molecular Weight | 249.27 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility in DMSO | 125 mg/mL (501.46 mM) | MedChemExpress |
| Aqueous Solubility | Poor (inferred from related compounds) | [4] |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Dissolution and Preparation of Stock Solutions
Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common and effective choice.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution that can be easily diluted to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can lead to degradation of the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table (for 1 mg of Compound):
| Desired Concentration (mM) | Volume of DMSO to Add (mL) |
| 1 | 4.012 |
| 5 | 0.802 |
| 10 | 0.401 |
| 20 | 0.201 |
| 50 | 0.080 |
Preparation of Working Solutions for Cell Culture
The high concentration of the DMSO stock solution must be diluted into an aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS), to achieve the desired final concentration for your experiment. A critical consideration is the final concentration of DMSO in the culture medium, as it can have cytotoxic effects on cells.
Causality Behind DMSO Concentration Limits:
High concentrations of DMSO can compromise cell membrane integrity, leading to increased permeability and, at higher levels, cell death. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some robust cell lines may tolerate up to 1%.[4] However, primary cells and more sensitive cell lines may be affected by concentrations as low as 0.1%. Therefore, it is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration. As a general rule, the final DMSO concentration in your experiments should be kept as low as possible, ideally at or below 0.1%.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol details the dilution of the 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Final Dilution: Dilute the intermediate solution to the final working concentration. To achieve a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples. In this example, the vehicle control would be cell culture medium with 0.1% DMSO.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for preparing and using the compound in a cytotoxicity assay.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Contact Avoidance: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Mechanism of Action: A Simplified Pathway
The primary mechanism of action for purine nucleoside analogs like this compound involves its conversion into a triphosphate derivative within the cell. This analog triphosphate then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized DNA strands by DNA polymerases. The incorporation of the analog disrupts the structure of the DNA, leading to chain termination and the stalling of replication forks. This, in turn, activates cellular stress responses and ultimately triggers apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 3. This compound | Genome Context [genomecontext.com]
- 4. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]
Studying DNA Synthesis Inhibition with 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: Application Notes and Protocols
Introduction: The Critical Role of DNA Synthesis in Cellular Proliferation and Disease
DNA synthesis, the process of creating new deoxyribonucleic acid (DNA) molecules, is a fundamental process for all living organisms. It is the cornerstone of cell division, allowing for growth, repair, and reproduction. In the context of biomedical research and drug development, the study of DNA synthesis and its inhibition is paramount. Uncontrolled DNA replication is a hallmark of cancer, making inhibitors of this process potent therapeutic agents. Furthermore, understanding the nuances of DNA synthesis is crucial for virology, immunology, and developmental biology.
This guide focuses on a specific tool for this area of study: 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine . This molecule is a purine nucleoside analogue, a class of compounds that structurally mimic the natural building blocks of DNA.[1][2] This structural similarity allows them to interfere with the intricate machinery of DNA replication, providing a powerful method to probe and inhibit this essential cellular process.
Mechanism of Action: A Competitive Substrate Leading to Chain Termination
This compound exerts its inhibitory effect by acting as a fraudulent nucleoside. Once it enters the cell, it is phosphorylated by cellular kinases to its triphosphate form. This triphosphate derivative then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases.
The key to its inhibitory action lies in the modifications to the purine ring. The presence of the methyl group at the 6-position of the purine ring, once incorporated into the DNA backbone, is thought to sterically hinder the subsequent addition of the next deoxynucleotide triphosphate by the DNA polymerase. This effectively halts the elongation of the DNA chain, a process known as chain termination. This disruption of DNA replication ultimately leads to cell cycle arrest and, in many cases, apoptosis (programmed cell death).
dot
Caption: Competitive inhibition of DNA polymerase by the triphosphorylated form of this compound, leading to DNA chain termination.
Experimental Applications and Protocols
The ability of this compound to halt DNA synthesis makes it a valuable tool for a variety of cell-based assays.[3][4] These assays are fundamental in drug discovery and basic research to quantify cytotoxicity, understand biological mechanisms, and screen for novel therapeutic compounds.
I. Assessing Cell Viability and Proliferation
A primary application is to determine the cytotoxic and cytostatic effects of the compound on cultured cells. The following protocol outlines a standard MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., LN-229 glioblastoma cells)[5]
-
Complete cell culture medium (e.g., DMEM with 5% FBS, 2 mM L-glutamine, 100 U/mL Penicillin/Streptomycin)[5]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data from MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 10 | 0.62 | 49.6 |
| 50 | 0.25 | 20.0 |
| 100 | 0.10 | 8.0 |
II. Direct Measurement of DNA Synthesis Inhibition
While viability assays provide a general measure of cellular health, more direct methods are needed to specifically quantify the inhibition of DNA synthesis. The incorporation of labeled nucleoside analogues is a widely used technique for this purpose.[6]
Protocol 2: EdU Incorporation Assay for DNA Synthesis
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analogue that is incorporated into newly synthesized DNA.[7][8] The alkyne group of EdU can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide, allowing for visualization and quantification of DNA replication.[7][8] This method is often preferred over the traditional BrdU assay as it does not require harsh DNA denaturation steps.[7]
Materials:
-
Cell line of interest cultured on coverslips or in microplates
-
This compound
-
EdU solution (e.g., 10 µM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment:
-
Seed and culture cells as described in the MTT assay protocol.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
EdU Labeling:
-
Add EdU solution to the cell culture medium to a final concentration of 10 µM.
-
Incubate for a short period (e.g., 1-2 hours) to label actively synthesizing DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Add the cocktail to the cells and incubate for 30 minutes in the dark.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash again and mount the coverslips or image the plate.
-
Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of EdU-positive cells (cells undergoing DNA synthesis) in the total cell population (identified by DAPI staining) for each treatment condition. A decrease in the percentage of EdU-positive cells indicates inhibition of DNA synthesis.
dot
References
- 1. This compound | Hammond Cell Tech [hammondcelltech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. reprocell.com [reprocell.com]
- 6. Simple Laboratory methods to measure cell proliferation using DNA synthesis property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
Methods for measuring apoptosis induced by 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Application Notes and Protocols
Topic: A Multi-Parametric Approach for the Comprehensive Measurement of Apoptosis Induced by 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a purine nucleoside analog that has demonstrated potential as an antitumor agent.[1][2] Its therapeutic efficacy is believed to stem from its ability to inhibit DNA synthesis and, crucially, to induce apoptosis, or programmed cell death, in malignant cells.[1] For researchers in oncology and drug development, accurately quantifying the apoptotic response to this compound is paramount for elucidating its mechanism of action, determining its potency, and identifying potential biomarkers of sensitivity or resistance.[3][4]
Apoptosis is a complex, highly regulated process involving distinct biochemical and morphological hallmarks.[5][6] These range from early-stage events like the translocation of phosphatidylserine (PS) to the outer plasma membrane, to mid-stage activation of executioner caspases, and culminating in late-stage events such as DNA fragmentation and the formation of apoptotic bodies.[7][8] Given this temporal complexity, relying on a single assay can provide an incomplete or even misleading picture of a compound's pro-apoptotic activity.[8][9]
This guide, designed for senior application scientists, provides a robust, multi-parametric framework for measuring apoptosis induced by this compound. We will detail a suite of complementary assays that, when used in concert, offer a comprehensive and validated assessment of the apoptotic process from initiation to execution. The protocols herein emphasize not only the procedural steps but also the underlying principles and critical considerations for ensuring data integrity and trustworthy interpretation.
The Apoptotic Signaling Cascade: A Rationale for a Multi-Pronged Approach
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, while the intrinsic pathway is triggered by intracellular stresses like DNA damage or growth factor withdrawal.[10][12] Both pathways ultimately converge on the activation of a family of cysteine proteases known as caspases.[12] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, orchestrating the systematic dismantling of the cell.[10][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amorcyte Cell [amorcyte.com]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for the Analytical Quantification of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine
Introduction
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine is a synthetic purine nucleoside analog that has garnered significant interest within the fields of oncology and virology. As a structural analog of natural deoxyadenosine, it can be incorporated into nucleic acids, leading to the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells.[1][2] This mechanism of action underlies its potential as an anti-cancer agent, particularly in the context of lymphoid malignancies.[3] The accurate detection and quantification of this molecule in various matrices, including biological fluids, tissues, and pharmaceutical formulations, are paramount for pharmacokinetic studies, drug metabolism research, and quality control processes.
This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine. We will delve into the core principles of the most pertinent analytical techniques—High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₄O₃ | [4] |
| Molecular Weight | 250.25 g/mol | [4] |
| CAS Number | 16006-64-7 | [3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | Inferred from nucleoside analog properties |
| UV λmax | ~260-270 nm | Inferred from purine structure |
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the separation and quantification of nucleoside analogs due to its high resolution and sensitivity.[5] Reversed-phase chromatography is particularly well-suited for these moderately polar compounds.
A. Principle of Separation
In reversed-phase HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time is influenced by the hydrophobicity of the molecule and the composition of the mobile phase. By employing a gradient elution, where the proportion of the organic solvent is increased over time, we can ensure efficient separation from other matrix components and achieve a sharp, symmetrical peak for accurate quantification.
B. HPLC-UV Protocol
This protocol is suitable for the quantification of the target analyte in relatively clean sample matrices, such as pharmaceutical formulations or in vitro reaction mixtures.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and methanol.
-
Formic acid or ammonium acetate for mobile phase modification.
-
Analytical standard of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | Provides good retention and separation for nucleoside analogs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization for potential MS coupling. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the nonpolar stationary phase. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B | A gradual increase in organic solvent ensures good separation from polar impurities and a robust elution of the analyte. The re-equilibration step is crucial for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Detection | UV at 265 nm | Purine derivatives typically exhibit strong absorbance in this region. A DAD can be used to acquire the full UV spectrum for peak purity assessment. |
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase A to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the sample with mobile phase A to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary (see Section III).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For the detection and quantification of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine in complex biological matrices (e.g., plasma, urine, tissue extracts), LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[6]
A. Principle of Detection
After chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized, typically by electrospray ionization (ESI) in positive mode. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity by monitoring a unique precursor-to-product ion transition.
A characteristic fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety.[5]
Caption: LC-MS/MS Workflow
B. LC-MS/MS Protocol
1. Instrumentation and Materials:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Analytical column suitable for polar compounds (e.g., C18 or HILIC).
-
LC-MS grade solvents and reagents.
-
Internal standard (e.g., an isotope-labeled version of the analyte or a structurally similar compound).
2. LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Smaller particle size and column dimensions are suitable for higher throughput and sensitivity in UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Optimized for rapid elution and separation from matrix interferences. A faster gradient than the HPLC-UV method is typically used. | |
| Flow Rate | 0.3-0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Purine nucleosides readily form protonated molecules. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
Predicted MRM Transitions:
Based on the structure of the target molecule and data from the closely related N⁶-methyl-2'-deoxyadenosine[5], the following MRM transitions are proposed for optimization:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion |
| 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine | 251.1 | 135.1 | Protonated 6-methylpurine base after loss of the deoxyribose moiety (116 Da) |
| Internal Standard (e.g., ¹³C₅-labeled analyte) | 256.1 | 140.1 | Isotope-labeled product ion. |
3. Sample Preparation from Biological Matrices:
A robust sample preparation protocol is critical to remove proteins and other interfering substances.
Caption: Sample Preparation Workflow
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase A.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.
A. Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is dependent on the local electronic environment of the nucleus, providing detailed information about the molecular structure.
B. Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-8 (purine) | ~8.2 | singlet | Aromatic proton on the purine ring. |
| H-2 (purine) | ~8.0 | singlet | Aromatic proton on the purine ring. |
| H-1' (deoxyribose) | ~6.3 | triplet | Anomeric proton, coupled to H-2' protons. |
| H-3' (deoxyribose) | ~4.6 | multiplet | Coupled to H-2' and H-4' protons. |
| H-4' (deoxyribose) | ~4.1 | multiplet | Coupled to H-3' and H-5' protons. |
| H-5', 5'' (deoxyribose) | ~3.7-3.8 | multiplet | Protons on the exocyclic hydroxymethyl group. |
| CH₃ (methyl) | ~2.7 | singlet | Methyl group protons on the purine ring. |
| H-2', 2'' (deoxyribose) | ~2.3-2.8 | multiplet | Diastereotopic protons on the deoxyribose ring. |
| OH-3', 5' | Variable | broad singlet | Exchangeable protons; signal may not be observed in D₂O. |
Note: These are predicted values and should be confirmed with an experimental spectrum of a pure standard. The use of a deuterated solvent such as D₂O or DMSO-d₆ is required.
IV. Summary and Concluding Remarks
This application note provides a comprehensive framework for the detection and quantification of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine using modern analytical techniques. For routine quantification in simple matrices, HPLC-UV offers a robust and cost-effective solution. For trace-level analysis in complex biological samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. NMR spectroscopy remains the gold standard for unequivocal structural confirmation.
The provided protocols are intended as a starting point and should be optimized and validated for the specific instrumentation and sample matrix used in your laboratory. Adherence to good laboratory practices, including the use of high-purity standards and reagents, is essential for obtaining accurate and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. 6-Methylpurine 2'-deoxyriboside | C11H14N4O3 | CID 97184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000101) [hmdb.ca]
- 8. 2'-Deoxyadenosine (958-09-8) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Improving the solubility of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine in aqueous solutions
Introduction
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is a purine nucleoside analog with significant potential in biomedical research, particularly in the development of antitumor agents.[1][2][3] Like many nucleoside analogs, its efficacy in experimental systems is often hampered by its limited solubility in aqueous solutions, a critical factor for achieving consistent and reproducible results in biological assays.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming solubility challenges associated with this compound.
Here, we move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental needs. Our goal is to empower you with the expertise to confidently prepare stable, homogenous solutions of this compound for reliable downstream applications.
Understanding the Solubility Challenge
The poor aqueous solubility of many purine compounds, including this compound, is a common hurdle in the lab.[4] This issue often stems from the planar, aromatic nature of the purine ring system, which can lead to strong intermolecular interactions and a stable crystal lattice that is difficult for water molecules to disrupt. While the deoxyribose sugar moiety enhances polarity, the overall molecule can still exhibit hydrophobic characteristics. Furthermore, the solubility of purine analogs is frequently pH-dependent due to the presence of ionizable functional groups.[6][7]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues encountered when working with this compound.
Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4).
-
Question: I've added my weighed compound to the buffer and am stirring/vortexing, but I still see solid particles. What's happening?
-
Answer: You are likely exceeding the intrinsic aqueous solubility of the compound at neutral pH. Many purine nucleosides exhibit low solubility in neutral aqueous solutions.[4][7] Forcing the compound into solution by heating may lead to supersaturation and subsequent precipitation upon cooling to room or experimental temperature.
-
Solutions & Scientific Rationale:
-
pH Adjustment (The Primary Approach): The solubility of purine derivatives can be significantly influenced by pH.[6][8][9] By adjusting the pH, you can ionize the molecule, increasing its polarity and interaction with water. Purines have pKa values that allow for protonation at acidic pH or deprotonation at alkaline pH.
-
Acidic pH: Try lowering the pH of your solution (e.g., to pH 2-4) with dilute HCl. This will protonate the purine ring, creating a cationic species that is generally more water-soluble.
-
Alkaline pH: Alternatively, increase the pH (e.g., to pH 9-10) with dilute NaOH. This will deprotonate the molecule, forming an anionic species that is also typically more soluble.[7]
-
Important: After the compound is fully dissolved at an adjusted pH, you can carefully and slowly neutralize the solution back to your desired experimental pH while stirring vigorously. Observe closely for any signs of precipitation. If precipitation occurs, the final concentration is too high for that pH.
-
-
Co-solvents (For Stock Solutions): Organic solvents miscible with water can be used to prepare concentrated stock solutions.
-
DMSO (Dimethyl Sulfoxide): This is a common choice for creating high-concentration stock solutions (e.g., 10 mM).[10]
-
Ethanol/Water Mixtures: A mixture of ethanol and water can also be effective.[11]
-
Causality: Co-solvents work by reducing the polarity of the overall solvent system, which lowers the energy barrier for solvating a lipophilic molecule.
-
Critical Note: When diluting the organic stock into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid solvent effects on your biological system and to prevent the compound from precipitating out.
-
-
Issue 2: My compound dissolved initially but then precipitated out of solution.
-
Question: I managed to dissolve the compound, but after some time (minutes to hours), I see a cloudy suspension or visible crystals. Why?
-
Answer: This phenomenon, known as precipitation, can occur for several reasons:
-
Supersaturation: You may have created a temporarily supersaturated solution (e.g., by heating) which is thermodynamically unstable.
-
pH Shift: The buffer capacity of your solution might be insufficient, leading to a pH drift that favors the less soluble, non-ionized form of the compound.
-
Temperature Change: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate when moved to a colder environment (e.g., 4°C).
-
-
Solutions & Scientific Rationale:
-
Confirm True Solubility: The best practice is to determine the compound's practical solubility limit in your final experimental buffer. Start with a low concentration and incrementally increase it until you observe precipitation that does not redissolve.
-
Use a Stronger Buffer: If you suspect pH drift, ensure your buffer concentration is adequate for the experiment (e.g., 25-50 mM).
-
Incorporate Solubilizing Excipients: For challenging formulations, complexing agents can be used to form non-covalent complexes that enhance aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] The purine moiety of your compound can become encapsulated within the hydrophobic core, forming an "inclusion complex" that is highly water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]
-
-
FAQ Section
-
Q1: What is a safe starting concentration to test for solubility?
-
A1: Based on the behavior of similar nucleoside analogs, it is prudent to start in the low micromolar (µM) range and work your way up. Without specific published data for this exact compound, empirical testing is necessary.
-
-
Q2: Can I heat the solution to help dissolve the compound?
-
A2: Gentle warming (e.g., to 37°C) can be used cautiously, but be aware that this may create a supersaturated solution that can precipitate upon cooling. It is not a substitute for finding a truly stable formulation. Always check for thermal stability of the compound if you choose this route.
-
-
Q3: I'm using a DMSO stock. What is the maximum final DMSO concentration I should have in my cell culture media?
-
A3: This is cell-line dependent, but a final DMSO concentration of 0.1% is generally considered safe for most cell lines. However, it is always best practice to run a vehicle control (media with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental outcome.
-
-
Q4: Will pH adjustment or co-solvents affect my experiment?
-
A4: Yes, they can. Extreme pH values will certainly affect biological systems. That is why the strategy is to use pH to dissolve the compound and then neutralize it for the experiment. Co-solvents like DMSO can also have biological effects at higher concentrations. Always include proper vehicle controls in your experimental design to account for any effects of the formulation itself.
-
Experimental Protocols & Data
Protocol 1: Solubilization via pH Adjustment
-
Weigh the required amount of this compound.
-
Add a small volume of purified water (e.g., 50% of the final desired volume).
-
While stirring, add 0.1 M NaOH dropwise until the compound fully dissolves. Note the pH.
-
Alternatively, if targeting acidic dissolution, add 0.1 M HCl dropwise until dissolved.
-
Once dissolved, add your concentrated buffer stock (e.g., 10x PBS).
-
Slowly add 0.1 M HCl (if you used NaOH) or 0.1 M NaOH (if you used HCl) to titrate the solution back to the desired final pH (e.g., 7.4).
-
Add purified water to reach the final target volume.
-
Visually inspect for any precipitation. If the solution remains clear for at least one hour, it is likely stable at that concentration.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Add the weighed this compound to the HP-β-CD solution.
-
Stir vigorously at room temperature for 1-2 hours, or until the compound is fully dissolved. The formation of the inclusion complex enhances solubility.[14][16]
-
This stock solution can then be diluted into your experimental medium.
Data Presentation: Solubility Strategy Comparison
| Method | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the purine ring increases polarity.[8][9] | Simple, inexpensive, avoids organic solvents in final formulation. | Risk of precipitation upon neutralization; final pH must be carefully controlled. | Preparing aqueous solutions for direct use in assays. |
| Co-solvents (e.g., DMSO) | Reduces solvent polarity to solvate the compound.[17] | Allows for high-concentration stock solutions; convenient for storage. | Potential for solvent toxicity/artifacts in biological assays; risk of precipitation upon dilution. | High-throughput screening; long-term storage of the compound. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic purine moiety in a soluble host molecule.[12][15] | Significant solubility enhancement; can improve stability; low toxicity. | Higher cost; may introduce a new variable (the cyclodextrin) into the experiment. | In vivo formulations; when high aqueous concentrations are needed without pH extremes or organic solvents. |
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Decision tree for selecting an appropriate solubilization method.
Mechanism of Cyclodextrin Inclusion Complex
Caption: Encapsulation of the drug within the cyclodextrin host molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amorcyte Cell [amorcyte.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 10. immunomart.com [immunomart.com]
- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 13. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nathan.instras.com [nathan.instras.com]
- 15. nbinno.com [nbinno.com]
- 16. Exploring inclusion complex of an anti-cancer drug (6-MP) with β-cyclodextrin and its binding with CT-DNA for innovative applications in anti-bacterial activity and photostability optimized by computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent experimental results with 6-methylpurine deoxyriboside
Welcome to the technical support center for 6-methylpurine deoxyriboside (MeP-dR). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for consistent and reliable experimental outcomes. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research.
I. Core Principles of 6-Methylpurine Deoxyriboside in Experimental Systems
6-Methylpurine deoxyriboside is a prodrug, meaning it is biologically inactive until it is converted into its cytotoxic form. This conversion is the cornerstone of its application in cancer research, particularly in the context of Gene-Directed Enzyme-Prodrug Therapy (GDEPT).[1]
The mechanism of action is a two-step process:
-
Enzymatic Cleavage: The non-toxic MeP-dR is cleaved by the E. coli enzyme purine nucleoside phosphorylase (PNP) into the toxic purine analog, 6-methylpurine (MeP).[2] It is crucial to note that MeP-dR is a poor substrate for human PNP, which is the basis for its selective toxicity in cells expressing the bacterial enzyme.
-
Metabolic Activation: The liberated MeP is then converted by the intracellular enzyme adenine phosphoribosyltransferase (APRT) into cytotoxic 6-methylpurine nucleotides.[2] These nucleotides disrupt vital cellular processes, primarily by inhibiting RNA and protein synthesis, ultimately leading to cell death.[3]
This unique mechanism of action, distinct from many conventional chemotherapeutics, makes MeP-dR a valuable research tool. However, the multi-step nature of its activation also introduces several potential points of experimental variability.
II. Troubleshooting Guide: Addressing Inconsistent Experimental Results
This section is formatted in a question-and-answer style to directly address common challenges encountered during experiments with MeP-dR.
Question 1: Why am I observing significant variability in the IC50 values of MeP-dR between experiments?
Inconsistent IC50 values are a common frustration in cell-based assays and can arise from a combination of biological and technical factors.[4][5][6][7][8] The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell Line Integrity | Authenticate cell lines via Short Tandem Repeat (STR) profiling. Use cells within a low and consistent passage number. | Cell lines can undergo genetic drift over time, leading to altered drug sensitivities.[5] |
| Mycoplasma Contamination | Routinely test for mycoplasma contamination using a reliable method (e.g., PCR-based assay or a dedicated mycoplasma detection kit). | Mycoplasma species possess their own nucleoside phosphorylases that can metabolize MeP-dR, leading to false-positive cytotoxicity and inconsistent results.[1] |
| Compound Stability | Prepare fresh stock solutions of MeP-dR for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | The stability of MeP-dR in solution, particularly at physiological pH and temperature, can affect its potency.[4][9] |
| Assay Protocol Variations | Standardize cell seeding densities, incubation times, and reagent concentrations. Ensure consistent serum concentration in the culture medium. | Minor variations in the experimental protocol can introduce significant discrepancies in the results.[5] Serum proteins can potentially bind to the compound, affecting its availability. |
| APRT Expression Levels | If possible, determine the relative expression level of APRT in your cell lines (e.g., via qPCR or Western blot). | The efficiency of the second activation step is dependent on APRT. Cell lines with lower APRT expression may exhibit higher IC50 values. This is particularly relevant in bystander effect studies.[2] |
Question 2: My MeP-dR solution appears cloudy or forms a precipitate upon dilution in culture medium. What should I do?
Precipitation of your compound is a clear indication of solubility issues and will lead to inaccurate dosing and inconsistent results.
-
Understanding Solubility: 6-Methylpurine, the active metabolite, has a reported aqueous solubility of 200,000 mg/L at 20°C.[10] However, MeP-dR is a different molecule, and its solubility in aqueous solutions like cell culture media can be limited.
-
Recommended Protocol for Solubilization:
-
Prepare a high-concentration stock solution of MeP-dR in 100% dimethyl sulfoxide (DMSO).
-
For your experiment, perform serial dilutions of this stock solution in 100% DMSO to achieve the desired concentrations for your dose-response curve.
-
To dose the cells, add a small volume of the DMSO stock directly to the cell culture medium, ensuring the final concentration of DMSO is well-tolerated by your cells (typically ≤ 0.5%). It is critical to add the DMSO stock to the medium with gentle mixing to facilitate dispersion and minimize precipitation.
-
Question 3: I am not observing the expected level of cytotoxicity, even at high concentrations of MeP-dR.
This issue often points to a problem in the activation pathway of the prodrug.
-
Inefficient E. coli PNP Expression (for GDEPT studies):
-
Verification: Confirm the expression and activity of the transduced E. coli PNP gene in your target cells using methods such as Western blot, qPCR, or an enzymatic assay.
-
Optimization: The efficiency of GDEPT is highly dependent on the level of enzyme expression.[11] Consider optimizing your transfection or transduction protocol to achieve higher and more consistent expression levels.
-
-
Low APRT Activity: As mentioned previously, low endogenous levels of APRT in your chosen cell line can limit the conversion of MeP to its active cytotoxic metabolites. If you suspect this is the case, consider using a cell line with known high APRT expression or co-transfecting with an APRT expression vector.
-
Cellular Uptake: While purine nucleosides generally have efficient cellular uptake mechanisms, significant variations can exist between cell lines. Studies on the related compound 6-mercaptopurine suggest that its uptake is an active, energy-dependent process.[12][13]
Question 4: I am observing a significant "bystander effect" in my co-culture experiments, but the extent of this effect is variable.
The bystander effect, where non-transduced cells are killed by the toxic metabolite produced by transduced cells, is a key feature of the MeP-dR/PNP system. The variability of this effect can be attributed to:
-
APRT Levels in Bystander Cells: The efficiency of the bystander effect is influenced by the ability of the non-transduced cells to take up and activate MeP. Studies have shown that higher APRT expression in bystander cells enhances the cytotoxic effect of MeP-dR.[2]
-
Diffusion of 6-Methylpurine: The bystander effect relies on the diffusion of the toxic MeP from the PNP-expressing cells to the surrounding cells.[2] Cell density and the geometry of the co-culture can influence the efficiency of this diffusion.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-methylpurine deoxyriboside?
A1: 6-Methylpurine deoxyriboside is a prodrug that is selectively activated by the E. coli purine nucleoside phosphorylase (PNP) to the toxic metabolite 6-methylpurine (MeP).[1] MeP is then converted by the intracellular enzyme adenine phosphoribosyltransferase (APRT) to cytotoxic nucleotides that inhibit RNA and protein synthesis, leading to cell death.[3]
Q2: How should I prepare and store stock solutions of 6-methylpurine deoxyriboside?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, thaw an aliquot and perform serial dilutions in 100% DMSO before further dilution into your cell culture medium.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: Can mycoplasma contamination affect my experimental results with 6-methylpurine deoxyriboside?
A4: Yes, absolutely. Mycoplasma species have their own nucleoside phosphorylases that can cleave MeP-dR to its toxic form, MeP. This can lead to cytotoxicity in your cell cultures that is independent of the intended experimental conditions (such as the expression of E. coli PNP), resulting in misleading and irreproducible data.[1] Routine testing for mycoplasma is highly recommended.
Q5: Are there known off-target effects of 6-methylpurine?
A5: The primary mechanism of cytotoxicity for 6-methylpurine is the inhibition of RNA and protein synthesis.[3] As with many purine analogs, it is possible that at high concentrations, it could have other off-target effects related to purine metabolism. However, the specific off-target profile of 6-methylpurine is not as extensively characterized as some other clinically used purine analogs. It is always advisable to use the lowest effective concentration to minimize potential off-target effects.[14]
IV. Experimental Protocols and Visualizations
Protocol: Determination of IC50 for 6-Methylpurine Deoxyriboside using an MTT Assay
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well and incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock of your desired final concentrations of MeP-dR by diluting your DMSO stock in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the 2X MeP-dR solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a "no cell" control from all readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the MeP-dR concentration and use non-linear regression to determine the IC50 value.[5][15][16]
-
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Mechanism of Action of 6-Methylpurine Deoxyriboside in GDEPT
References
- 1. 6-Methylpurine 2'-deoxyriboside | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Methylpurine | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prodrug-activating systems in suicide gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine for Cytotoxicity Assays
Welcome to the technical support guide for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog with significant potential in antitumor research.[1][2] This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to effectively design, execute, and troubleshoot cytotoxicity experiments with this compound. Our goal is to equip you with the technical knowledge and practical insights needed to generate reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound in cell-based assays.
Q1: What is this compound and its primary mechanism of action?
This compound, also known as 6-Methylpurine-2'-deoxyriboside (MeP-dR), is a cytotoxic purine nucleoside analog.[3][4] Its anticancer activity stems from its role as a prodrug. In specific therapeutic strategies, such as cancer gene therapy, it is converted by the E. coli enzyme purine nucleoside phosphorylase (PNP) into 6-methylpurine (MeP).[3][5] MeP is a highly toxic, membrane-permeable compound that can kill both replicating and non-replicating cancer cells.[5] Like other purine analogs, its broader mechanism involves the inhibition of DNA synthesis and the induction of apoptosis.[2][6]
Q2: How does this compound enter the cells?
As a nucleoside analog, this compound likely relies on specialized membrane proteins for cellular uptake. The two primary families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[7] These transporters are crucial for the influx of nucleosides and their therapeutic analogs, and their expression levels can significantly influence drug efficacy.[7][8][9] For instance, at lower concentrations, the intestinal absorption of similar nucleoside drugs is highly dependent on these transporters.[10][11]
Q3: What is a good starting concentration range for a preliminary cytotoxicity screen?
For a novel compound or a new cell line, it is critical to test a broad range of concentrations to capture the full dose-response curve. A common strategy involves using a logarithmic or semi-logarithmic dilution series.
| Suggested Screening Range | Rationale |
| 0.01 µM to 100 µM | This wide range is likely to encompass the IC50 value for most sensitive cell lines. |
| Serial Dilution Factor | Use a 3-fold or 5-fold dilution series to efficiently cover the range. A 10-fold dilution may miss the active window. |
It is crucial to perform a thorough literature search for IC50 values in similar cell lines or for related compounds to narrow this initial range. The goal of this first experiment is not to pinpoint the exact IC50, but to identify the active concentration window for subsequent, more detailed experiments.[12]
Q4: How should I dissolve and store the compound?
Proper handling of the compound is paramount for reproducible results.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[13]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).[14]
Part 2: In-Depth Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to specific problems you may encounter.
Q: My IC50 values are highly variable between experiments. What are the most common causes and how can I fix them?
Inconsistent IC50 values are a frequent issue in cell-based assays. A two- to three-fold variation can sometimes be considered acceptable, but larger discrepancies warrant investigation.[14]
| Potential Cause | Explanation & Solution |
| Inconsistent Cell Seeding | Variations in the initial cell number per well lead to different growth rates and drug responses. Solution: Ensure you have a homogenous single-cell suspension. Use a calibrated multichannel pipette, mix the cell suspension between plating groups, and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[14] |
| Cell Health & Passage Number | Cells that are unhealthy, in a low metabolic state, or at a high passage number can respond differently to cytotoxic agents.[14] Solution: Use cells in the logarithmic growth phase with high viability (>95%). Keep passage numbers low and consistent between experiments.[13] |
| "Edge Effect" | Wells on the perimeter of a 96-well plate are prone to faster evaporation, concentrating the media and the drug, which skews results.[14] Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity buffer.[14] |
| Compound Precipitation | The compound may be precipitating out of the culture medium at higher concentrations, reducing its effective concentration. Solution: Visually inspect the wells under a microscope for precipitates. If observed, you may need to use a lower top concentration or a different solvent system, ensuring final solvent concentration remains low. |
| Assay Protocol Variability | Minor changes in incubation times or reagent preparation can cause significant shifts in results. Solution: Standardize every step. Use timers for incubations, prepare fresh reagents, and ensure complete solubilization of formazan crystals in MTT/MTS assays by increasing shaking time or gentle pipetting.[14] |
Troubleshooting Workflow for Inconsistent IC50 Values
Below is a logical workflow to diagnose the source of variability in your cytotoxicity assays.
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Q: I am not observing a clear dose-dependent cytotoxic effect. What could be wrong?
If you do not see a sigmoidal curve, consider the following:
-
Incorrect Concentration Range: You may be testing a range that is too high (all cells die) or too low (no effect). Refer back to your initial broad screening experiment or perform a new one with a wider range (e.g., 1 nM to 200 µM).
-
Compound Inactivity/Instability: The compound may be inactive in your chosen cell line or may be degrading in the culture medium over the incubation period. Consider reducing the incubation time or testing a different cell line.
-
Assay Interference: The compound itself might interfere with the assay readout. For example, some compounds can reduce MTT reagent directly, leading to a false viability signal. Solution: Run a cell-free control containing only media, your compound at the highest concentration, and the assay reagent to check for interference.[15]
-
Delayed Cytotoxicity: The cytotoxic effects of some compounds, particularly those that interfere with DNA replication, may not be apparent until cells attempt to divide.[16] Solution: The incubation time may be too short. Try extending the drug exposure to 48 or 72 hours, depending on the doubling time of your cell line.[13]
Part 3: Experimental Protocol
This section provides a validated, step-by-step protocol for determining the IC50 value of this compound using a standard MTT assay.
Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Live cells with active mitochondria contain reductase enzymes that convert the yellow MTT salt into a purple formazan product. The intensity of this color is proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom cell culture plates
-
Adherent cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[15][17]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Dilute cells to the optimal seeding density (determined empirically, e.g., 5,000 cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile PBS or media to the outer 36 wells to minimize edge effects.[14] e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare a series of 2X concentrated drug dilutions from your stock solution in complete culture medium. b. Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilution to each well in triplicate. c. Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "blank" wells (medium only, no cells). d. Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).
-
MTT Assay and Measurement: a. After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (including controls).[13] b. Incubate for 3-4 hours at 37°C, protected from light. c. For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate and then aspirate. Alternatively, the solubilizing agent can be added directly. d. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[15] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15] f. Read the absorbance at 590 nm using a microplate reader within 1 hour.
-
Data Analysis: a. Average the absorbance readings for your triplicate wells. b. Subtract the average absorbance of the blank (media only) wells from all other readings.[15] c. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (Vehicle control = 100% viability). d. Plot the percent viability against the logarithm of the compound concentration. e. Use a non-linear regression analysis (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the IC50 value.[13][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hammond Cell Tech [hammondcelltech.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the Clinical Importance of Equilibrative Nucleoside Transporters in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Design of optimal concentrations for in vitro cytotoxicity experiments (2024) | Leonie Schürmeyer [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
Technical Support Center: Preserving the Integrity of Purine Nucleoside Analogs in Experimental Settings
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the degradation of purine nucleoside analogs during experiments. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the stability and efficacy of these critical compounds in your research.
Understanding the Challenge: Why Purine Nucleoside Analogs Degrade
Purine nucleoside analogs are susceptible to both enzymatic and chemical degradation, which can significantly impact experimental outcomes by reducing the effective concentration of the active compound and generating confounding byproducts. Understanding the mechanisms behind this degradation is the first step toward prevention.
Enzymatic Degradation: The primary culprits in the enzymatic breakdown of purine nucleoside analogs are a group of enzymes involved in purine metabolism.[1] These enzymes, present in cell lysates and tissue homogenates, can rapidly inactivate your analog. The most common enzymes of concern are:
-
Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine, and then to uric acid.[2] Many purine analogs can be substrates for or be inhibited by XO.[1]
-
Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3] Analogs with an amino group at the 6-position of the purine ring are particularly vulnerable.
-
Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides, separating the purine base from the sugar moiety.[4] This action effectively inactivates the nucleoside analog.[4]
Chemical Degradation: Beyond enzymatic activity, the chemical stability of purine nucleoside analogs can be compromised by experimental conditions:
-
pH: Extremes in pH can lead to the hydrolysis of the purine ring or the glycosidic bond.[5] The stability of these compounds is often optimal within a neutral to slightly acidic pH range.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including the fracture of the N-glycosidic bond, a primary pathway for thermal decomposition.[6]
-
Oxidation: The purine ring, particularly the amino group, can be susceptible to oxidation, leading to the formation of inactive byproducts.[6]
Troubleshooting Guide: A Q&A Approach to Common Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm seeing a progressive loss of my purine nucleoside analog's activity over the course of my multi-hour incubation. What's likely happening?
A1: This is a classic sign of enzymatic degradation. The enzymes present in your experimental system (e.g., cell lysate) are likely metabolizing your analog. To confirm this, you can run a time-course experiment and analyze samples at different time points using HPLC to quantify the remaining intact analog.[7] The solution is to incorporate specific enzyme inhibitors into your experimental buffer.
Q2: I've added an enzyme inhibitor, but my analog is still degrading. What should I do?
A2: There are a few possibilities to investigate:
-
Inhibitor Concentration: The concentration of your inhibitor may be insufficient to fully block the enzymatic activity. You may need to titrate the inhibitor concentration to find the optimal level for your specific experimental conditions.
-
Multiple Enzymes: More than one enzyme could be degrading your analog. For example, if you are using an adenosine analog, both adenosine deaminase and purine nucleoside phosphorylase could be involved. In such cases, a cocktail of inhibitors may be necessary.
-
Chemical Instability: The degradation may not be enzymatic. Check the pH and temperature of your incubation. Ensure your buffer is within the optimal stability range for your specific analog and that you are not using excessively high temperatures.
-
Inhibitor Potency: Ensure the inhibitor you are using is active and has been stored correctly.
Q3: My purine nucleoside analog is precipitating out of solution in my cell culture media. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue with purine derivatives due to their hydrophobic purine ring system.[8] Here are some strategies:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[9] Be mindful of the final solvent concentration, as high levels can be toxic to cells.[9]
-
pH Adjustment: The solubility of many purine analogs is pH-dependent. Creating a pH-solubility profile can help identify a pH where the compound is more soluble.[8]
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques such as the use of cyclodextrins or solid dispersions may be necessary.[10]
Q4: I'm observing unexpected peaks in my HPLC/LC-MS analysis of my experimental samples. What could they be?
A4: These unexpected peaks are likely degradation products or metabolites of your purine nucleoside analog.[5] By comparing their retention times and mass-to-charge ratios with known standards of potential degradation products (e.g., the free purine base, the oxidized form), you can identify the specific degradation pathway that is occurring.[11] This information is crucial for selecting the appropriate preventative strategy.
Preventative Strategies: Proactive Measures for Stability
The best approach to preventing degradation is to be proactive. Here are key strategies to incorporate into your experimental design.
Strategic Use of Enzyme Inhibitors
Incorporating enzyme inhibitors into your experimental buffers is the most effective way to combat enzymatic degradation.
| Enzyme Target | Recommended Inhibitor | Typical Working Concentration (In Vitro) | Key Considerations |
| Xanthine Oxidase | Allopurinol | 10-100 µM | Allopurinol is metabolized to the more potent inhibitor, oxypurinol.[12] Pre-incubation may be beneficial. |
| Adenosine Deaminase | Pentostatin (2'-deoxycoformycin) | 1-10 µM | A potent, tight-binding inhibitor.[13] Use with caution in cell-based assays due to its cytotoxicity.[3] |
| Purine Nucleoside Phosphorylase | Forodesine (BCX-1777) | 0.1-1 µM | A highly potent and specific inhibitor.[14] |
Optimizing Your Experimental Environment
Controlling the chemical environment is crucial for preventing non-enzymatic degradation.
-
pH Control: Maintain a pH between 6.0 and 7.5 for your experimental buffers, unless your specific analog has a different optimal pH range.[5] Use a buffer with sufficient buffering capacity to resist pH changes during the experiment.[15]
-
Temperature Management: Whenever possible, perform experiments at lower temperatures (e.g., on ice or at 4°C) to slow down chemical degradation.[6] For experiments requiring physiological temperatures, minimize the incubation time.
-
Light Protection: Some purine analogs are light-sensitive. Store stock solutions and conduct experiments in amber vials or under low-light conditions to prevent photodegradation.[5]
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions to avoid introducing contaminants that could catalyze degradation.[16] DMSO is a common choice for poorly soluble analogs.[9]
Proper Handling and Storage
The stability of your purine nucleoside analogs begins with how you handle and store them.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Working Solutions: Prepare fresh working solutions from your stock aliquots for each experiment.
-
Long-Term Storage: For solid compounds, store them in a tightly sealed container, protected from light and moisture, at the recommended temperature (typically -20°C).[5]
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the key degradation pathways and a general workflow for troubleshooting.
Caption: Enzymatic degradation pathways for purine nucleoside analogs.
Caption: A logical workflow for troubleshooting degradation issues.
Protocols
Protocol 1: General Procedure for In Vitro Enzyme Inhibition to Stabilize a Purine Nucleoside Analog
This protocol provides a general framework for using enzyme inhibitors in an in vitro assay, such as a kinase assay using cell lysate.
-
Prepare a Concentrated Inhibitor Stock Solution:
-
Dissolve the inhibitor (e.g., allopurinol, pentostatin, or forodesine) in an appropriate solvent (e.g., DMSO or sterile water) to create a 100-1000X stock solution.
-
Aliquot and store at -20°C or -80°C.
-
-
Prepare Your Assay Buffer:
-
Use a buffer that is optimal for your primary assay and is also compatible with your purine analog's stability (typically pH 6.0-7.5).
-
On the day of the experiment, thaw an aliquot of the inhibitor stock solution.
-
-
Add Inhibitor to the Assay:
-
Dilute the inhibitor stock solution into your assay buffer to the desired final working concentration (refer to the table above for starting concentrations).
-
Add the inhibitor-containing buffer to your reaction wells.
-
Optional but recommended: Pre-incubate your cell lysate or enzyme preparation with the inhibitor for 10-15 minutes at the assay temperature to allow for the inhibitor to bind to the target enzyme.
-
-
Initiate the Reaction:
-
Add your purine nucleoside analog and other reaction components to initiate the assay.
-
Proceed with your standard assay protocol.
-
-
Include Proper Controls:
-
No Inhibitor Control: A reaction without the enzyme inhibitor to confirm that degradation occurs in your system.
-
Vehicle Control: A reaction with the same amount of the inhibitor's solvent (e.g., DMSO) to control for any solvent effects.
-
No Enzyme Control: A reaction without the cell lysate or enzyme source to assess the chemical stability of your analog under the assay conditions.
-
Protocol 2: Monitoring Purine Nucleoside Analog Stability by HPLC-UV
This protocol describes a general method to assess the stability of your analog over time.
-
Prepare Samples:
-
Set up your experimental reaction as you normally would, including your purine nucleoside analog at its final concentration.
-
Prepare a control sample containing the analog in the assay buffer without any cellular material (to assess chemical stability).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture.
-
-
Stop the Reaction:
-
Immediately stop any enzymatic activity in the aliquot by adding a quenching solution, such as an equal volume of ice-cold methanol or acetonitrile, or by heat inactivation.
-
Centrifuge the quenched sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).[17]
-
Use a mobile phase that provides good separation of your analog from potential degradation products (e.g., a gradient of acetonitrile in a phosphate or formate buffer).[17]
-
Detect the analog using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of your intact purine nucleoside analog at each time point.
-
Plot the peak area (or calculated concentration) against time to determine the rate of degradation.
-
Compare the degradation rate in the presence and absence of your experimental sample (e.g., cell lysate) and any inhibitors to determine the cause of instability.
-
By implementing these strategies and protocols, you can significantly improve the stability of your purine nucleoside analogs, leading to more reliable and reproducible experimental results.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. avantorsciences.com [avantorsciences.com]
- 16. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitepress.org [scitepress.org]
Technical Support Center: Investigating Mechanisms of Cell Line Resistance to 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Welcome to the technical support center for researchers investigating cellular resistance to the purine nucleoside analog, 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that you may encounter during your experimental workflow. As drug development professionals and scientists, understanding the nuances of resistance is critical for advancing novel therapeutics. This resource synthesizes established principles of nucleoside analog pharmacology with practical, field-proven insights to help you navigate the complexities of your research.
I. Understanding the Compound: Mechanism of Action
This compound is a synthetic purine nucleoside analog. Like many compounds in its class, its therapeutic potential relies on its ability to disrupt fundamental cellular processes. The generally accepted mechanism involves a multi-step intracellular activation pathway, culminating in the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Proposed Metabolic Activation and Cytotoxic Pathway
The journey of this compound from an extracellular agent to an intracellular cytotoxin can be visualized as a cascade of transport and enzymatic conversions.
Caption: Proposed metabolic activation pathway of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound and investigating resistance.
Q1: What is the expected mechanism of action for this compound?
A1: As a purine nucleoside analog, its primary mechanism is believed to be the inhibition of DNA synthesis and induction of apoptosis.[1][2] After cellular uptake, it is sequentially phosphorylated to its active triphosphate form. This active metabolite then competes with natural deoxyadenosine or deoxyguanosine triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases.[3] This incorporation can lead to chain termination or create dysfunctional DNA, ultimately triggering a DNA damage response and apoptosis.
Q2: Which cellular transporters are likely responsible for the uptake of this compound?
A2: The uptake of nucleoside analogs is primarily mediated by two families of solute carrier (SLC) transporters: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[4][5] For purine nucleosides, ENT1 and ENT2, as well as the purine-preferring CNT2, are strong candidates for mediating cellular entry.[6][7][8]
Q3: What is the key enzyme for the initial activation step?
A3: The first phosphorylation step is often rate-limiting and is critical for trapping the drug inside the cell. For many purine deoxyribonucleoside analogs, deoxycytidine kinase (dCK) is the primary activating enzyme.[9][10][11] dCK has a broad substrate specificity and is known to phosphorylate deoxyadenosine, deoxyguanosine, and their analogs.[9]
Q4: My cell line shows a higher IC50 value for the compound than expected. What are the potential primary resistance mechanisms?
A4: An unexpectedly high IC50 value, indicative of intrinsic or acquired resistance, can stem from several factors:
-
Reduced Drug Influx: Downregulation or mutation of key nucleoside transporters (e.g., ENT1, ENT2, CNT2) can limit the amount of drug entering the cell.[7]
-
Deficient Drug Activation: Reduced expression or loss-of-function mutations in deoxycytidine kinase (dCK) are a common mechanism of resistance to nucleoside analogs, as this prevents the drug from being converted to its active form.[11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell.
-
Altered Target Enzyme: Mutations in the target DNA polymerases that reduce their affinity for the triphosphate form of the drug could confer resistance.[3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways may counteract the DNA damage induced by the incorporated drug.
-
Dysregulated Apoptotic Pathways: Alterations in apoptotic signaling, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells more resistant to drug-induced cell death.
Q5: How can I experimentally confirm if my resistant cell line has reduced drug uptake?
A5: You can perform a radiolabeled drug uptake assay. Incubate your parental (sensitive) and resistant cell lines with radiolabeled this compound for a short period. Then, lyse the cells and measure the intracellular radioactivity using a scintillation counter. A significantly lower level of radioactivity in the resistant line compared to the parental line would indicate reduced drug uptake.
Q6: What is a straightforward method to assess the activity of deoxycytidine kinase (dCK) in my cell lines?
A6: You can perform an in vitro kinase assay using cell lysates from both your sensitive and resistant lines. The assay measures the phosphorylation of a known dCK substrate (e.g., [3H]-deoxycytidine) in the presence of ATP. A lower rate of phosphorylation in the resistant cell lysate would suggest reduced dCK activity. Alternatively, you can assess dCK protein levels by Western blotting or mRNA levels by qRT-PCR.
III. Troubleshooting Guides
This section provides structured guidance for troubleshooting common experimental issues.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
You are observing inconsistent IC50 values for this compound across replicate experiments.
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before plating. Use a multichannel pipette for seeding and consider automated cell counting for accuracy. | Cell density can influence drug sensitivity. Over-confluent or under-confluent cultures will respond differently to the drug. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | Evaporation from outer wells can concentrate the drug and media components, leading to skewed results. |
| Drug Instability or Precipitation | Prepare fresh drug dilutions for each experiment from a frozen stock. Visually inspect the drug-containing media for any signs of precipitation. | The compound may degrade in solution over time, or precipitate at higher concentrations, leading to inaccurate dosing. |
| Variable Incubation Times | Standardize the drug exposure time across all experiments. Use a timer and process plates consistently. | The duration of drug exposure directly impacts cell viability. |
| Incomplete Formazan Solubilization (MTT/XTT assays) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking before reading the absorbance. | Incomplete solubilization will lead to artificially low absorbance readings and inaccurate viability calculations. |
Problem 2: No Significant Difference in Apoptosis Between Sensitive and Resistant Cells
Your apoptosis assay (e.g., Annexin V/PI staining, caspase activity) does not show the expected increase in cell death in the sensitive line upon drug treatment.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Drug Concentration | Perform a dose-response experiment and select a concentration that is known to induce apoptosis in the sensitive line (e.g., 2-5 times the IC50). | The chosen drug concentration may be too low to induce a detectable apoptotic response. |
| Incorrect Timing of Assay | Conduct a time-course experiment to determine the optimal time point for detecting apoptosis after drug addition. | Apoptosis is a dynamic process. The peak of apoptosis may occur earlier or later than your chosen time point. |
| Cell Cycle Arrest vs. Apoptosis | Analyze the cell cycle distribution of your treated cells by flow cytometry (e.g., propidium iodide staining). | The drug may be primarily inducing cell cycle arrest at the concentration and time point tested, with apoptosis occurring later. |
| Non-Apoptotic Cell Death | Consider assays for other forms of cell death, such as necroptosis or autophagy. | The drug may be inducing a different cell death pathway in your specific cell line. |
IV. Experimental Protocols
Here are detailed protocols for key experiments in investigating resistance to this compound.
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for the generation of a drug-resistant cell line.
Step-by-Step Methodology:
-
Determine the initial IC50: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing the drug at a concentration of approximately IC20-IC30.
-
Monitoring: Closely monitor the cells for signs of toxicity and changes in morphology. Initially, a significant portion of the cells may die.
-
Subculturing: When the surviving cells reach about 80% confluency and exhibit a stable growth rate, subculture them.
-
Dose Escalation: Gradually increase the drug concentration in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step, once the cells have adapted to the current concentration.
-
Maintenance: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold or more above the initial IC50).
-
Characterization: Once a resistant population is established, confirm the shift in IC50 by performing a cell viability assay on both the parental and the newly generated resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of Key Proteins
This protocol allows for the semi-quantitative analysis of proteins involved in drug transport and activation.
Step-by-Step Methodology:
-
Cell Lysis: Harvest equal numbers of parental and resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample and separate the proteins by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ENT1, ENT2, dCK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between the sensitive and resistant cell lines.
V. References
-
MCE. This compound | Purine Nucleoside Analog. MedChemExpress. Accessed January 3, 2026. --INVALID-LINK--
-
Sabini E, Ort S, Monnerjahn C, et al. Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase. J Med Chem. 2011;54(16):5653-5662. doi:10.1021/jm200424j
-
John Samuel T, Balzarini J, Sako M, et al. Docking simulation with a purine nucleoside specific homology model of deoxycytidine kinase, a target enzyme for anticancer and antiviral therapy. Bioorg Med Chem. 2005;13(12):3897-3905. doi:10.1016/j.bmc.2005.04.037
-
Sabini E, Ort S, Monnerjahn C, et al. Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase. ACS Publications. Published August 25, 2011. --INVALID-LINK--
-
Yamamoto T, Nishiyama K, Imai S, et al. Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2. Biol Pharm Bull. 2007;30(3):589-592. doi:10.1248/bpb.30.589
-
Li Y, Zhang Y, Wang Y, et al. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. Int J Nanomedicine. 2023;18:1-18. doi:10.2147/IJN.S387704
-
Kufe DW, Pollock RE, Weichselbaum RR, et al., eds. Holland-Frei Cancer Medicine. 6th ed. BC Decker; 2003. Accessed January 3, 2026. --INVALID-LINK--
-
Gilor C, Harris L, Lee JE, et al. Cell-surface SLC nucleoside transporters and purine levels modulate BRD4-dependent chromatin states. Nat Metab. 2022;4(8):1053-1067. doi:10.1038/s42255-022-00622-4
-
Fotouhi A, Teymouri M, Berenjian S, et al. Involvement of the concentrative nucleoside transporter 3 and equilibrative nucleoside transporter 2 in the resistance of T-lymphoblastic cell lines to thiopurines. Leuk Lymphoma. 2011;52(6):1114-1121. doi:10.3109/10428194.2011.558838
-
Snow ET, Foote RS, Mitra S. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis. Biochemistry. 1984;23(19):4289-4294. doi:10.1021/bi00314a006
-
MCE. This compound | Purine Nucleoside Analog. MedChemExpress. Accessed January 3, 2026. --INVALID-LINK--
-
Choi MK, Song IS. 6-Mercaptopurine Transport by Equilibrative Nucleoside Transporters in Conditionally Immortalized Rat Syncytiotrophoblast Cell Lines TR-TBTs. J Pharm Sci. 2011;100(9):4028-4037. doi:10.1002/jps.22631
-
Young JD, Yao SYM, Baldwin JM, Cass CE, Baldwin SA. Equilibrative Nucleoside Transporters – A Review. Curr Mol Pharmacol. 2013;6(1):32-52. doi:10.2174/1874-467211306010005
-
Yao SY, Ng AM, Muzyka WR, et al. Kinetic and Pharmacological Properties of Cloned Human Equilibrative Nucleoside Transporters, ENT1 and ENT2, Stably Expressed in Nucleoside Transporter-deficient PK15 Cells. J Biol Chem. 2000;275(29):22123-22130. doi:10.1074/jbc.M001893200
-
InterPro. Concentrative nucleoside transporter (IPR008276). EMBL-EBI. Accessed January 3, 2026. --INVALID-LINK--
-
Miller JP, Uno H, Christensen LF, Robins RK, Meyer RB Jr. Effect of modification of the 1-, 2-, and 6-positions of 9-beta-D-ribofuranosylpurine cyclic 3',5'-phosphate on the cyclic nucleotide specificity of adenosine cyclic 3',5'-phosphate- and guanosine cyclic 3',5'-phosphate-dependent protein kinases. Biochem Pharmacol. 1981;30(5):509-515. doi:10.1016/0006-2952(81)90637-7
-
Johnson D Jr, Dresser MJ, Schaner Toal M, et al. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. Elife. 2014;3:e03604. doi:10.7554/eLife.03604
-
Johnson D Jr, Dresser MJ, Schaner Toal M, et al. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters. Elife. 2014;3:e03604. doi:10.7554/eLife.03604
-
Gray JH, Owen RP, Giacomini KM. The concentrative nucleoside transporter family, SLC28. Pflugers Arch. 2004;447(5):728-734. doi:10.1007/s00424-003-1135-9
-
Amorcyte Cell Tech. This compound. Accessed January 3, 2026. --INVALID-LINK--
-
Parker WB, Allan PW, Shaddix SC, et al. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Bioorg Med Chem. 2010;18(5):1912-1923. doi:10.1016/j.bmc.2010.01.037
-
Mentel R, Wegner U, Reimer K, et al. Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level. Med Microbiol Immunol. 2000;189(2):91-95. doi:10.1007/s004300000046
-
Miller JL, Shaefer PM, Unadkat JD. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1. Mol Pharmacol. 2022;101(4):213-223. doi:10.1124/molpharm.121.000430
-
Matthes E, Reimer K, von Janta-Lipinski M, Meisel H, Lehmann C, Langen P. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs. Antimicrob Agents Chemother. 1991;35(6):1254-1257. doi:10.1128/AAC.35.6.1254
-
Tiwari M, Seley-Radtke KL. 6-Methylpurine Derived Sugar Modified Nucleosides: Synthesis and Evaluation of their Substrate Activity with Purine Nucleoside Phosphorylases. ResearchGate. Published online August 5, 2025. --INVALID-LINK--
-
Espinasse A, Hottin A, Marx A, Marlière M. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. RSC Chem Biol. 2020;1(2):101-115. doi:10.1039/d0cb00030a
-
Tiwari M, Seley-Radtke KL, Ealick SE, Secrist JA 3rd. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. Bioorg Med Chem. 2016;24(2):167-177. doi:10.1016/j.bmc.2015.11.034
-
Young MJ, Longley MJ, Copeland WC. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Front Mol Biosci. 2016;3:41. doi:10.3389/fmolb.2016.00041
-
Weisenthal LM, Mehta B, Leone LA, et al. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. Cancer Lett. 1990;50(1):63-70. doi:10.1016/0304-3835(90)90180-6
-
Weisenthal LM, Shoemaker RH, Marsden JA, et al. Chemotherapeutic Characterization in Mice of 2-Amino-9-β-D-ribofuranosylpurine-6-sulfinamide (Sulfinosine), a Novel Purine Nucleoside with Unique Antitumor Properties. MD Anderson Cancer Center. Published May 1, 1990. --INVALID-LINK--
References
- 1. A few amino acid substitutions can convert deoxyribonucleoside kinase specificity from pyrimidines to purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of incorporation of O6-methyldeoxyguanosine monophosphate during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. Anticancer nucleobase analogues 6-mercaptopurine and 6-thioguanine are novel substrates for equilibrative nucleoside transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the concentrative nucleoside transporter 3 and equilibrative nucleoside transporter 2 in the resistance of T-lymphoblastic cell lines to thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The concentrative nucleoside transporter family, SLC28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of Different Binding Modes of Purine Nucleosides to Human Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docking simulation with a purine nucleoside specific homology model of deoxycytidine kinase, a target enzyme for anticancer and antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Welcome to the technical support center for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and minimizing off-target effects of this purine nucleoside analogue. As a prodrug with a specific activation mechanism, understanding its on- and potential off-target activities is critical for robust and reproducible experimental outcomes.
Introduction to this compound
This compound is a purine nucleoside analogue with notable antitumor activity.[1][2][3] Its primary mechanism of action is as a prodrug, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT). In this system, the compound is a substrate for the E. coli purine nucleoside phosphorylase (PNP).[4][5][6] The enzymatic conversion of this compound by E. coli PNP yields 6-methylpurine, a cytotoxic agent that can inhibit DNA synthesis and induce apoptosis.[1][4] The parent compound, this compound, is relatively non-toxic to human cells, which typically do not efficiently metabolize it.[4] This targeted activation is designed to selectively eliminate cells expressing the bacterial enzyme.
However, as with any small molecule, the potential for off-target effects exists. These can arise from the parent compound interacting with unintended cellular targets or from the active metabolite, 6-methylpurine, affecting pathways beyond the intended cytotoxic response. This guide will provide a framework for identifying, understanding, and mitigating these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: The primary on-target effect is its conversion by E. coli purine nucleoside phosphorylase (PNP) to 6-methylpurine, leading to cytotoxicity in PNP-expressing cells.[4][5][6] This cytotoxicity is mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1][3]
Q2: What are the potential sources of off-target effects when using this compound?
A2: Off-target effects can stem from several sources:
-
Parent Compound: this compound itself may interact with other cellular proteins, such as kinases or other nucleoside-binding proteins, before it is metabolized.
-
Active Metabolite: The cytotoxic metabolite, 6-methylpurine, may have broader effects than just inhibiting DNA synthesis. It could interact with other enzymes or signaling pathways.
-
Experimental System: In in vivo models, gut bacteria can metabolize the prodrug, leading to systemic toxicity.[7][8]
Q3: How can I differentiate between on-target cytotoxicity and off-target effects?
A3: A key strategy is the use of proper controls. A cell line that does not express E. coli PNP should be treated with the compound in parallel. Any observed effects in the non-expressing cell line can be attributed to off-target effects of the parent compound. Additionally, comparing the cellular phenotype to that induced by directly treating cells with 6-methylpurine can help to isolate the effects of the active metabolite.
Q4: Are there computational methods to predict potential off-target effects?
A4: Yes, computational approaches, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions for small molecules by comparing their structure to a large database of compounds with known activities.[9][10][11][12] These methods can provide a list of potential off-target proteins that can then be experimentally validated.
Q5: What is a Cellular Thermal Shift Assay (CETSA), and how can it help identify off-target engagement?
A5: CETSA is a powerful biophysical method to assess drug-target interaction within intact cells.[13][14] The principle is that a protein's thermal stability increases when a ligand is bound. By heating cells treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if the compound is engaging a specific target.[15][16] This can be used to confirm on-target engagement and to investigate potential off-target interactions identified through other means.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cytotoxicity in control cells (not expressing E. coli PNP) | The parent compound, this compound, may have off-target cytotoxic effects at the concentration used. | Perform a dose-response curve in the control cells to determine the concentration at which off-target toxicity becomes significant. Consider using a lower concentration if possible. |
| Inconsistent results between in vitro and in vivo experiments | In in vivo models, gut microbiota may be metabolizing the prodrug, leading to systemic toxicity and confounding the results.[7][8] | Consider using germ-free animals or co-administering antibiotics to reduce the gut bacterial load. |
| Phenotype in PNP-expressing cells is not consistent with apoptosis or DNA synthesis inhibition | The compound or its metabolite may be engaging other signaling pathways. For instance, many purine analogues are known to interact with kinases. | Perform a kinome-wide activity screen to identify any off-target kinase inhibition.[17][18][19][20] Use pathway analysis tools to investigate unexpected phenotypic changes. |
| Difficulty validating a predicted off-target interaction | The interaction may be of low affinity or only occur under specific cellular conditions. | Use a sensitive and direct binding assay like CETSA to confirm target engagement in a cellular context.[13][14] Isothermal dose-response CETSA can provide quantitative binding information.[15] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of a potential off-target protein by this compound in intact cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific protein of interest using Western blotting or other sensitive protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the treated sample indicates thermal stabilization and therefore, target engagement.
-
Protocol 2: Kinome Profiling
To assess the specificity of this compound, a kinome-wide profiling assay can be performed. This is typically done through specialized service providers.
-
Compound Submission:
-
Assay Performance:
-
Data Analysis:
-
The results are usually provided as a percentage of inhibition for each kinase at a given compound concentration.
-
Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up dose-response experiments should be performed for any identified off-target kinases to determine their IC50 values.
-
Visualizing Workflows
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for identifying, validating, and mitigating off-target effects.
Conclusion
This compound is a valuable research tool, particularly in the context of GDEPT. However, a thorough understanding and investigation of its potential off-target effects are paramount for the accurate interpretation of experimental data. By employing a combination of computational prediction, broad biochemical screening, and cellular target engagement assays, researchers can confidently delineate on-target from off-target effects and advance their research with the highest degree of scientific rigor.
References
- 1. This compound | Hammond Cell Tech [hammondcelltech.com]
- 2. This compound | Amorcyte Cell [amorcyte.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assayquant.com [assayquant.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. biosynsis.com [biosynsis.com]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. pharmaron.com [pharmaron.com]
Troubleshooting and improving the yield of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine synthesis
Welcome to the technical support center for the synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine (MeP-dR). This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important purine nucleoside analogue. MeP-dR is a critical compound, often used as a prodrug in cancer gene therapy approaches involving E. coli purine nucleoside phosphorylase (PNP).[1][2]
The synthesis of 2'-deoxynucleosides, particularly MeP-dR, presents unique challenges, primarily related to controlling stereoselectivity at the anomeric center (C1') and achieving regioselective glycosylation at the N9 position of the purine ring. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and improve your synthetic yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My glycosylation reaction yield is low, and I'm getting a mixture of α and β anomers. What is happening and how can I improve the β-selectivity?
A1: This is the most common challenge in 2'-deoxynucleoside synthesis. The formation of anomeric mixtures is primarily due to the absence of a C2'-hydroxyl participating group in the 2-deoxyribose sugar moiety.
Causality: In ribonucleoside synthesis, a 2'-O-acyl group (like benzoyl or acetyl) provides anchimeric assistance, forming a stable dioxolenium ion intermediate that blocks the α-face of the ribose ring. This forces the incoming nucleobase to attack from the β-face, resulting in high β-selectivity. In 2'-deoxyribose, this group is absent. The reaction, therefore, proceeds through a less stable, more planar oxocarbenium ion intermediate, which is susceptible to attack from either the α or β face, leading to anomeric mixtures.[3] The widely used Vorbrüggen glycosylation, which couples a silylated nucleobase with a protected sugar under Lewis acid catalysis, is particularly prone to this issue with 2'-deoxy sugars.[3][4]
Solutions to Improve Yield and β-Selectivity:
-
Optimize the Silylation Step: Ensure your 6-methylpurine is completely silylated before the coupling reaction. Incomplete silylation leads to a poorly nucleophilic purine and low conversion. Use an excess of a powerful silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) and heat if necessary to drive the reaction to completion.
-
Choice of Lewis Acid and Stoichiometry: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective Lewis acid. The amount used is critical. Insufficient catalyst leads to a sluggish reaction, while a large excess can promote anomerization or degradation. Start with a stoichiometric amount (e.g., 1.0-1.5 equivalents) relative to the sugar donor and optimize from there.
-
Solvent Selection: The polarity of the solvent can influence the stereochemical outcome. Less polar solvents can sometimes favor the formation of a contact ion pair that enhances selectivity. However, for Vorbrüggen conditions, polar aprotic solvents like acetonitrile or 1,2-dichloroethane are typically required for solubility and are generally used.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Adding the Lewis acid at a low temperature (e.g., 0 °C or -15 °C) before slowly warming to room temperature or reflux can help control the reaction kinetics and may improve selectivity.
-
Alternative Glycosylation Strategies: If β-selectivity remains poor, consider methods that utilize different glycosyl donors, such as 2-deoxythioribosides, which can offer improved stereocontrol under specific activation conditions.[5]
Q2: I am observing N7 or N3 glycosylation byproducts. How can I improve N9 selectivity?
A2: Purine bases have multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), which can compete for the electrophilic sugar. For 6-substituted purines like 6-methylpurine, N9 and N7 are the most common sites of glycosylation, with N9 being the thermodynamically favored product.
Causality: The regioselectivity is a result of a complex interplay between kinetic and thermodynamic control. While N7 is often the kinetically favored site of alkylation, the N9-glycoside is typically the more stable isomer. The reaction conditions dictate the final product ratio.
Solutions to Ensure N9 Selectivity:
-
Proper Silylation: This is the most effective method for directing glycosylation to N9. Silylating the purine base, typically with BSA or hexamethyldisilazane (HMDS), generates a mixture of silylated tautomers. The bulky silyl group at N7 sterically hinders attack at that position, making the more accessible N9 the primary site of reaction.[2][4]
-
Reaction Conditions: Running the reaction at a higher temperature (e.g., refluxing in acetonitrile) for a sufficient duration can allow for the equilibration of the initially formed kinetic N7-product to the more stable thermodynamic N9-product.[6]
-
Phase-Transfer Catalysis (PTC): For some nucleoside syntheses, PTC has been used to improve regioselectivity. A phase-transfer catalyst, such as a quaternary ammonium salt, can shuttle the purine anion into the organic phase, and the nature of the counter-ion can influence the reaction site.[7][8][9]
Q3: My final product NMR shows incomplete removal of the sugar protecting groups (e.g., toluoyl or benzoyl). What are the optimal deprotection conditions?
A3: Incomplete deprotection is a common issue that complicates purification and impacts the biological activity of the final compound. Ester-based protecting groups like p-toluoyl (Tol) or benzoyl (Bz) are standard for protecting the 3'- and 5'-hydroxyls of the deoxyribose, but their removal requires carefully controlled basic conditions.
Causality: The rate of cleavage of these protecting groups is dependent on the strength of the base, temperature, and solvent.[10] Conditions that are too mild will result in incomplete deprotection, while conditions that are too harsh can risk cleaving the N-glycosidic bond, especially in purine deoxynucleosides which are susceptible to depurination.[11][12]
Recommended Deprotection Protocols:
| Reagent | Conditions | Comments |
| Saturated Methanolic Ammonia (NH₃/MeOH) | Room temperature, 18-24 hours in a sealed vessel. | A very common, reliable, and mild method. The extended reaction time is the main drawback.[13] |
| Sodium Methoxide (NaOMe) in Methanol | 0.1 M - 0.5 M NaOMe in MeOH, Room temperature, 2-6 hours. | Much faster than methanolic ammonia. The reaction must be carefully monitored by TLC and quenched with an acid (e.g., acetic acid or Dowex-H⁺ resin) upon completion to avoid side reactions. |
Troubleshooting Steps:
-
Monitor the Reaction: Always follow the deprotection process by TLC or LC-MS to determine the point of complete conversion.
-
Ensure Anhydrous Conditions (for NaOMe): When using sodium methoxide, ensure your methanol is anhydrous to prevent the formation of sodium hydroxide, which is a much harsher base.
-
Quench Properly: Neutralize the reaction mixture immediately upon completion. For NaOMe, adding glacial acetic acid or a solid-phase acid resin is effective.
Q4: I'm struggling to separate the α and β anomers by column chromatography. Are there any tips?
A4: The α and β anomers of MeP-dR are diastereomers and can be separated by silica gel chromatography, but they often have very similar polarities, making baseline separation difficult.[6]
Strategies for Improved Separation:
-
Separate the Protected Anomers: It is often much easier to separate the protected diastereomers before the deprotection step. The bulky toluoyl or benzoyl groups can create a greater difference in the overall shape and polarity of the two anomers, leading to better separation on silica gel.
-
Optimize Chromatography Conditions:
-
Solvent System: Use a gradient elution. Start with a less polar mixture (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A shallow gradient (e.g., 0% to 5% methanol in DCM) is often required.
-
Column Size: Use a long, narrow column for better resolution.
-
Loading: Do not overload the column. Dissolve the crude mixture in a minimal amount of solvent and load it carefully onto the column.
-
-
Alternative Techniques: If silica gel fails, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to MeP-dR, and how do I choose the best one?
A1: There are three primary strategies for synthesizing MeP-dR. The best choice depends on your scale, available equipment, and desired stereochemical purity.
| Synthetic Route | Principle | Pros | Cons | Best For |
| Vorbrüggen Glycosylation [2][14] | Lewis acid-catalyzed coupling of silylated 6-methylpurine with a protected 2-deoxyribose derivative. | Versatile, well-established, good for moderate scales. | Often produces anomeric mixtures requiring tedious separation. Requires anhydrous conditions. | Lab-scale synthesis where anomeric separation is feasible. |
| Pd-Catalyzed Cross-Coupling [15] | Starts with a pre-formed 6-chloro-9-(β-D-2-deoxyribofuranosyl)purine and couples it with a methylating agent (e.g., CH₃ZnBr) using a Palladium catalyst. | High yield, excellent β-selectivity (as it starts with the pure β-anomer). | Requires handling of organometallic reagents and a palladium catalyst. The starting chloronucleoside can be expensive. | Larger scale synthesis where high purity and yield are paramount. |
| Enzymatic Transglycosylation [16] | Uses a nucleoside phosphorylase (NP) enzyme to transfer the 2-deoxyribose moiety from a donor nucleoside (e.g., thymidine) to 6-methylpurine. | Excellent regio- and stereoselectivity (produces only the β-N9 isomer). Environmentally friendly ("green chemistry"). | Limited by enzyme availability, stability, and cost. May not be suitable for very large scales. | High-purity synthesis, especially for biological applications where trace α-anomer is undesirable. |
graph TD { A[Start: 6-Methylpurine + Protected 2-Deoxyribose] --> B{Choose Synthetic Route}; B --> C{Vorbrüggen Glycosylation}; C --> D[1. Silylation of 6-MeP]; D --> E[2. Lewis Acid-Catalyzed Coupling]; E --> F[Protected α/β MeP-dR]; F --> G[3. Chromatographic Separation of Anomers]; G --> H[Protected β-MeP-dR]; H --> I[4. Deprotection]; I --> J[Final Product: β-MeP-dR];B --> K{Pd Cross-Coupling}; K --> L[Start: 6-Chloro-β-deoxypurine nucleoside]; L --> M[Pd-catalyzed reaction with CH₃ZnBr]; M --> H;
B --> N{Enzymatic}; N --> O[6-Methylpurine + Sugar Donor (e.g., Thymidine)]; O --> P[Enzyme (PNP) Catalysis]; P --> J;
style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }
Q2: What is the detailed procedure for a typical lab-scale Vorbrüggen synthesis?
A2: The following is a representative protocol. Researchers should always first consult the primary literature and perform appropriate safety assessments.
Experimental Protocol: Vorbrüggen Synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine
Step 1: Silylation of 6-Methylpurine
-
To a flame-dried, three-neck flask under an argon atmosphere, add 6-methylpurine (1.0 eq).
-
Add anhydrous acetonitrile, followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) for 1-2 hours until the solution becomes clear.
-
Cool the reaction mixture to room temperature. The persilylated 6-methylpurine is used directly in the next step.
Step 2: Glycosylation
-
In a separate flame-dried flask under argon, dissolve 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (Hoffman's sugar) (1.2 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C.
-
Slowly add the solution of silylated 6-methylpurine from Step 1 via cannula.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC (e.g., 5% MeOH in DCM).
-
After completion, cool the mixture and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification of Protected Nucleoside
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired protected β-anomer from the α-anomer and other impurities.
Step 4: Deprotection
-
Dissolve the purified, protected β-anomer in methanol.
-
Cool to 0 °C and bubble ammonia gas through the solution until saturation, or add a pre-made saturated solution of ammonia in methanol.
-
Seal the vessel tightly and stir at room temperature for 18-24 hours.
-
Monitor by TLC until all starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
Step 5: Final Purification
-
Purify the final compound by silica gel chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), to yield pure 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective N-glycosylation of 2-deoxythioribosides for fluorescent nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedres.us [biomedres.us]
- 9. ijirset.com [ijirset.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Convenient syntheses of 6-methylpurine and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of 2'-deoxyadenosine and 6-methylpurine-2'-deoxyriboside by Escherichia coli DH5alpha overexpressing nucleoside phosphorylases from Escherichia coli BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Purine Deoxyribonucleosides
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted purine deoxyribonucleosides, focusing on their development as cytotoxic and antiviral agents. We will explore how modifications at the C6 position of the purine ring influence biological activity, compare the performance of different analogs with supporting experimental data, and detail the methodologies crucial for their evaluation.
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy.[1][2] These molecules function as antimetabolites, mimicking endogenous nucleosides to interfere with the synthesis of DNA and RNA or to inhibit critical enzymes involved in cellular metabolism and signaling.[1][3] Their mechanism of action often requires intracellular phosphorylation to the corresponding mono-, di-, and triphosphates, a process frequently initiated by kinases such as deoxycytidine kinase (dCK).[4][5][6] The resulting nucleotide analogs can then inhibit enzymes like DNA/RNA polymerases or protein kinases, leading to therapeutic effects.[7][8]
The C6 position of the purine ring is a critical site for modification. Altering the substituent at this position dramatically impacts the compound's interaction with target enzymes, cellular uptake, and metabolic stability. This guide dissects the relationship between the chemical nature of the 6-substituent and the resulting biological activity, providing a framework for the rational design of more potent and selective therapeutic agents.
The General Workflow for SAR Evaluation
The discovery and optimization of 6-substituted purine nucleosides follow a systematic workflow. This process begins with chemical synthesis, followed by a cascade of biological assays to determine efficacy and mechanism of action.
Caption: General workflow for the evaluation of 6-substituted purine nucleosides.
Comparative Analysis of 6-Substituents
The nature of the group at the C6 position—its size, lipophilicity, and electronic properties—is a key determinant of biological activity. We will compare several classes of substituents.
Alkynyl and Alkenyl Purines
Substitution with alkynyl groups at the C6 position has been shown to confer significant cytotoxic activity.[9] In contrast, the corresponding 6-alkenylpurines generally exhibit much lower toxicity.[9] This suggests that the triple bond's specific geometry and electronic properties are crucial for the cytotoxic effect.
Table 1: Cytotoxicity of 6-Alkynylpurines vs. Reference Drugs
| Compound | 6-Substituent | Cell Line | IC50 (µM) | Source |
| Test Compound 1 | -C≡C-Ph | K-562 | 2.5 | [9] |
| Test Compound 2 | -C≡C-(p-F-Ph) | K-562 | 1.1 | [9] |
| Test Compound 3 | -C≡C-Cyclohexyl | K-562 | 10 | [9] |
| 6-Mercaptopurine | -SH | K-562 | 2.5 | [9] |
| Fludarabine | -F (at 2-pos), -NH2 (at 6-pos) | K-562 | 10 | [9] |
| Data adapted from Bråthe et al., Bioorg Med Chem Lett, 2003.[9] |
As shown in Table 1, several 6-alkynylpurines displayed cytotoxicity comparable to or greater than the established anticancer drug 6-mercaptopurine and were significantly more potent than fludarabine in the K-562 cell line.[9] The introduction of an electron-withdrawing fluorine atom on the phenyl ring (Test Compound 2) enhanced potency, highlighting the role of electronic factors.
Aryl, Heterocyclic, and Piperazine Purines
Introducing larger aromatic, heterocyclic, or piperazine-containing moieties at the C6 position can create potent inhibitors of various protein kinases, including Rho-associated kinases (ROCKs) and Src kinase.[10][11] These kinases are often dysregulated in cancer, making them attractive therapeutic targets.[7][11]
The rationale for these bulkier substituents is to create interactions with specific pockets within the ATP-binding site of the target kinase, thereby enhancing affinity and selectivity.[12] For example, studies on 6,8,9-trisubstituted purine analogs showed that compounds with a phenyl group at C8 and a substituted phenyl piperazine at C6 exhibited potent cytotoxic activity against liver, colon, and breast cancer cells, in some cases surpassing the efficacy of 5-Fluorouracil and Fludarabine.[13]
Table 2: Cytotoxicity of 6,8,9-Trisubstituted Purine Analogs
| Compound | 6-Substituent | 8-Substituent | Cell Line | IC50 (µM) | Source |
| Compound 5 | 4-Phenylpiperazin-1-yl | 4-Phenoxyphenyl | Huh7 | 3.12 | [13] |
| Compound 5 | 4-Phenylpiperazin-1-yl | 4-Phenoxyphenyl | HCT116 | 6.51 | [13] |
| Compound 6 | 4-(p-tolyl)piperazin-1-yl | 4-Phenoxyphenyl | Huh7 | 4.96 | [13] |
| Compound 19 | Substituted Piperazine | Phenyl | Huh7 | < 5 | [10] |
| Compound 23 | Substituted Phenyl | Phenyl | Huh7 | < 5 | [10] |
| 5-Fluorouracil | N/A | N/A | Huh7 | 6.84 | [13] |
| Fludarabine | N/A | N/A | Huh7 | 11.52 | [13] |
| Data adapted from Al-Qubaisi et al., Molecules, 2023, and Guven et al., RSC Med Chem, 2023.[10][13] |
Mechanistic studies revealed that potent compounds like compound 19 induce apoptosis by significantly decreasing the levels of active, phosphorylated c-Src kinase in hepatocellular carcinoma cells.[10]
Thioalkyl and Alkoxy Purines
Modifications involving sulfur (thioalkyl) or oxygen (alkoxy) linkers at the C6 position have been explored primarily for antiviral and immunomodulatory activities. A series of 9-beta-D-ribofuranosyl-6-alkylthiopurines were found to inhibit the replication of several RNA viruses, including influenza virus, with IC50 values in the low microgram per milliliter range.[14] The proposed mechanism of action involves the creation of a ribonucleotide (rNTP) pool imbalance within the infected cells.[14]
Separately, 6-O-alkyl nucleoside analogs have been identified as first-in-class activators of the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system, without causing cytotoxicity.[15] This highlights the potential of C6-modified purines as modulators of the immune response, a highly relevant strategy for antiviral and anticancer therapies.[15]
Key Mechanistic Insights: The Role of Kinases
The biological activity of most purine deoxyribonucleosides is contingent upon their phosphorylation to the active triphosphate form. This bioactivation is a critical step.
Caption: Bioactivation pathway of purine deoxyribonucleoside prodrugs.
Human deoxycytidine kinase (dCK) is a key enzyme in this process, phosphorylating a broad range of purine and pyrimidine deoxynucleosides and their analogs.[4][5] The structure of the 6-substituent can influence whether the nucleoside is a substrate for dCK. Therefore, evaluating the interaction with dCK is a crucial step in characterizing novel analogs.
Experimental Protocols
Reproducible and validated methodologies are essential for generating reliable SAR data. The following are standard protocols for evaluating 6-substituted purine deoxyribonucleosides.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is a primary screening tool for anticancer compounds.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K-562, Huh7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[17] Incubate for a desired period (typically 48 or 72 hours).[16][17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[16] Mix gently on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antiviral Activity (CPE Reduction Assay)
This assay is a common initial screen to evaluate a compound's ability to protect cells from the virus-induced cytopathic effect (CPE).[18]
Principle: Many viruses cause visible damage (CPE) to infected host cells, such as rounding and detachment. An effective antiviral compound will prevent or reduce this CPE at non-toxic concentrations.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in a 96-well plate and incubate until confluent.
-
Compound and Virus Addition: Prepare serial dilutions of the test compound. Aspirate the culture medium from the cells. Add the compound dilutions to the wells, followed by a standardized amount of virus (e.g., at a multiplicity of infection of 0.01). Include cell control (no virus), virus control (virus, no compound), and toxicity control (compound, no virus) wells.
-
Incubation: Incubate the plate at 37°C and observe daily for the appearance of CPE in the virus control wells (typically 3-7 days).
-
CPE Evaluation: Once the virus control wells show maximum CPE, score all wells for the percentage of CPE. This can be done microscopically. Alternatively, a cell viability assay (like MTT or neutral red uptake) can be used to quantify the results.
-
Data Analysis: Determine the EC50 (50% effective concentration), the concentration of the compound that reduces CPE by 50% compared to the virus control. Simultaneously, determine the CC50 (50% cytotoxic concentration) from the toxicity control wells. The Selectivity Index (SI = CC50 / EC50) is calculated as a measure of the compound's therapeutic window.
Protocol: Deoxycytidine Kinase (dCK) Inhibition Assay
This enzyme-coupled assay measures the ability of a nucleoside analog to be phosphorylated by dCK, which is often the rate-limiting step in its activation.[19][20]
Principle: This assay uses a poor dCK substrate, deoxyinosine (dIR), which dCK phosphorylates to dIMP. A coupling enzyme, IMP dehydrogenase (IMPDH), then oxidizes dIMP to dXMP, concomitantly reducing NAD⁺ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm and is proportional to dCK activity. A test compound that is a good substrate for dCK will compete with dIR, leading to a decrease in the rate of NADH formation.[19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP).[4] Prepare stock solutions of recombinant human dCK, IMPDH, NAD⁺, dIR, and the test nucleoside analog.
-
Assay Setup: In a 96-well UV-transparent plate, add the reaction buffer, NAD⁺, IMPDH, and dIR to each well.
-
Initiate Reaction: Add the test compound at various concentrations to the appropriate wells. To initiate the reaction, add a fixed amount of dCK enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every minute for 15-30 minutes.[20]
-
Data Analysis: Calculate the initial velocity (rate of change in absorbance) for each concentration of the test compound. Determine the Ki or IC50 value for the inhibition of dIR phosphorylation, which reflects the compound's affinity as a substrate for dCK.
Conclusion and Future Directions
The C6 position of the purine ring is a highly versatile point for modification, enabling the development of nucleoside analogs with potent and diverse biological activities. The structure-activity relationships discussed demonstrate clear trends: alkynyl substituents can impart strong cytotoxicity, while larger, aromatic groups can be tailored to inhibit specific protein kinases.[9][10] Furthermore, thioalkyl and alkoxy modifications can be used to develop antiviral agents or immunomodulators.[14][15]
Future research will likely focus on developing compounds with improved selectivity for cancer- or virus-specific enzymes to minimize off-target toxicity. The synthesis of hybrid molecules, combining optimal substituents at C6 with other modifications on the purine ring or the deoxyribose moiety, holds promise for creating next-generation therapeutics with enhanced efficacy and better safety profiles.[1][21] The systematic application of the comparative assays detailed in this guide is fundamental to achieving this goal.
References
- 1. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Active Deoxycytidine Kinase Enzyme [novocib.com]
- 6. mdpi.com [mdpi.com]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Substituted purines as ROCK inhibitors with anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activities and the mechanism of 9-beta-D-ribofuranosyl-6-alkylthiopurines on several RNA viruses from animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 20. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Mechanism of Action for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog, and outlines a comprehensive experimental framework for validating its proposed activity. We will delve into its unique activation mechanism and compare its performance with relevant alternatives, supported by detailed experimental protocols.
Introduction to this compound
This compound, hereafter referred to as MeP-dR, is a prodrug with a highly specific and potent anti-cancer mechanism. Unlike conventional chemotherapeutics, MeP-dR exhibits minimal toxicity to normal human cells. Its therapeutic action is contingent upon a targeted activation strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).
The core of this strategy lies in the enzymatic conversion of the non-toxic MeP-dR into the highly cytotoxic compound 6-methylpurine (MeP). This conversion is catalyzed by the Escherichia coli-derived enzyme purine nucleoside phosphorylase (PNP). Human PNP does not efficiently metabolize MeP-dR, providing a therapeutic window for selective tumor cell eradication when the E. coli PNP gene is specifically expressed in cancer cells. Once formed, MeP disrupts essential cellular processes, including DNA and RNA synthesis, leading to apoptosis.
This guide will compare MeP-dR's GDEPT-based mechanism with two other purine nucleoside analogs:
-
Fludarabine Phosphate (F-araAMP): Another prodrug utilized in the E. coli PNP GDEPT system, serving as a direct comparator within the same therapeutic paradigm.
-
Cladribine: A conventional chemotherapeutic purine analog that functions systemically, providing a benchmark against established cancer treatments.
Comparative Analysis of Mechanisms
| Feature | This compound (MeP-dR) | Fludarabine Phosphate (F-araAMP) in GDEPT | Cladribine |
| Activation | Enzymatic conversion by E. coli PNP to 6-methylpurine (MeP) | Dephosphorylation to Fludarabine, then enzymatic conversion by E. coli PNP to 2-fluoroadenine (2-FA) | Phosphorylation by deoxycytidine kinase (dCK) to cladribine triphosphate |
| Target Specificity | High (dependent on localized E. coli PNP expression in tumor cells) | High (dependent on localized E. coli PNP expression in tumor cells) | Low (targets rapidly dividing cells, particularly lymphocytes) |
| Active Metabolite | 6-methylpurine (MeP) | 2-fluoroadenine (2-FA) | 2-chloro-2'-deoxyadenosine-5'-triphosphate |
| Mechanism of Action | Inhibition of DNA and RNA synthesis, induction of apoptosis | Inhibition of DNA and RNA synthesis, induction of apoptosis | DNA strand breaks, inhibition of DNA synthesis and repair, apoptosis |
| Bystander Effect | Strong (MeP is membrane-permeable) | Strong (2-FA is membrane-permeable) | Not applicable in the same context |
| Systemic Toxicity | Low (prodrug is relatively non-toxic) | Moderate (Fludarabine has inherent systemic toxicity) | High (myelosuppression is a common side effect) |
Experimental Validation Framework
To rigorously validate the proposed mechanism of action for MeP-dR and compare it with its alternatives, a series of in vitro experiments are essential. The following protocols are designed to provide a comprehensive and self-validating system.
I. Validating Selective Cytotoxicity
The cornerstone of the GDEPT approach is the selective killing of cancer cells expressing the activating enzyme. This experiment aims to quantify the cytotoxicity of MeP-dR in the presence and absence of E. coli PNP.
Experimental Workflow: Selective Cytotoxicity Assay
Caption: Workflow for validating selective cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed 5,000 cells per well (both PNP-expressing and control cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of MeP-dR, Fludarabine, and Cladribine in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Expected Outcome: MeP-dR and Fludarabine will show significantly lower IC50 values in PNP-expressing cells compared to control cells, demonstrating enzyme-dependent cytotoxicity. Cladribine's IC50 value should be similar in both cell lines.
II. Quantifying the Bystander Effect
A crucial advantage of the MeP-dR/PNP system is the "bystander effect," where the membrane-permeable MeP diffuses from PNP-expressing cells to kill neighboring, non-expressing cancer cells.
Experimental Workflow: Co-Culture Bystander Effect Assay
Caption: Workflow for quantifying the bystander effect.
Detailed Protocol: Co-Culture Bystander Assay
-
Cell Labeling and Seeding: Label the control (PNP-) cell line with a stable fluorescent protein like GFP. Seed co-cultures of PNP+ and GFP-labeled PNP- cells in a 96-well plate at various ratios (e.g., 10% PNP+, 90% PNP-).
-
Treatment: Treat the co-cultures with a fixed concentration of MeP-dR or Fludarabine. The concentration should be chosen based on the IC90 for the PNP+ cells and a concentration with minimal effect on PNP- cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Imaging and Analysis: At the end of the incubation, wash the cells with PBS and fix with 4% paraformaldehyde. Stain the nuclei with DAPI. Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantification: Use image analysis software to count the number of surviving GFP-positive cells in treated versus untreated wells. A significant reduction in GFP-positive cells in the presence of PNP+ cells indicates a bystander effect.
Expected Outcome: A significant reduction in the viability of GFP-labeled PNP- cells when co-cultured with PNP+ cells and treated with MeP-dR or Fludarabine, demonstrating a potent bystander effect.
III. Elucidating Downstream Cellular Effects
To confirm that the cytotoxic effects of the activated compounds align with the general mechanism of purine analogs, it is essential to assess their impact on DNA synthesis and apoptosis.
A. DNA Synthesis Inhibition
Experimental Workflow: BrdU Incorporation Assay
Caption: Workflow for assessing DNA synthesis inhibition.
Detailed Protocol: BrdU Incorporation Assay
-
Cell Treatment: Seed PNP+ cells in a 96-well plate. After 24 hours, treat the cells with the respective IC50 concentrations of MeP, 2-FA, and Cladribine for 24 hours.
-
BrdU Labeling: Add 10 µM BrdU to each well and incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Remove the medium, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add an anti-BrdU monoclonal antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash and add an HRP-conjugated secondary antibody. After a 30-minute incubation, wash again and add TMB substrate.
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Expected Outcome: A significant decrease in BrdU incorporation in cells treated with all three compounds compared to untreated controls, confirming the inhibition of DNA synthesis.
B. Apoptosis Induction
Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed PNP+ cells in a 6-well plate and treat with the IC50 concentrations of MeP, 2-FA, and Cladribine for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) in treated samples compared to controls.
Conclusion
The validation of this compound's mechanism of action hinges on a series of well-designed experiments that confirm its selective activation by E. coli PNP, its potent bystander effect, and its ultimate induction of apoptosis through the disruption of DNA synthesis. By comparing its performance against both a mechanistically similar GDEPT agent like Fludarabine and a conventional purine analog like Cladribine, researchers can build a robust and compelling case for its therapeutic potential. The protocols outlined in this guide provide a rigorous framework for such a validation, ensuring scientific integrity and producing high-quality, reproducible data.
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine and Other Nucleoside Analogs
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy, particularly for hematological malignancies. These agents, by mimicking endogenous nucleosides, disrupt DNA and RNA synthesis, ultimately leading to cell death. However, the emergence of drug resistance poses a significant clinical challenge, often resulting in treatment failure. A critical aspect of understanding and overcoming this resistance is the characterization of cross-resistance profiles, which delineates the extent to which resistance to one analog confers resistance to others. This guide provides an in-depth comparison of the cross-resistance patterns between the purine nucleoside analog 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine and other commonly used nucleoside analogs. We will delve into the molecular mechanisms underpinning resistance and provide detailed experimental protocols for assessing these phenomena in a laboratory setting.
The Central Role of Cellular Machinery in Nucleoside Analog Efficacy
The cytotoxic activity of most nucleoside analogs, including this compound, is contingent on a series of intracellular events: cellular uptake, enzymatic activation, and incorporation into nucleic acids. Resistance can arise from alterations at any of these stages.
Cellular Uptake: Nucleoside analogs are hydrophilic molecules and thus require specialized transporter proteins to cross the cell membrane. The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary conduits for their entry.[1][2] Reduced expression or function of these transporters can limit the intracellular concentration of the drug, thereby conferring resistance.[3]
Enzymatic Activation: Once inside the cell, nucleoside analogs must be phosphorylated to their active triphosphate form. This multi-step process is initiated by specific kinases. For many purine and pyrimidine analogs, deoxycytidine kinase (dCK) is the rate-limiting enzyme.[4][5] A deficiency in dCK activity is a well-documented mechanism of resistance to a broad range of nucleoside analogs, including fludarabine and cladribine, and is a major driver of cross-resistance.[3][6][7] Conversely, the active monophosphate form of the drug can be inactivated by dephosphorylation, a reaction catalyzed by 5'-nucleotidases (5'-NTs).[4][5] An imbalance in the ratio of dCK to 5'-NT activity can therefore significantly impact drug efficacy.
Induction of Apoptosis: The ultimate goal of nucleoside analog therapy is to induce apoptosis (programmed cell death) in cancer cells. The incorporation of the triphosphate analog into DNA and RNA leads to the inhibition of DNA synthesis and repair, triggering a DNA damage response that should culminate in apoptosis.[3] Defects in apoptotic signaling pathways, such as mutations in the tumor suppressor gene p53, can uncouple DNA damage from cell death, leading to resistance.
Figure 1. Key pathways in nucleoside analog action and resistance.
Experimental Framework for Cross-Resistance Studies
To empirically determine the cross-resistance profile of this compound, a systematic approach involving the generation of resistant cell lines and subsequent cytotoxicity screening is essential.
Part 1: Development of a Resistant Cell Line
The first step is to generate a cell line with acquired resistance to this compound. This is typically achieved through a process of continuous exposure to escalating concentrations of the drug.
Detailed Protocol: Generation of a Resistant Cell Line
-
Parental Cell Line Selection: Begin with a well-characterized, sensitive cancer cell line (e.g., a leukemia or lymphoma cell line such as CCRF-CEM or HL-60).
-
Initial IC50 Determination: Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Stepwise Drug Escalation:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor the cells for growth and viability. Initially, a significant proportion of cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cell population has stabilized and is proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat this process over several months. The development of significant resistance can take 6-12 months.
-
-
Confirmation of Resistance: Periodically, perform cytotoxicity assays to compare the IC50 of the drug-exposed cell population to the parental cell line. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, it is advisable to isolate single-cell clones to ensure a homogenous resistant cell line for subsequent experiments.
Figure 2. Workflow for generating and analyzing resistant cell lines.
Part 2: Assessing Cross-Resistance
Once a resistant cell line is established, it can be used to screen a panel of other nucleoside analogs to determine the cross-resistance profile.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[7][8][9]
-
Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well). Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and a panel of other nucleoside analogs (e.g., Fludarabine, Cladribine, Gemcitabine, Cytarabine, 6-Mercaptopurine). Add the drugs to the appropriate wells, ensuring a range of concentrations that will produce a full dose-response curve. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration on a logarithmic scale.
-
Use a non-linear regression analysis to determine the IC50 value for each drug in both the parental and resistant cell lines.
-
The Resistance Factor (RF) can be calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line) .
-
Comparative Cross-Resistance Data
Table 1: Hypothetical Cross-Resistance Profile of a 9-DR-6-MP-Resistant Cell Line
| Nucleoside Analog | Class | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) | Potential Mechanism of Cross-Resistance |
| This compound | Purine | 0.1 | 10 | 100 | Primary Resistance |
| Fludarabine | Purine | 0.5 | 25 | 50 | Decreased dCK activity |
| Cladribine | Purine | 0.2 | 15 | 75 | Decreased dCK activity |
| 6-Mercaptopurine | Purine | 1.0 | 5 | 5 | Different activation pathway (HGPRT) |
| Gemcitabine | Pyrimidine | 0.05 | 2.5 | 50 | Decreased dCK activity |
| Cytarabine (Ara-C) | Pyrimidine | 0.1 | 4 | 40 | Decreased dCK activity |
Interpretation of Hypothetical Data:
-
High Cross-Resistance to dCK-dependent Analogs: The hypothetical data in Table 1 illustrates a scenario where the 9-DR-6-MP-resistant cell line exhibits significant cross-resistance to other nucleoside analogs that are primarily activated by dCK, such as fludarabine, cladribine, gemcitabine, and cytarabine. This pattern would strongly suggest that the primary mechanism of resistance in this cell line is a deficiency in dCK activity.
-
Lower Cross-Resistance to Analogs with Different Activation Pathways: The lower resistance factor for 6-mercaptopurine, which is activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), would support the hypothesis of a dCK-specific resistance mechanism.
Delving Deeper: Mechanistic Validation
To confirm the underlying mechanisms of resistance, further molecular and biochemical analyses are necessary.
Table 2: Experimental Approaches for Mechanistic Validation
| Mechanism | Experimental Technique | Expected Outcome in Resistant Cells |
| Decreased Drug Uptake | Quantitative RT-PCR or Western Blot for hENT1/2 | Decreased mRNA or protein expression |
| Radiolabeled nucleoside uptake assay | Reduced intracellular accumulation of the drug | |
| Decreased Drug Activation | dCK activity assay (enzymatic assay) | Lower dCK enzymatic activity |
| Western Blot for dCK | Reduced dCK protein levels | |
| Increased Drug Inactivation | 5'-NT activity assay (enzymatic assay) | Higher 5'-NT enzymatic activity |
| Defective Apoptosis | Western Blot for p53, Bcl-2 family proteins | Altered expression of key apoptotic regulators |
| Annexin V/Propidium Iodide staining (Flow Cytometry) | Reduced apoptosis following drug treatment |
Concluding Remarks and Future Directions
The study of cross-resistance among nucleoside analogs is paramount for the rational design of sequential and combination chemotherapy regimens. While direct experimental data for this compound is currently limited, the principles and methodologies outlined in this guide provide a robust framework for its investigation. Based on the well-established mechanisms of resistance to other purine analogs, it is highly probable that resistance to this compound will be associated with alterations in nucleoside transporters and, most significantly, the activity of deoxycytidine kinase.
Future research should focus on generating and characterizing cell lines with acquired resistance to this compound. A comprehensive analysis of their cross-resistance profiles against a broad panel of antimetabolites, coupled with detailed mechanistic studies, will provide invaluable insights for clinicians and drug developers. This knowledge will be instrumental in devising strategies to circumvent resistance, potentially through the use of combination therapies that target parallel pathways or by developing novel agents that are less susceptible to existing resistance mechanisms.
References
- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of 6-Methylpurine Deoxyriboside and 6-Thioguanosine in Leukemia Models: A Technical Guide
For researchers and drug development professionals navigating the complex landscape of antimetabolite therapeutics for leukemia, the choice between purine analogs is critical. This guide provides an in-depth, objective comparison of two such agents: 6-Thioguanosine (the active nucleoside form of 6-Thioguanine) and the investigational prodrug 6-Methylpurine Deoxyriboside (6-MPDR). We will dissect their mechanisms, compare their performance in preclinical and clinical contexts, and provide validated experimental protocols for their evaluation.
Introduction: Two Purine Analogs, Two Distinct Strategies
6-Thioguanine (6-TG), and by extension its nucleoside 6-Thioguanosine, is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][2][3] It functions as a fraudulent nucleotide, disrupting DNA replication and cellular metabolism. 6-Methylpurine Deoxyriboside (6-MPDR) is a more recent development, designed as a prodrug for the highly cytotoxic agent 6-methylpurine (MeP).[4][5] Its therapeutic strategy often relies on a gene-directed enzyme prodrug therapy (GDEPT) approach, where a non-human enzyme is expressed selectively in tumor cells to activate the prodrug locally, thereby minimizing systemic toxicity.[5][6] This guide will illuminate the fundamental differences in their activation, cytotoxicity, and clinical applicability.
Unraveling the Mechanisms of Action
The disparate therapeutic profiles of 6-TG and 6-MPDR originate from their distinct molecular mechanisms. While both are purine antimetabolites, their paths from administration to cytotoxic effect diverge significantly.
6-Thioguanosine (6-TG): A Multi-pronged Assault
6-TG is a prodrug that requires intracellular activation by the purine salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form 6-thioguanosine monophosphate (TGMP).[1][2] Subsequent phosphorylation yields the active 6-thioguanine nucleotides (TGNs), which exert their anti-leukemic effects through several mechanisms:
-
DNA and RNA Incorporation: The triphosphate form (TGTP) is incorporated into DNA and RNA.[2][7] Incorporation into DNA triggers the mismatch repair (MMR) system, leading to futile repair cycles, DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][8]
-
Inhibition of Purine Synthesis: TGNs inhibit key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase, depleting the pool of natural guanine nucleotides essential for rapidly dividing cancer cells.[2]
-
Epigenetic Modulation: 6-TG has been shown to induce DNA hypomethylation by promoting the proteasome-mediated degradation of DNA methyltransferase 1 (DNMT1), leading to the reactivation of epigenetically silenced tumor suppressor genes.[9][10]
-
Mitochondrial Dysfunction: Recent studies suggest 6-TG can induce mitochondrial dysfunction and the formation of reactive oxygen species, contributing to oxidative DNA damage and cytotoxicity.[11]
6-Methylpurine Deoxyriboside (6-MPDR): Targeted Toxin Generation
Unlike 6-TG, which leverages endogenous human enzymes, 6-MPDR is designed for activation by an exogenous enzyme, most commonly Escherichia coli purine nucleoside phosphorylase (E. coli PNP).[4][6] This forms the basis of a powerful GDEPT strategy.
-
Enzymatic Activation: In this model, the gene for E. coli PNP is delivered specifically to cancer cells. When the non-toxic prodrug 6-MPDR is administered systemically, it is cleaved by the expressed PNP within the tumor cells.
-
Release of 6-Methylpurine (MeP): This cleavage releases the highly toxic and membrane-permeable base, 6-methylpurine (MeP).[4][5]
-
Bystander Effect: Because MeP is membrane-permeable, it can diffuse out of the PNP-expressing tumor cell and kill adjacent, non-transduced cancer cells. This "bystander effect" is a crucial advantage of the system, as it does not require every tumor cell to be successfully transduced.[4] The primary limitation of systemic MeP administration is its high toxicity, which the GDEPT approach is designed to circumvent.[5]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in both in vitro cell lines and in vivo animal models have demonstrated the potent anti-leukemic activity of both compounds, while also highlighting their distinct therapeutic windows and contexts.
In Vitro Studies
-
6-Thioguanine has shown broad cytotoxicity against various leukemia cell lines. Studies in L1210 murine leukemia cells demonstrated that maximal cell kill occurred at concentrations around 0.2 µM during continuous exposure, with higher concentrations leading to a more rapid G1 arrest and paradoxically less cell kill.[12] This underscores the importance of concentration and exposure duration. Furthermore, 6-TG can induce growth arrest in 6-mercaptopurine-resistant leukemia cell lines, suggesting it can overcome certain resistance mechanisms, potentially through its alternative cytotoxic actions like tRNA incorporation.[13]
-
6-MPDR is exceptionally potent in cancer cells engineered to express E. coli PNP. In such systems, it can eliminate entire tumor cell populations in vitro.[4] Its active metabolite, 6-methylpurine-riboside (β-D-MPR), has shown high activity with IC50 values in the nanomolar range (6 to 34 nM) across several human tumor cell lines.[4]
In Vivo Animal Models
-
6-Thioguanine infusions in mice with L1210 ascites tumors increased survival time by approximately 40% when steady-state plasma concentrations were maintained between 1 to 10 µM.[12] This confirms its efficacy in vivo but also points to a therapeutic range beyond which increased dosage may not yield better results.
-
6-MPDR administered with the E. coli PNP GDEPT system has produced dramatic results in animal models. In nude mice bearing human glioma tumors expressing the enzyme, 6-MPDR treatment was curative after only three doses, with no discernible systemic toxicity.[6] The efficacy was dependent on both the prodrug dose and the level of PNP expression in the tumor.[6] This highlights the immense potential of this targeted approach.
| Agent | Model Type | Leukemia/Tumor Model | Key Findings | Reference(s) |
| 6-Thioguanine | In Vitro | L1210 Murine Leukemia | Maximized cytotoxicity at 0.2 µM; dose-dependent effects on cell cycle (G1 vs. G2 arrest). | [12] |
| In Vitro | 6-MP-Resistant Human Leukemia | Induced growth arrest, overcoming resistance to 6-mercaptopurine. | [13] | |
| In Vivo | L1210 Murine Leukemia | Increased survival by ~40% at plasma concentrations of 1-10 µM. | [12] | |
| 6-MPDR | In Vitro | Human Tumor Lines | Active metabolite (β-D-MPR) showed IC50 values of 6-34 nM. | [4] |
| In Vivo | D54MG Human Glioma (Xenograft) | Curative effect with no systemic toxicity when combined with E. coli PNP gene therapy. | [6] | |
| In Vivo | D54 Tumors (Xenograft) | Good bystander activity observed, crucial for solid tumor treatment. | [5] |
Clinical Insights and Comparative Standing
The clinical translation of these two agents tells very different stories. 6-TG is an established, albeit imperfect, clinical tool, while 6-MPDR remains a promising but investigational agent largely confined to gene therapy trials.
6-Thioguanine: Efficacious but with Significant Toxicity
6-TG is a standard component of treatment for both AML and ALL.[7][14] Its clinical efficacy has been directly compared to its close analog, 6-mercaptopurine (6-MP). The Children's Oncology Group CCG-1952 trial, a large randomized study in children with standard-risk ALL, found that patients randomized to receive 6-TG had a significantly better 7-year event-free survival (EFS) compared to those receiving 6-MP (84.1% vs. 79.0%).[15]
However, this superior efficacy came at a cost. A substantial portion of patients on the 6-TG arm (25%) developed severe hepatotoxicity, primarily hepatic veno-occlusive disease (VOD), forcing a switch to 6-MP.[15] This toxicity profile precludes the protracted use of 6-TG as administered in that study and remains its primary clinical limitation.[15] Current research is exploring whether very low doses of 6-TG added to standard 6-MP maintenance therapy can enhance efficacy without inducing severe toxicity.[16]
6-Methylpurine Deoxyriboside: A Gene Therapy Candidate
There is a lack of broad clinical data for 6-MPDR as a standalone systemic chemotherapeutic agent. Its development is almost exclusively tied to the GDEPT concept. The primary obstacle for its systemic use is the toxicity of its active metabolite, MeP.[5] Generation of MeP by gut bacteria, for instance, has been shown to limit the therapeutic window of 6-MPDR in preclinical models.[5] Therefore, its clinical future depends on the success and refinement of gene therapy vectors that can ensure tumor-specific expression of the activating E. coli PNP enzyme, creating a high therapeutic index by concentrating the toxic payload where it is needed most.
Standardized Experimental Protocols
For laboratories aiming to directly compare these agents, adherence to validated protocols is paramount.
Protocol 1: In Vitro Cytotoxicity Assessment via Luminescence Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of each drug in a leukemia cell line (e.g., Jurkat or CCRF-CEM).
Methodology:
-
Cell Seeding: Plate leukemia cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.
-
Drug Preparation: Prepare serial dilutions of 6-TG and 6-MPDR in culture medium at 2x the final desired concentration. For 6-MPDR, use a cell line previously transduced to stably express E. coli PNP.
-
Treatment: Add 50 µL of the 2x drug solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Workflow for In Vivo Murine Leukemia Model
This workflow outlines a survival study in an immunodeficient mouse model to assess the efficacy of the compounds.
Methodology:
-
Cell Implantation: Intravenously inject 1x10⁶ human leukemia cells (e.g., NALM-6) into immunodeficient mice (e.g., NSG mice). For 6-MPDR, use cells expressing E. coli PNP.
-
Tumor Engraftment: Allow 5-7 days for the leukemia to establish, which can be confirmed by peripheral blood sampling or bioluminescence imaging if using luciferase-tagged cells.
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, 6-TG, 6-MPDR).
-
Drug Administration: Administer drugs according to a pre-defined schedule (e.g., daily intraperitoneal injections for 14 days). Dosing should be based on prior toxicology studies.
-
Monitoring: Monitor mice daily for signs of toxicity (weight loss, lethargy) and disease progression.
-
Endpoint: The primary endpoint is overall survival. Mice are euthanized when they reach a pre-defined humane endpoint (e.g., >20% weight loss, hind-limb paralysis).
-
Data Analysis: Generate Kaplan-Meier survival curves for each cohort and compare survival differences using the log-rank test.
Conclusion and Future Perspectives
6-Thioguanosine and 6-Methylpurine Deoxyriboside represent two distinct paradigms in the treatment of leukemia.
-
6-Thioguanosine is a clinically validated, potent antimetabolite whose efficacy, at times superior to 6-MP, is unfortunately counterbalanced by significant hepatotoxicity.[15] The path forward for this agent likely involves optimizing its therapeutic index, perhaps through combination therapies with very low doses or the development of novel formulations that mitigate liver damage.[16]
-
6-Methylpurine Deoxyriboside is a highly promising prodrug whose power is unlocked through targeted enzymatic activation.[6] Its clinical success is inextricably linked to the advancement of gene therapy. As vector technology for safe and efficient tumor-specific gene delivery improves, 6-MPDR and the GDEPT strategy hold the potential to offer a highly effective and less toxic alternative for leukemia and other cancers.
For researchers, the choice of which agent to investigate depends on the therapeutic question at hand. Studies involving 6-TG are relevant for improving current clinical regimens, while work with 6-MPDR contributes to the next generation of targeted, molecularly-driven cancer therapies.
References
- 1. Tioguanine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vivo and in vitro effects of continuous exposure of L1210 cells to 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of continuous infusion 6-thioguanine in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiopurine Enhanced ALL Maintenance (TEAM): study protocol for a randomized study to evaluate the improvement in disease-free survival by adding very low dose 6-thioguanine to 6-mercaptopurine/methotrexate-based maintenance therapy in pediatric and adult patients (0-45 years) with newly diagnosed B-cell precursor or T-cell acute lymphoblastic leukemia treated according to the intermediate risk-high group of the ALLTogether1 protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A Comparative Guide for Preclinical Research
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vivo validation of the antitumor activity of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine. Given the limited direct head-to-head comparative data for this specific compound, this document establishes a framework for its evaluation against standard-of-care chemotherapies by drawing on data from structurally related purine nucleoside analogs.
Introduction: The Therapeutic Potential of Purine Nucleoside Analogs
Purine nucleoside analogs are a cornerstone in the treatment of hematological malignancies. These compounds mimic endogenous purine nucleosides, thereby interfering with nucleic acid synthesis and inducing apoptosis in rapidly proliferating cancer cells. This compound is a purine nucleoside analog with promising antitumor activity, particularly targeting indolent lymphoid malignancies. Its mechanism of action is predicated on the inhibition of DNA synthesis and the induction of programmed cell death.
This guide will compare the preclinical validation pathway for this compound with two widely used chemotherapy regimens: CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) for non-Hodgkin lymphoma and Cytarabine (Ara-C) for acute myeloid leukemia (AML).
Mechanism of Action: A Tale of Two Pathways
The antitumor effects of this compound and standard chemotherapies stem from distinct yet ultimately convergent pathways leading to cell death.
This compound: As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite can then be incorporated into DNA, leading to chain termination and inhibition of DNA replication. Furthermore, the accumulation of the phosphorylated analog can disrupt cellular metabolism and trigger apoptosis.
CHOP Chemotherapy: This combination therapy attacks cancer cells through multiple mechanisms:
-
Cyclophosphamide: An alkylating agent that cross-links DNA, preventing cell division.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibiting topoisomerase II and generating free radicals.
-
Vincristine: A vinca alkaloid that binds to tubulin, disrupting microtubule formation and arresting cells in mitosis.
-
Prednisone: A corticosteroid that induces apoptosis in lymphoid cells.
Cytarabine (Ara-C): This pyrimidine analog is also converted to its active triphosphate form, Ara-CTP. Ara-CTP is a potent inhibitor of DNA polymerase and can be incorporated into DNA, leading to chain termination.
Caption: Comparative mechanisms of action.
In Vivo Validation: Experimental Design and Protocols
The in vivo antitumor activity of novel compounds is typically assessed in rodent models, most commonly mice. The choice of model is critical and should reflect the intended clinical application.
Animal Models
-
Syngeneic Models: These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain. A common model for leukemia is the L1210 cell line in DBA/2 mice. For lymphoma, the A20 cell line in BALB/c mice is frequently used.[1]
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These models are valuable for assessing the efficacy of drugs against human cancers.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop specific types of cancer that more closely mimic human disease progression.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Detailed Protocol: Comparative Efficacy in a Lymphoma Xenograft Model
This protocol outlines a comparative study of this compound against a standard CHOP regimen in a human non-Hodgkin lymphoma xenograft model.
1. Cell Culture and Animal Husbandry:
- Culture human Burkitt's lymphoma cells (e.g., Raji) in appropriate media.
- Acclimate 6-8 week old female immunodeficient mice (e.g., NOD/SCID) for at least one week.
2. Tumor Implantation:
- Subcutaneously inject 5 x 10^6 Raji cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth every 2-3 days using calipers.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
4. Treatment Groups and Dosing:
- Group 1 (Vehicle Control): Administer the vehicle used for drug formulation (e.g., saline, DMSO/saline) via the appropriate route and schedule.
- Group 2 (this compound): Based on tolerability studies, a potential starting dose could be in the range of 25-100 mg/kg, administered intraperitoneally (i.p.) daily for 5 days.
- Group 3 (CHOP):
- Cyclophosphamide: 100 mg/kg, i.p., single dose on day 1.[1]
- Doxorubicin: 6 mg/kg, i.p., single dose on day 1.[1]
- Vincristine: 0.1 mg/kg, i.p., single dose on day 1.[1]
- Prednisone (or Dexamethasone as a substitute in mice): 0.2 mg/kg, i.p., daily for 5 days.[1]
5. Efficacy Endpoints:
- Tumor Volume: Measure tumor volume (Length x Width²) / 2 every 2-3 days.
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Body Weight: Monitor body weight as an indicator of toxicity.
- Survival: Monitor survival and plot Kaplan-Meier survival curves.
Comparative Efficacy and Data Presentation
While direct in vivo data for this compound is emerging, we can extrapolate potential efficacy from related compounds and compare it to established data for standard treatments.
Table 1: Comparative In Vivo Efficacy Data in Murine Leukemia/Lymphoma Models
| Compound/Regimen | Mouse Model | Dosing Regimen | Key Efficacy Metric | Reference |
| Purine Analog Class (Representative) | ||||
| 6-Mercaptopurine Riboside | L1210 Leukemia in DBA/2 mice | 200 mg/kg, i.p., daily for 5 days | Decreased total peritoneal cell count | [2] |
| Sulfinosine (a 6-thioguanosine derivative) | L1210 Leukemia in mice | 173 mg/kg, single dose | T/C of 167 | [3] |
| Standard Chemotherapies | ||||
| CHOP | A20 Lymphoma in BALB/c mice | Cyclophosphamide (100 mg/kg), Doxorubicin (6 mg/kg), Vincristine (0.1 mg/kg), Dexamethasone (0.2 mg/kg) | Induced complete remission for ~20 days | [1] |
| Cytarabine | AML model in immunodeficient mice | 100 mg/kg/day, i.p., for 5 days | Significant reduction in leukemia burden and increased survival | [4] |
T/C: Treated vs. Control tumor weight ratio, where a lower value indicates higher efficacy.
Mechanisms of Resistance: A Critical Consideration
A key aspect of drug development is understanding potential resistance mechanisms.
Purine Nucleoside Analogs:
-
Reduced intracellular activation: Decreased expression or activity of kinases required for phosphorylation.
-
Increased drug efflux: Upregulation of drug transporters that pump the compound out of the cell.
-
Alterations in downstream pathways: Mutations in genes involved in apoptosis signaling.
CHOP and Cytarabine:
-
Increased DNA repair: Enhanced ability of cancer cells to repair DNA damage.
-
Drug efflux: Overexpression of multidrug resistance proteins like P-glycoprotein.
-
Target modification: Mutations in topoisomerase II or tubulin.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate within the class of purine nucleoside analogs. While direct in vivo comparative data is still needed, the established methodologies and known efficacy of related compounds provide a clear path for its preclinical validation.
Future studies should focus on head-to-head comparisons with standard-of-care agents in relevant animal models to precisely define its therapeutic window and potential advantages. Furthermore, exploring combination therapies and investigating its efficacy in models of acquired resistance to current treatments will be crucial for its clinical translation. This guide provides the foundational knowledge and experimental framework to embark on these critical investigations.
References
- 1. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of levamisole administration on treatment with 6-mercaptopurine riboside of mice bearing L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Profiling of Purine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxicity profiles of key purine analogs, a cornerstone class of antimetabolite drugs in oncology. We will move beyond simple data presentation to explore the causality behind experimental design, ensuring a robust and reproducible framework for your own investigations.
Introduction: The Rationale for Purine Analogs in Oncology
Purine analogs are structural mimics of natural purines (adenine and guanine), the essential building blocks of DNA and RNA.[1] By deceiving cellular machinery, these compounds disrupt the synthesis of nucleic acids, primarily targeting rapidly dividing cancer cells and leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] Their efficacy is most pronounced in hematological malignancies.[1][3]
The core mechanism involves intracellular transport, followed by a series of phosphorylation events catalyzed by cellular kinases, which convert the prodrugs into their active triphosphate forms.[2][4][5] These active metabolites then exert their cytotoxic effects through two primary pathways:
-
Inhibition of DNA Synthesis: They competitively inhibit key enzymes like DNA polymerase and ribonucleotide reductase, starving the cell of the necessary components for DNA replication and repair.[4][6]
-
Incorporation into Nucleic Acids: The triphosphate analogs are incorporated into the growing DNA and RNA chains, causing chain termination, DNA strand breaks, and ultimately, triggering apoptotic pathways.[4][6][7]
This guide will focus on four prominent purine analogs:
-
Fludarabine: A fluorinated nucleotide analog widely used in chronic lymphocytic leukemia (CLL).[8]
-
Cladribine: A deoxyadenosine analog resistant to adenosine deaminase, effective in hairy cell leukemia and other low-grade lymphoid neoplasms.[3]
-
Mercaptopurine (6-MP): A thiol derivative of adenine, crucial in maintenance chemotherapy for acute lymphoblastic leukemia (ALL).[3][9]
-
Thioguanine (6-TG): A thiol derivative of guanine, which, like 6-MP, is activated via the purine salvage pathway and incorporated into both DNA and RNA.[3][10]
Designing a Comparative Cytotoxicity Study: A Self-Validating System
A robust comparative analysis hinges on a well-designed experimental framework. The choices of cell lines, endpoints, and assays are not arbitrary; they are selected to create a self-validating system that provides both quantitative data and mechanistic insights.
Causality Behind Experimental Choices
-
Cell Line Selection: The choice of cell lines is critical for contextual relevance. For this comparison, we selected human leukemia cell lines to reflect the primary clinical application of these drugs.
-
HL-60 (Acute Promyelocytic Leukemia): A common model for myeloid leukemia.[11]
-
MOLT-4 (T-cell Acute Lymphoblastic Leukemia): Represents a lymphoid malignancy.[12]
-
CCRF-CEM (T-cell Acute Lymphoblastic Leukemia): Another well-characterized ALL cell line.[12] The differential sensitivity of these lines can be attributed to variations in the expression levels of nucleoside transporters (which mediate drug uptake) and activating kinases like deoxycytidine kinase (dCK).[5][13][14][15]
-
-
Endpoint Selection: Cytotoxicity is not a single event. We must measure multiple endpoints to build a complete picture.
-
Metabolic Viability (IC50): Assesses the overall metabolic health of the cell population and determines the drug concentration that inhibits 50% of cell growth. This is a primary indicator of potency.
-
Apoptosis Induction: Quantifies the specific mode of cell death. Differentiating between apoptosis and necrosis is crucial, as it provides insight into the drug's mechanism of action.
-
Experimental Workflow Diagram
The following workflow provides a logical progression from cell culture to data analysis, ensuring consistency and minimizing variability.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Quantitative Data Summary: Potency Across Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data below, compiled from literature, illustrates the differential cytotoxicity of various purine analogs. Lower IC50 values indicate higher potency.
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) | Reference Source |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [1] |
| Thioguanine | MOLT-4 | T-cell ALL | ~0.05 (Threshold) | [12] |
| Mercaptopurine | MOLT-4 | T-cell ALL | ~1.0 (Threshold) | [12] |
| Thioguanine | Patient ALL Cells | Acute Lymphoblastic Leukemia | 20 | [12] |
| Mercaptopurine | Patient ALL Cells | Acute Lymphoblastic Leukemia | >200 | [12] |
Note: Data represents values derived from multiple studies for illustrative comparison. Absolute values can vary based on experimental conditions (e.g., incubation time). The threshold concentration is the minimum concentration required to produce cytotoxicity.[12]
These results highlight a key insight: Thioguanine is significantly more potent than Mercaptopurine in ALL cell lines, a finding supported by its more direct intracellular activation pathway.[12]
Mechanistic Deep Dive: The Purine Analog Pathway
To understand why these drugs are effective, we must visualize their journey from prodrug to cytotoxic agent. The following diagram illustrates the generalized mechanism of action.
Caption: Generalized mechanism of action for purine analogs.
This pathway is critically dependent on cellular transporters for uptake and kinases for activation.[2][5] Resistance can emerge from decreased expression or mutation of these key enzymes, such as deoxycytidine kinase (dCK).[6][13]
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following protocols are detailed to ensure you can reliably perform these core cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability (IC50 Determination)
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16] The amount of formazan produced is directly proportional to the number of living cells.[17]
Materials:
-
Adherent or suspension cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Purine analog stock solutions (in DMSO)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[18]
-
Drug Treatment: Prepare serial dilutions of the purine analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤ 0.5%).[17]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours.[18] Viable cells will convert the MTT to visible purple crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10 minutes to fully dissolve the crystals.[17][18]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 490 nm or 570 nm using a microplate reader.[17][18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_Treated / OD_Control) * 100
-
-
Plot the % Viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[17]
-
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[19][20]
Materials:
-
Treated and control cells (1-5 x 10^5 per sample)
-
Flow cytometry tubes
-
Cold 1X Phosphate-Buffered Saline (PBS)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[20]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Preparation: Induce apoptosis using the desired purine analog treatment. Include a negative (vehicle-treated) control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube.[20]
-
Staining: Add 5 µL of FITC-Annexin V and 2 µL of PI solution to the cell suspension.[19] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[20] Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.
-
Data Analysis:
-
Annexin V (-) / PI (-): Healthy, viable cells.[19]
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of purine analog cytotoxicity. The experimental choices are grounded in the established mechanisms of these drugs, creating a system where metabolic data (MTT) is explained by mechanistic data (Annexin V/PI). Studies have consistently shown that while all purine analogs are effective, their potency can differ significantly based on the specific analog and the genetic makeup of the cancer cell.[11][12] For example, the superior potency of Thioguanine over Mercaptopurine in ALL models provides a strong rationale for its clinical evaluation in this context.[12]
Future research should continue to explore the molecular determinants of sensitivity and resistance, including the role of specific nucleoside transporters and the impact of the tumor microenvironment on drug efficacy.[22] By combining robust in vitro profiling with molecular analysis, we can better predict clinical responses and develop more effective, personalized therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleoside transporters: from scavengers to novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular biology of nucleoside transporters and their distributions and functions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. Cell-surface SLC nucleoside transporters and purine levels modulate BRD4-dependent chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Enzyme Engagement of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Target Validation
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of successful therapeutic development. This guide provides a comprehensive framework for validating the target enzyme engagement of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine , a purine nucleoside analog with recognized antitumor activity.[1][2][3] The anticancer mechanism of such analogs is often attributed to the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] This guide will delve into the experimental methodologies required to confirm the direct binding of this compound to its putative enzyme target, comparing its profile with established inhibitors.
Based on its structural similarity to endogenous purine nucleosides and the known mechanisms of related compounds, a primary hypothesized target for this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides.[4][5] Inhibition of PNP can lead to an accumulation of deoxyguanosine, which in T-cells, is phosphorylated to dGTP, disrupting cellular processes and leading to apoptosis. This T-cell specific toxicity makes PNP an attractive target for T-cell malignancies and autoimmune diseases.[4][6][7]
This guide will therefore focus on validating the engagement of this compound with PNP, utilizing a multi-faceted approach that combines biophysical and enzymatic assays. We will also introduce a well-characterized clinical-stage PNP inhibitor, Forodesine (BCX-1777) , as a benchmark for comparison.[6][8][9][10][11][12]
The Imperative of Target Engagement Validation
Confirming that a molecule binds to its intended target in a cellular environment is a critical step in drug development. It serves to:
-
De-risk clinical progression: Early and robust target engagement data provides confidence that the compound's biological activity is mediated through the desired mechanism of action.
-
Establish Structure-Activity Relationships (SAR): Quantitative measures of target binding are essential for medicinal chemistry efforts to optimize compound potency and selectivity.
-
Inform dose selection: Understanding the concentration at which a compound engages its target in cells is crucial for designing effective dosing regimens for in vivo studies.
-
Differentiate from off-target effects: By confirming on-target activity, researchers can better discern between desired pharmacological effects and those arising from unintended molecular interactions.
Comparative Analysis of Target Validation Methodologies
A robust validation of target engagement relies on the convergence of evidence from multiple, independent experimental approaches. Here, we compare three powerful techniques for assessing the interaction of this compound with Purine Nucleoside Phosphorylase.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method that assesses ligand binding in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.[13][14][15][16] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Workflow:
Figure 1: General workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Data Interpretation:
A successful CETSA experiment will demonstrate a shift in the melting curve of PNP to a higher temperature in the presence of this compound compared to the vehicle control. This "thermal shift" is indicative of target engagement. Furthermore, an isothermal dose-response (ITDR) experiment, where cells are heated at a constant temperature with varying concentrations of the compound, can be used to determine the cellular EC50 for target engagement.
Comparison with Forodesine (BCX-1777):
Forodesine, a potent PNP inhibitor with IC50 values in the low nanomolar range, would be expected to induce a significant thermal shift in a CETSA experiment.[7][11][12] Comparing the magnitude of the thermal shift and the cellular EC50 of this compound with that of Forodesine will provide a direct measure of its relative target engagement potency in a cellular environment.
In Vitro Enzyme Activity Assay
Principle: This biochemical assay directly measures the catalytic activity of purified PNP in the presence and absence of an inhibitor. A common method involves monitoring the phosphorolysis of a substrate, such as inosine, to hypoxanthine.[17][18]
Workflow:
Figure 2: Workflow for an in vitro PNP enzyme activity assay.
Experimental Data Interpretation:
A dose-dependent decrease in the rate of product formation in the presence of this compound indicates inhibition of PNP activity. The half-maximal inhibitory concentration (IC50) can be calculated from the resulting dose-response curve.
Comparison with Forodesine (BCX-1777):
Forodesine is a powerful inhibitor of PNP, and its IC50 value is well-documented.[7][11][12] By determining the IC50 of this compound, a direct comparison of their in vitro potencies can be made. This provides crucial information on the intrinsic inhibitory activity of the compound, independent of cellular factors like membrane permeability.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Workflow:
Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).
Experimental Data Interpretation:
The shape of the binding isotherm provides information about the binding affinity. A steep curve indicates high affinity (low Kd). The integration of the heat pulses allows for the determination of the enthalpy of binding.
Comparison with Forodesine (BCX-1777):
Comparing the thermodynamic signature of this compound's interaction with PNP to that of Forodesine can reveal differences in their binding modes and the driving forces of their interactions. This level of detail is invaluable for understanding the molecular basis of their inhibitory activity.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture a human T-cell leukemia cell line (e.g., Jurkat) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound, Forodesine (as a positive control), and vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control at 37°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble PNP:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the levels of soluble PNP by Western blotting using a specific anti-PNP antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble PNP relative to the unheated control against the temperature to generate melt curves.
-
For ITDR, plot the percentage of soluble PNP at a fixed temperature against the compound concentration.
-
PNP Enzyme Activity Assay Protocol
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare a stock solution of inosine (substrate).
-
Prepare serial dilutions of this compound and Forodesine.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, purified human PNP, and the inhibitor (or vehicle).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the inosine substrate.
-
Immediately measure the absorbance at 293 nm (the wavelength at which uric acid, the product of the coupled reaction with xanthine oxidase, absorbs) every 30 seconds for 10-15 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Summary and Comparison
| Parameter | This compound | Forodesine (BCX-1777) | Interpretation |
| CETSA Thermal Shift (ΔTm) | To be determined | Expected to be significant | A larger ΔTm indicates stronger target stabilization. |
| CETSA Cellular EC50 | To be determined | Expected to be in the low nM range | A lower EC50 indicates higher potency in a cellular context. |
| In Vitro IC50 (PNP) | To be determined | ~0.5 - 1.6 nM | A lower IC50 indicates greater intrinsic inhibitory activity.[11] |
| Binding Affinity (Kd) from ITC | To be determined | To be determined | A lower Kd signifies a higher binding affinity. |
Conclusion
The validation of target engagement is a non-negotiable step in the progression of any potential therapeutic agent. For this compound, a purine nucleoside analog with promise as an anticancer agent, confirming its interaction with its putative target, Purine Nucleoside Phosphorylase, is paramount. By employing a combination of biophysical and biochemical assays such as CETSA, in vitro enzyme activity assays, and ITC, and by comparing its performance against a well-characterized inhibitor like Forodesine, researchers can build a robust and compelling case for its mechanism of action. This data-driven approach not only provides a solid foundation for further preclinical and clinical development but also exemplifies the rigorous scientific validation required in modern drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neo Sience [neosience.com]
- 3. immunomart.com [immunomart.com]
- 4. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Purine nucleoside phosphorylase inhibitors and their clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forodesine | Oncohema Key [oncohemakey.com]
- 9. massivebio.com [massivebio.com]
- 10. Forodesine (BCX-1777, Immucillin H) - A New Purine Nucleoside Ana...: Ingenta Connect [ingentaconnect.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
For the diligent researcher engaged in the pioneering fields of drug discovery and molecular biology, the lifecycle of a chemical compound extends far beyond its use in experimentation. The proper disposal of research chemicals, such as the purine nucleoside analog 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the wider environment.
Part 1: Hazard Assessment and Classification - A Precautionary Approach
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly named on the F, K, P, or U lists.[4][5][6][7] this compound is not explicitly on the P or U lists of hazardous wastes.[6][7] However, in the absence of comprehensive toxicological data, and given its classification as a bioactive nucleoside analog, it is prudent to manage all waste containing this compound as hazardous chemical waste.[3] This conservative approach ensures the highest level of safety and compliance with institutional Environmental Health & Safety (EHS) protocols.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE. This includes:
-
Safety Goggles or Face Shield: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation - The Cornerstone of Safety
Proper segregation is crucial to prevent dangerous chemical reactions.[8]
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated, compatible solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Waste Container and Labeling Requirements
Adherence to proper container and labeling standards is a regulatory mandate.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The approximate concentration and quantity of the waste
-
The name of the Principal Investigator (PI) and the laboratory location
-
The date the waste was first added to the container
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a plastic tub, for all liquid waste containers to contain any potential leaks or spills.
-
Store away from incompatible chemicals.
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Empty the container as thoroughly as possible.
-
Rinse the container three times with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.
Step 6: Arranging for EHS Pickup
-
Once the waste container is full, or before it exceeds your institution's storage time limit, arrange for a pickup from your institutional EHS department.
-
Never dispose of this chemical waste down the sink or in the regular trash.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: If the spill is small and you have the appropriate training and materials, you may clean it up.
-
Cleanup:
-
Wear appropriate PPE.
-
For a solid spill, gently sweep it up and place it in the solid hazardous waste container.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or a commercial absorbent) and place it in the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS department immediately.
Part 4: Data and Workflow Visualization
Quantitative Waste Accumulation Limits
Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be stored at any given time. These limits are in place to minimize risks.
| Waste Type | Maximum Quantity in SAA | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for EHS pickup within 3 days of reaching the limit. |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit. |
Note: While this compound is not explicitly P-listed, treating it with a high degree of caution is recommended. Always consult your institution's specific EHS guidelines.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health & Safety guidelines, as local regulations may vary.
References
- 1. This compound | Neo Sience [neosience.com]
- 2. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine, a purine nucleoside analog with potential antitumor properties, demands a meticulous and informed approach to personal protection.[1][2] This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk assessment and procedural excellence. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking research is not compromised by preventable exposure.
Understanding the Hazard: A Proactive Stance on Safety
This compound is a biologically active molecule designed to interact with cellular pathways, specifically inhibiting DNA synthesis and inducing apoptosis in cancer cells.[1][2] While its specific toxicology profile may not be extensively documented, its classification as a nucleoside analog necessitates a cautious approach. Similar compounds can be irritating to the skin and eyes and may be harmful if ingested.[3][4] Therefore, a comprehensive hazard assessment is the foundational step in establishing safe handling protocols.[5]
Core Personal Protective Equipment (PPE): Your First Line of Defense
The following table outlines the minimum recommended PPE for handling this compound. It is imperative that all personnel are trained on the proper use and disposal of PPE.[6]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against incidental skin contact. The outer glove can be removed immediately in case of a splash, minimizing the risk of contamination.[5][7] |
| Eye and Face Protection | Safety goggles and a face shield | Protects against splashes and aerosols, which can be generated during weighing, dissolving, or transferring the compound. Standard safety glasses are insufficient.[5][8] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown | Offers resistance to chemical permeation. A standard cloth lab coat may not provide adequate protection against spills of hazardous materials.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. The need for respiratory protection should be confirmed by a formal risk assessment. |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect against spills and falling objects.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure risk at every stage of handling this compound.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[3]
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
Solubilization and Dilution
-
In a Fume Hood: All steps involving the liquid form of the compound should be performed in a chemical fume hood.
-
Adding Solvent: Slowly add the desired solvent to the solid compound to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator as needed, ensuring the container is securely capped.
Experimental Use
-
Transferring Solutions: Use appropriate tools such as calibrated pipettes to transfer solutions.
-
Avoiding Aerosols: Be mindful of techniques that may generate aerosols.
-
Immediate Cleanup: In the event of a spill, follow established laboratory protocols for hazardous material cleanup.
Below is a diagram illustrating the safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 9. wm.edu [wm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
